molecular formula C6H9NO B1266254 3-Amino-2-cyclohexen-1-one CAS No. 5220-49-5

3-Amino-2-cyclohexen-1-one

Katalognummer: B1266254
CAS-Nummer: 5220-49-5
Molekulargewicht: 111.14 g/mol
InChI-Schlüssel: ZZMRPOAHZITKBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Aminocyclohex-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106700. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-aminocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-5-2-1-3-6(8)4-5/h4H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMRPOAHZITKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200244
Record name 3-Aminocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5220-49-5
Record name 3-Amino-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5220-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclohex-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5220-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminocyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINOCYCLOHEX-2-EN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V596547ZKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 3-Amino-2-cyclohexen-1-one from 1,3-Cyclohexanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the versatile chemical intermediate, 3-amino-2-cyclohexen-1-one, from the readily available starting material, 1,3-cyclohexanedione (B196179). This synthesis is a critical step in the development of a wide array of biologically active compounds. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformation and experimental workflow.

Introduction

This compound, a cyclic enaminone, serves as a crucial synthon for the construction of various heterocyclic compounds with significant biological activities. Its synthesis from 1,3-cyclohexanedione is a fundamental transformation in organic chemistry, typically proceeding through a condensation reaction with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). This process is an example of enamine formation, a widely utilized reaction in organic synthesis.

Reaction Scheme and Mechanism

The core of this synthesis is the reaction of a ketone (1,3-cyclohexanedione) with a primary amine (ammonia) to form an enamine (this compound). The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the final product. The use of a Dean-Stark apparatus is common to drive the equilibrium towards the product by removing the water formed during the reaction.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound from 1,3-cyclohexanedione.

Table 1: Reaction Conditions and Yields

Amine SourceSolventTemperature (°C)Reaction TimeYield (%)Reference
Ammonia gasBenzene (B151609)Reflux4 h86[1]
Ammonium acetateToluene (B28343)Reflux4 h-[1]
Ammonium acetate-11015 min93.6[1]
Ammonium acetateEthanol803 h80[1]

Table 2: Molar Ratios of Reactants

1,3-Cyclohexanedione (equivalents)Amine SourceMolar Ratio (Dione:Amine)Reference
1Ammonium acetate1:1[1]
1Ammonium acetate1:1.3[1]
1Ammonium acetate1:2[1]

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from 1,3-cyclohexanedione using different amine sources.

Protocol 1: Synthesis using Ammonia Gas in Benzene

Materials:

  • 1,3-Cyclohexanedione (1.78 mol)

  • Benzene (600 mL)

  • Ammonia gas

  • Chloroform (for trituration)

Procedure:

  • A 1 L two-necked flask is charged with 1,3-cyclohexanedione (200 g, 1.78 mol) and 600 mL of benzene.

  • A Dean-Stark apparatus with a condenser and an ammonia inlet is attached to the flask.

  • The mixture is heated to reflux, and ammonia gas is bubbled into the reaction mixture.

  • The water generated from the reaction is collected in the Dean-Stark trap.

  • The reaction is refluxed for 4 hours, during which the mixture forms two layers and the bottom layer solidifies.

  • The reaction is then cooled to room temperature.

  • The benzene is decanted, and the remaining solid is triturated with 300 mL of chloroform.

  • The solid is filtered to give the desired product as a yellow solid (167.1 g, 86% yield).[1]

Protocol 2: Synthesis using Ammonium Acetate in Toluene

Materials:

  • 1,3-Cyclohexanedione (200 mmol)

  • Ammonium acetate (200 mmol)

  • Dry Toluene (250 mL)

  • Ethyl acetate (for recrystallization)

Procedure:

  • 1,3-Cyclohexanedione (22.42 g, 200 mmol) is dissolved in 250 mL of dry toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Ammonium acetate (15.42 g, 200 mmol) is added to the solution.

  • The mixture is refluxed for 4 hours, with azeotropic removal of water.

  • After the reaction is complete, the reaction mixture is evaporated to dryness.

  • The crude product is recrystallized from ethyl acetate to yield the pure product as a yellow-orange powder.[1]

Protocol 3: High-Temperature Synthesis with Ammonium Acetate

Materials:

  • 1,3-Cyclohexanedione (0.03 mol)

  • Ammonium acetate (0.039 mol)

  • Ethyl acetate (for purification)

Procedure:

  • 1,3-Cyclohexanedione (3.36 g, 0.03 mol) and ammonium acetate (3.0 g, 0.039 mol) are added to a 100 mL three-necked flask.

  • The flask is heated in an oil bath at 110 °C with stirring for 15 minutes.

  • The reaction mixture solidifies upon cooling.

  • After cooling to room temperature, 10 mL of ethyl acetate is added, and the mixture is heated to dissolve the solid.

  • The solution is then cooled to 0 °C to induce crystallization.

  • The resulting yellow crystals of this compound are collected by filtration and dried (Yield 93.6%).[1]

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Reactants Charging (1,3-Cyclohexanedione, Amine Source, Solvent) B Reaction Setup (Flask with Dean-Stark/Reflux Condenser) A->B C Heating and Reflux (e.g., 80-110°C or Reflux) B->C D Reaction Monitoring (e.g., TLC, water collection) C->D E Work-up (Cooling, Solvent Removal/Decanting) D->E F Purification (Recrystallization/Trituration) E->F G Product Isolation and Characterization (Filtration, Drying, Spectroscopy) F->G

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione is a robust and well-established reaction. The choice of amine source and reaction conditions can be tailored to achieve high yields of the desired product. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of medicinal chemistry and drug development to successfully synthesize this valuable intermediate for their research endeavors.

References

Synthesis of 3-Amino-2-cyclohexen-1-one using ammonium acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-amino-2-cyclohexen-1-one, a valuable cyclic enaminone intermediate in the synthesis of various biologically active compounds and functional heterocyclic molecules.[1] The primary focus of this document is the widely utilized condensation reaction between 1,3-cyclohexanedione (B196179) and a nitrogen source, specifically leveraging ammonium (B1175870) acetate (B1210297). This guide offers a comparative analysis of different experimental protocols, detailed methodologies, and a mechanistic exploration of the core chemical transformation.

Introduction

This compound serves as a critical building block in organic synthesis. Its utility is demonstrated in the construction of diverse molecular scaffolds found in dopamine (B1211576) autoreceptor agonists, acetylcholinesterase inhibitors, oxytocin (B344502) antagonists, and anticonvulsants, among others.[1] The traditional and most common synthetic route involves the reaction of 1,3-cyclohexanedione with ammonia (B1221849) or an ammonia source like ammonium acetate.[1] This guide will dissect this synthesis, providing researchers with the necessary details to reproduce and optimize the procedure.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 1,3-cyclohexanedione and ammonium acetate proceeds through a condensation reaction, forming a stable enaminone. The reaction mechanism involves the nucleophilic attack of ammonia (generated from ammonium acetate) on one of the carbonyl groups of the dione, followed by dehydration to form the final product.

Proposed Reaction Mechanism

The following diagram illustrates the logical progression of the chemical transformation:

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,3-Cyclohexanedione I1 Protonation of Carbonyl R1->I1 H+ R2 Ammonium Acetate (NH4OAc) I2 Nucleophilic Attack by NH3 R2->I2 NH3 I1->I2 I3 Hemiaminal Intermediate I2->I3 I4 Proton Transfer I3->I4 I5 Dehydration I4->I5 -H2O P1 This compound I5->P1

Figure 1: Proposed reaction mechanism for enamine formation.
General Experimental Workflow

The synthesis generally follows a straightforward workflow, which can be adapted based on the specific protocol chosen. The key steps are outlined below.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis A Combine 1,3-cyclohexanedione, ammonium acetate, and solvent B Heat the mixture to reflux A->B C Monitor reaction progress (e.g., TLC) B->C D Cool the reaction mixture C->D E Isolate the crude product (filtration or solvent removal) D->E F Purify the product (recrystallization) E->F G Characterize the final product (NMR, IR, MS, Melting Point) F->G

Figure 2: General experimental workflow for the synthesis.

Comparative Analysis of Experimental Protocols

Several protocols for the synthesis of this compound using ammonium acetate have been reported, with variations in solvents, reaction times, and work-up procedures leading to different yields. A summary of these protocols is presented below for easy comparison.

Protocol Solvent Reactant Ratio (Dione:NH4OAc) Temperature (°C) Time (h) Yield (%) Reference
1Benzene (B151609)1 : 2Reflux531[2]
2Ethanol (B145695)1 : 0.85 (molar equivalent)80393.6[2]
3TolueneNot specifiedReflux385 (for a derivative)[3]
4Benzene (with NH3 gas)Not applicableReflux486[2]

Detailed Experimental Protocols

This section provides detailed methodologies for two of the key experiments identified in the literature.

Protocol 1: Synthesis in Benzene with Azeotropic Removal of Water

This protocol utilizes a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards product formation.

Materials:

  • 1,3-Cyclohexanedione (5.6 g, 0.05 mol)

  • Ammonium acetate (7.7 g, 0.1 mol)

  • Anhydrous benzene (150 mL)

  • Ethyl acetate for recrystallization

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add 1,3-cyclohexanedione (5.6 g), ammonium acetate (7.7 g), and anhydrous benzene (150 mL).[2]

  • Stir the mixture continuously and heat to reflux for 5 hours. Water will be collected in the Dean-Stark trap.[2]

  • After 5 hours, allow the reaction mixture to cool to room temperature. A precipitate will form.[2]

  • Isolate the precipitate by filtration.

  • Recrystallize the crude product from ethyl acetate to afford yellow crystals of this compound (1.73 g, 31% yield).[2]

  • The reported melting point is 128-131 °C.[2]

Protocol 2: High-Yield Synthesis in Ethanol

This protocol offers a significantly higher yield without the need for azeotropic removal of water.

Materials:

  • 1,3-Cyclohexanedione (112 g)

  • Anhydrous ammonium acetate (84.8 g)

  • Absolute ethanol (2240 mL)

  • Ethyl acetate for work-up

Procedure:

  • In a suitable reaction vessel, dissolve 1,3-cyclohexanedione (112 g) and anhydrous ammonium acetate (84.8 g) in absolute ethanol (2240 mL) at room temperature (25-30 °C).[2]

  • Heat the mixture to 80 °C and maintain at reflux for 3 hours under a nitrogen atmosphere.[2]

  • Monitor the reaction by TLC until the starting material is consumed.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate (10 mL), heat to dissolve the product, and then cool to 0 °C to induce crystallization.[2]

  • Filter the resulting yellow crystals and dry the filter cake to obtain this compound (93.6% yield).[2]

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Technique Observed Data Reference
¹H NMR (400 MHz, DMSO-d₆)δ 1.76 (m, 2H), 1.98 (t, J = 6.3 Hz, 2H), 2.25 (t, J = 6.3 Hz, 2H), 4.90 (s, 1H), 6.66 (brs, NH₂)[1]
¹³C NMR (100 MHz, DMSO-d₆)δ 194.3, 167.0, 97.5, 35.9, 27.9, 21.5[1]
Mass Spec. (EI)m/z 111 (34%), 84 (84%), 83 (55%), 66 (100%), 55 (23%)[1]
Melting Point 128-131 °C[2]

Conclusion

The synthesis of this compound via the condensation of 1,3-cyclohexanedione and ammonium acetate is a robust and versatile method. This guide has presented a comprehensive overview of the reaction, including a plausible mechanism, a general experimental workflow, and a comparative analysis of different protocols. The high-yield procedure using ethanol as a solvent appears to be a more efficient and practical alternative to the traditional method involving azeotropic removal of water in benzene. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

3-Amino-2-cyclohexen-1-one physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-2-cyclohexen-1-one

Introduction

This compound (CAS No. 5220-49-5) is a cyclic enaminone, a class of organic compounds characterized by an amine group and a ketone conjugated through a carbon-carbon double bond within a six-membered ring.[1] It serves as a valuable and versatile intermediate in organic synthesis.[1] Its structural features make it a key building block for the construction of a wide range of biologically active compounds and functionally significant heterocyclic systems, including pyridines, quinolines, and various therapeutic agent analogues.[1][2] This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis.

Physical and Chemical Properties

This compound typically appears as a dark yellow to light yellow or brown crystalline solid.[3][4] It is soluble in solvents like methanol.[4]

Table 2.1: Physical Properties of this compound

PropertyValueSource(s)
CAS Number 5220-49-5[2][3][5][6]
Molecular Formula C₆H₉NO[3][5][7][8]
Molecular Weight 111.14 g/mol [3][5][7][9]
Melting Point 129-133 °C[2][4][5]
Boiling Point 212.4 ± 30.0 °C (Predicted)[4][5]
Density 1.091 ± 0.06 g/cm³ (Predicted)[4][5]
Appearance Light yellow to brown crystalline powder[4]
pKa 5.65 ± 0.20 (Predicted)[4]
Flash Point 127.1 °C[5]
Vapor Pressure 0.00263 mmHg at 25°C[5]
Refractive Index 1.558[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various analytical techniques are summarized below.

Table 3.1: Spectroscopic Data for this compound

TechniqueData and InterpretationSource(s)
¹H NMR (400 MHz, CDCl₃): δ 5.23 (s, 1H), 3.20 (bs, 1H), 2.37 (m, 2H), 2.28 (m, 2H), 1.97 (m, 2H).[3]
¹³C NMR Spectra available in DMSO-d₆.[7][10]
Infrared (IR) Spectra available via KBr wafer, Nujol, and ATR techniques. Characteristic peaks include C=C stretching (~1640 cm⁻¹) and C-H stretching (~2950-3100 cm⁻¹).[7][8][10][11]
Mass Spec. (MS) Molecular ion peak corresponding to the molecular weight of 111.[7][8]

Chemical Reactivity and Applications

This compound is a stable compound under standard conditions but exhibits reactivity characteristic of enaminones.[1] It is a key synthon for creating compounds with potential biological activity, such as dopamine (B1211576) autoreceptor agonists, acetylcholinesterase inhibitors, and anticonvulsants.[1] For instance, it has been utilized in the synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles.[2][4] Furthermore, derivatives of this molecule have been investigated as novel antagonists for the CXCR2 chemokine receptor, indicating its potential in developing treatments for inflammatory diseases.[12]

Safety and Handling

According to GHS classifications, this compound is an irritant.[4][7] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed during handling.[4]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. The most common and practical approaches start from 1,3-cyclohexanedione (B196179) or 3-aminophenol (B1664112).[1][2]

Protocol 1: Condensation of 1,3-Cyclohexanedione with Ammonium (B1175870) Acetate (B1210297)

This method is a straightforward, high-yielding procedure involving the direct condensation of 1,3-cyclohexanedione with an ammonia (B1221849) source.[2][4]

Materials:

  • 1,3-Cyclohexanedione (0.03 mol)

  • Ammonium acetate (0.039 mol)

  • Ethyl acetate

  • 100 mL three-necked flask

  • Oil bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol) to a 100 mL three-necked flask.[2][4]

  • Stir the mixture thoroughly to ensure homogeneity.[2][4]

  • Place the flask in an oil bath and heat to 110°C for 15 minutes.[2][4]

  • After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature, during which the product will solidify.[2][4]

  • Add 10 mL of ethyl acetate to the solidified mixture and heat gently to dissolve the solid.[2][4]

  • Cool the solution to 0°C to induce crystallization.[2][4]

  • Collect the precipitated yellow crystals by filtration and dry them to obtain the final product.[2][4]

This protocol typically results in a yield of approximately 93.6%.[2][4]

Synthesis_Protocol_1 cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 1,3-Cyclohexanedione P1 Mix in Flask R1->P1 R2 Ammonium Acetate R2->P1 P2 Heat at 110°C (15 min) P1->P2 P3 Cool to RT (Solidification) P2->P3 W1 Dissolve in hot Ethyl Acetate P3->W1 W2 Crystallize at 0°C W1->W2 W3 Filter & Dry W2->W3 Final This compound (Yellow Crystals) W3->Final

Caption: Workflow for the synthesis of this compound from 1,3-cyclohexanedione.

Protocol 2: Catalytic Hydrogenation of 3-Aminophenol

This protocol represents an environmentally benign and highly efficient catalytic process.[1][13]

Materials:

  • 3-Aminophenol (50.0 mmol)

  • 10% Palladium on Carbon (Pd/C) catalyst (10 wt % of substrate)

  • Methanol (MeOH, 50 mL)

  • Hydrogen (H₂) gas (balloon pressure)

  • Reaction tube suitable for hydrogenation

  • Membrane filter (0.22 μm)

Procedure:

  • In a reaction tube, combine 3-aminophenol (5.46 g, 50.0 mmol) and 10% Pd/C (546 mg) in 50 mL of methanol.[1]

  • Seal the tube and perform two vacuum/H₂ cycles to remove air from the system.[1]

  • Stir the mixture at 60°C under an ambient pressure of hydrogen (supplied by a balloon).[1]

  • Monitor the reaction for completion, which typically takes around 11 hours.[1]

  • Once complete, filter the reaction mixture through a membrane filter to remove the Pd/C catalyst.[1]

  • Concentrate the filtrate under reduced pressure to yield the product.[1]

This method provides a high isolated yield (94%) of spectrally pure product without the need for chromatographic separation.[1]

Visualization of Synthetic Pathways

The synthesis of this compound can be achieved from several commercially available starting materials, highlighting its accessibility for research and development.

Synthesis_Pathways cluster_starting_materials Starting Materials Product This compound SM1 1,3-Cyclohexanedione SM1->Product + NH₃ source (Condensation) SM2 3-Aminophenol SM2->Product + H₂ / Pd/C (Catalytic Hydrogenation) SM3 5-Oxohexanenitrile SM3->Product Base Catalyst (Intramolecular Cyclization)

Caption: Overview of key synthetic routes to this compound.

References

Spectroscopic Profile of 3-Amino-2-cyclohexen-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 3-Amino-2-cyclohexen-1-one, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The structural features of this compound have been elucidated using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The key quantitative data from these analyses are summarized in the tables below, providing a clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.23s1H=CH
3.20bs1HNH
2.37m2HCH₂
2.28m2HCH₂
1.97m2HCH₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
196.5C=O (C1)
163.8=C-NH₂ (C3)
99.8=CH (C2)
36.8CH₂ (C6)
29.2CH₂ (C4)
21.9CH₂ (C5)

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3435StrongN-H stretch (asymmetric)
3320StrongN-H stretch (symmetric)
1650StrongC=O stretch (conjugated)
1605StrongC=C stretch
1560StrongN-H bend

Sample Preparation: KBr Pellet

Experimental Protocols

The following sections outline the detailed methodologies for acquiring the NMR and IR spectra presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

  • Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) for ¹H NMR or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for ¹³C NMR in a clean, dry NMR tube.

  • The solution was gently agitated to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Frequency: 400 MHz.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Spectral Width: 8278 Hz.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Frequency: 100 MHz.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 24038 Hz.

  • Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The homogenous mixture was transferred to a pellet-pressing die.

  • A pressure of 7-8 tons was applied for 2-3 minutes to form a transparent or semi-transparent pellet.

FT-IR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Background: A spectrum of the empty sample compartment was recorded as the background and automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Grind Grind with KBr Sample->Grind NMR_Spec NMR Spectrometer Dissolve->NMR_Spec IR_Spec FT-IR Spectrometer Grind->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data FT-IR Spectrum IR_Spec->IR_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis.

CAS number 5220-49-5 properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to 3-Amino-2-cyclohexen-1-one (CAS 5220-49-5) for researchers and drug development professionals.

  • CAS Number: 5220-49-5[1][2]

  • IUPAC Name: 3-aminocyclohex-2-en-1-one[1]

  • Synonyms: 3-Amino-2-cyclohexenone, 1-Amino-3-oxo-1-cyclohexene, 3-Aminocyclohexenone[1][3]

  • Molecular Formula: C₆H₉NO[1]

  • Molecular Weight: 111.14 g/mol [1]

  • Chemical Class: Enaminone, a class of compounds featuring a conjugated system of an amine and a ketone.[4][5]

  • Structure:

    • SMILES: C1CC(=CC(=O)C1)N[1]

    • InChI Key: ZZMRPOAHZITKBV-UHFFFAOYSA-N[1][3]

Physicochemical and Safety Data

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Appearance Light yellow to brown or dark green powder/crystal.[6]
Melting Point 129-133 °C (lit.)[7]
Density (Predicted) 1.091 ± 0.06 g/cm³[7]
Purity Commercially available at >95% or >98% purity.[3]
Table 2: GHS Hazard and Precautionary Statements
ClassificationCodeDescriptionSource(s)
Hazard Class Skin Irrit. 2Causes skin irritation.[1][2][3]
Eye Irrit. 2Causes serious eye irritation.[1][2][3]
STOT SE 3May cause respiratory irritation.[1][2][3]
Hazard Statement H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]
Precautionary Statement P261Avoid breathing dust.[1][6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

Role in Drug Discovery and Organic Synthesis

This compound is a key building block for synthesizing heterocyclic compounds with potential biological activity.[4] Its value lies in its versatile reactivity as a synthon.

Precursor for CXCR2 Antagonists

The 3-aminocyclohex-2-en-1-one core structure is a validated template for developing novel antagonists for the CXC chemokine receptor 2 (CXCR2), a G-protein coupled receptor implicated in inflammatory diseases.[8]

Structure-Activity Relationship (SAR) Summary:

A study exploring derivatives of this core identified key structural features influencing CXCR2 inhibitory activity. The SAR can be broken down into three main components of the derivative molecules: the cyclohexanone (B45756) core, a phenylthioamide/carboxamide moiety, and a benzyl (B1604629) amino functionality.[8]

G Structure-Activity Relationship (SAR) Map for CXCR2 Antagonists A Cyclohexanone Core (Scaffold) A_findings Bicyclic cores (e.g., quinolinone) or heteroatom substitution leads to LOSS of activity. B Phenylthioamide / Carboxamide Moiety (Ring A) B_findings Electron Withdrawing Groups (EWG) on Ring A ENHANCES activity. Carboxamide is a stable bioisostere for thiocarboxamide. C Benzyl Amino Functionality (Ring B) C_findings Lipophilic benzene (B151609) ring is PREFERRED. NH group is ESSENTIAL, likely for intramolecular H-bonding. D CXCR2 Antagonist Activity A_findings->D Modulates B_findings->D Modulates C_findings->D Modulates

Caption: Key SAR findings for 3-aminocyclohex-2-en-1-one derivatives.

Quantitative Data:

The inhibitory activity of synthesized derivatives was quantified using a CXCR2-specific Tango assay. The results are presented as IC₅₀ values, indicating the concentration required for 50% inhibition.

Table 3: CXCR2 Inhibitory Activity of Selected Derivatives
Compound IDCore ModificationPhenyl Carboxamide MoietyBenzyl Amino MoietyIC₅₀ (µM) [a]Source
16 CyclohexenoneCarboxamideUnsubstituted5.0 ± 0.1[8]
CX4338 CyclohexenoneThiocarboxamideUnsubstituted4.2 ± 1.1[8]
2 ThiazolopyrimidinoneN/AN/A> 50[8]
3 QuinolinoneN/AN/A> 50[8]
24 CyclohexenoneCarboxamide4-F2.9 ± 0.4[8]
26 CyclohexenoneCarboxamide2-Cl2.5 ± 0.9[8]
[a] CXCR2 inhibition was determined using the CXCR2 Tango assay. Values are the mean ± SD of at least three independent determinations.[8]
Precursor for Antifungal Agents

This compound is a reactant in the catalyst-free synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues. These resulting compounds have been evaluated for antifungal activity.[9][10][11]

G Workflow: Synthesis of Antifungal Tetrahydroquinolines Reactant1 Arylidenemalononitrile Process Reflux in 1-Propanol (Catalyst-free) Reactant1->Process Reactant2 This compound (CAS 5220-49-5) Reactant2->Process Product 2-Amino-5-oxo-4-phenyl- 5,6,7,8-tetrahydroquinoline- 3-carbonitrile Analogues Process->Product High Yield Evaluation Antifungal Activity Screening Product->Evaluation

Caption: General workflow for synthesizing antifungal agents.

Experimental Methodologies

Synthesis of this compound (from 1,3-Cyclohexanedione)
  • Reactants: 1,3-Cyclohexanedione (B196179) and ammonium (B1175870) acetate (B1210297).

  • Apparatus: Three-necked flask equipped for stirring and heating in an oil bath.

  • Procedure:

    • Charge the flask with 1,3-cyclohexanedione (1.0 eq) and ammonium acetate (1.3 eq).

    • Stir the mixture thoroughly.

    • Heat the mixture in an oil bath to 110°C for 15 minutes.

    • Remove from heat and allow to cool to room temperature, upon which the product solidifies.

    • For purification, the solid can be recrystallized from a solvent such as ethyl acetate.[6]

Biological Evaluation: CXCR2 Tango Assay
  • Assay Principle: The Tango™ GPCR assay is a proprietary method used to quantify ligand-induced receptor activation by measuring the recruitment of β-arrestin to the receptor. This interaction leads to the cleavage of a transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

  • General Protocol (as inferred from literature):

    • Maintain a stable cell line co-expressing the human CXCR2 receptor fused to a transcription factor and a β-arrestin/protease fusion protein.

    • Plate the cells in appropriate assay plates and incubate.

    • Treat the cells with varying concentrations of the test compounds (derivatives of 3-aminocyclohex-2-en-1-one).

    • Stimulate the receptor with its cognate chemokine ligand (e.g., CXCL8/IL-8).

    • Incubate to allow for receptor activation, β-arrestin recruitment, and subsequent reporter gene expression.

    • Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase reporter).

    • Data is normalized to controls and IC₅₀ values are calculated from the dose-response curves.[8]

References

In-Depth Technical Guide: Stability and Storage of 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-2-cyclohexen-1-one. The information is compiled from publicly available safety data sheets, chemical supplier information, and relevant scientific literature on the chemistry of enaminones. This document is intended to support researchers and professionals in the proper handling, storage, and use of this compound to ensure its integrity and prevent degradation.

Chemical and Physical Properties

This compound is a cyclic enaminone, a class of compounds characterized by an amine group conjugated to a ketone via a carbon-carbon double bond. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Appearance Light yellow to brown crystalline powder
Melting Point 129-133 °C
Solubility Soluble in methanol (B129727)
CAS Number 5220-49-5

Recommended Storage Conditions

To maintain the chemical integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

ParameterRecommendationRationale
Temperature Store in a freezer, under -20°C for long-term storage.[1] For short-term storage, a cool and dry place is sufficient.Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation, as enaminones can be susceptible to oxidative degradation.
Light Protect from light.[1]The conjugated enaminone system may be susceptible to photodegradation.
Moisture Keep container tightly sealed in a dry place.To prevent hydrolysis, which is a known degradation pathway for enaminones.

Stability Profile

Detailed quantitative stability studies on this compound are not extensively available in the public domain. However, based on the general chemistry of enaminones and related compounds, several degradation pathways can be anticipated.

Hydrolytic Stability

Enaminones are known to be susceptible to hydrolysis, particularly under acidic conditions. The hydrolysis of the enamine functionality would lead to the cleavage of the C-N bond, resulting in the formation of 1,3-cyclohexanedione (B196179) and ammonia.

A study on the hydrolysis of various enaminones found that cyclic enaminones, such as this compound, are significantly more stable than their acyclic counterparts.[2] The rate of acid-catalyzed hydrolysis is dependent on the pKa of the corresponding 1,3-dicarbonyl compound.[2]

Hypothetical Hydrolysis Pathway:

This compound This compound 1,3-Cyclohexanedione 1,3-Cyclohexanedione This compound->1,3-Cyclohexanedione + H₂O, H⁺ Ammonia Ammonia This compound->Ammonia

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Oxidative Stability

While specific studies on the oxidation of this compound are limited, enaminones, in general, can be susceptible to oxidation. The presence of the electron-rich enamine system and the allylic protons could be potential sites for oxidative attack. Therefore, storage under an inert atmosphere is a critical precaution.

Potential Oxidative Degradation:

Oxidation could potentially lead to the formation of various degradation products, including hydroxylated species or products of ring opening. The exact nature of these products would depend on the oxidizing agent and the reaction conditions.

Photostability

The conjugated π-system in this compound suggests a potential for photosensitivity. A study on a similar MAA (mycosporine-like amino acid) motif, 3-aminocyclohex-2-en-1-one, demonstrated that while the compound exhibits characteristics of an effective UV filter, a small percentage does degrade after prolonged irradiation.[3] This suggests that this compound should be protected from light to prevent photodegradation.

Thermal Stability

The melting point of this compound is relatively high (129-133 °C), indicating good thermal stability in the solid state at ambient temperatures. However, at elevated temperatures, especially in the presence of catalysts or impurities, degradation could occur.

Incompatible Materials

To prevent degradation and ensure safety, this compound should not be stored with the following classes of compounds:

  • Strong oxidizing agents: Can lead to rapid and potentially hazardous reactions.

  • Strong acids: Can catalyze the hydrolysis of the enaminone functionality.

Experimental Protocols for Stability Assessment (General)

While specific, validated stability-indicating methods for this compound are not readily found in the literature, a general approach to developing such a method would involve forced degradation studies. The goal of these studies is to intentionally degrade the compound under various stress conditions to identify potential degradation products and to develop an analytical method that can separate the parent compound from these degradants.

General Forced Degradation Protocol

A typical forced degradation study would involve the following steps:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat the solution (e.g., at 60-80 °C) for a defined period.

    • Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat the solution (e.g., at 60-80 °C) for a defined period.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep the solution at room temperature for a defined period.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., just below its melting point for the solid, or reflux for a solution) for a defined period.

    • Photodegradation: Expose a solution to a controlled source of UV and/or visible light for a defined period.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze them using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Method Development: The HPLC method should be developed to achieve baseline separation between the peak for this compound and the peaks of any degradation products that are formed.

Workflow for Forced Degradation Study:

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome StockSolution Prepare Stock Solution of This compound Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) StockSolution->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) StockSolution->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) StockSolution->Oxidation Thermal Thermal Degradation (e.g., 80°C) StockSolution->Thermal Photo Photodegradation (UV/Vis light) StockSolution->Photo Analysis HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Method Development of Stability-Indicating Method Analysis->Method DegradationProfile Identification of Degradation Products Analysis->DegradationProfile

References

3-Amino-2-cyclohexen-1-one mechanism of formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Formation of 3-Amino-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a cyclic enaminone, is a pivotal intermediate in organic synthesis. It serves as a versatile synthon for constructing a wide array of biologically active compounds and complex heterocyclic systems. Its applications range from the development of dopamine (B1211576) autoreceptor agonists and acetylcholinesterase inhibitors to the synthesis of anticonvulsants and various heterocyclic scaffolds like pyridines and quinolines[1]. This guide provides a detailed examination of the core mechanism of its formation, alternative synthetic pathways, quantitative data from various synthetic approaches, and detailed experimental protocols.

Core Mechanism of Formation: Condensation of 1,3-Cyclohexanedione (B196179)

The most prevalent and industrially significant method for synthesizing this compound is the condensation reaction between 1,3-cyclohexanedione and an ammonia (B1221849) source, such as ammonia gas or ammonium (B1175870) acetate[1][2]. This reaction is a classic example of enamine formation from a β-dicarbonyl compound.

The mechanism proceeds through several key steps:

  • Enol Tautomerization: 1,3-Cyclohexanedione exists in equilibrium with its more stable enol tautomer, 3-hydroxy-2-cyclohexen-1-one[3][4]. This enol form is the primary reactant in the subsequent steps.

  • Nucleophilic Attack: Ammonia (or an amine) acts as a nucleophile and attacks the carbonyl carbon of the enol tautomer. This is often preceded by acid catalysis, which protonates the carbonyl oxygen, making the carbon more electrophilic.

  • Formation of Carbinolamine: The initial nucleophilic addition results in the formation of a tetrahedral intermediate known as a carbinolamine[5].

  • Dehydration: The carbinolamine is unstable and readily undergoes dehydration (loss of a water molecule). The hydroxyl group is protonated by an acid catalyst to form a good leaving group (H₂O).

  • Iminium Ion Formation: The departure of the water molecule leads to the formation of a resonance-stabilized iminium ion.

  • Deprotonation and Enamine Formation: A base (which can be another molecule of ammonia or the solvent) removes a proton from the α-carbon, leading to the formation of the carbon-carbon double bond and neutralization of the nitrogen atom. This final step yields the stable conjugated enaminone product, this compound[5][6].

The overall reaction is reversible and is typically driven to completion by the azeotropic removal of water using a Dean-Stark apparatus, especially when using solvents like benzene (B151609) or toluene[1][2].

Reaction_Mechanism cluster_intermediate Intermediates cluster_product Product 1_3_CHD 1,3-Cyclohexanedione (Enol Tautomer) Carbinolamine Carbinolamine 1_3_CHD->Carbinolamine + NH₃, H⁺ Ammonia Ammonia (NH₃) Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion - H₂O Product This compound Iminium_Ion->Product - H⁺

Caption: Reaction pathway for the formation of this compound.

Alternative Synthetic Routes

While the condensation of 1,3-cyclohexanedione is the most common method, other synthetic strategies have been developed to overcome issues such as the cost of the starting material and the use of hazardous solvents[1].

  • Hydrogenation of 3-Aminophenol (B1664112): A more modern, environmentally benign approach involves the palladium on carbon (Pd/C) catalyzed hydrogenation of commercially available 3-aminophenol. This method is highly efficient, proceeds under mild conditions, and provides the product in near-quantitative yield without the need for chromatographic purification[1]. The reaction is a one-pot procedure that avoids harsh reagents and hazardous waste.

  • Intramolecular Cyclization of 5-Oxohexanenitrile (B84432): This method involves the cyclization of 5-oxohexanenitrile under basic conditions at high temperatures (160-220°C)[7]. While it can produce high conversions and good selectivity, it requires more drastic conditions compared to other methods[1][7].

  • From 1,3-Phenylenediamine: A two-step procedure involving the Pd/C-catalyzed hydrogenation of 1,3-phenylenediamine to form 3-amino-2-cyclohexen-1-imine, followed by hydrolysis under strong basic conditions, has also been reported[1].

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various reported methods for the synthesis of this compound.

Starting Material(s)Reagents / CatalystSolventConditionsYield (%)Reference
1,3-Cyclohexanedione, Ammonium Acetate (B1210297)-BenzeneReflux, 5h (Dean-Stark)31[2]
1,3-Cyclohexanedione, Ammonia gas-BenzeneReflux, 4h (Dean-Stark)86[2]
1,3-Cyclohexanedione, Ammonium Acetate-None (neat)110°C, 15 min93.6[2][8]
1,3-Cyclohexanedione, Ammonium Acetate-EthanolReflux, 3h-[2]
3-Aminophenol10% Pd/C, H₂ (balloon)Methanol (B129727)60°C94[1]
5-OxohexanenitrileBasic CatalystInert polar solvent160-220°CHigh[7]

Experimental Protocols

Protocol 1: Condensation of 1,3-Cyclohexanedione with Ammonium Acetate[2][8]

This protocol describes a high-yield, solvent-free synthesis.

  • Apparatus: A 100 mL three-necked flask equipped with a mechanical stirrer.

  • Reagents:

    • 1,3-Cyclohexanedione (3.36 g, 0.03 mol)

    • Ammonium acetate (3.00 g, 0.039 mol)

    • Ethyl acetate

  • Procedure:

    • Add 1,3-cyclohexanedione and ammonium acetate to the three-necked flask.

    • Stir the mixture thoroughly and place it in a preheated oil bath at 110°C.

    • Maintain the reaction at this temperature for 15 minutes. The mixture will solidify during the reaction.

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Add 10 mL of ethyl acetate to the solid mass and heat to dissolve.

    • Cool the solution to 0°C to induce crystallization.

    • Collect the resulting yellow crystals by filtration and dry them to obtain this compound.

    • Expected Yield: 93.6%

Protocol 2: Catalytic Hydrogenation of 3-Aminophenol[1]

This protocol outlines a modern, environmentally friendly, and efficient synthesis.

  • Apparatus: A reaction tube suitable for hydrogenation, equipped with a magnetic stir bar.

  • Reagents:

    • 3-Aminophenol (5.46 g, 50.0 mmol)

    • 10% Palladium on Carbon (Pd/C) (546 mg, 10 wt %)

    • Methanol (50 mL)

    • Hydrogen gas (balloon)

  • Procedure:

    • Place 3-aminophenol and 10% Pd/C in the reaction tube.

    • Add methanol to the tube.

    • Seal the tube and cycle between vacuum and a hydrogen atmosphere twice to remove air.

    • Stir the mixture at 60°C under an ambient pressure of hydrogen (supplied by a balloon).

    • Monitor the reaction progress (e.g., by TLC or GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite or a membrane filter to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to afford the analytically pure product.

    • Expected Yield: 94%

Logical Workflow for Synthesis Method Selection

The choice of synthetic method often depends on factors like scale, cost, available equipment, and environmental considerations.

Workflow Start Select Synthesis Method for This compound Decision1 High Yield & Green Chemistry Priority? Start->Decision1 Decision2 Low Cost Starting Material Priority? Decision1->Decision2 No Method1 Hydrogenation of 3-Aminophenol (High Yield, Mild Conditions) Decision1->Method1 Yes Method2 Condensation of 1,3-Cyclohexanedione (Traditional, High Yield Variants) Decision2->Method2 Yes (if 1,3-CHD is available) Method3 Cyclization of 5-Oxohexanenitrile (Alternative, Harsh Conditions) Decision2->Method3 No End Synthesis Complete Method1->End Proceed to Protocol 2 Method2->End Proceed to Protocol 1 Method3->End Proceed with Caution

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The formation of this compound is most commonly and efficiently achieved through the acid-catalyzed condensation of 1,3-cyclohexanedione with an ammonia source, proceeding via a well-established enamine formation mechanism. However, significant advancements have led to the development of greener and more atom-economical methods, such as the catalytic hydrogenation of 3-aminophenol. The selection of a particular synthetic route will be guided by the specific requirements of the research or industrial application, including yield, purity, cost, and environmental impact. The detailed protocols and comparative data provided in this guide offer a comprehensive resource for professionals in the field of chemical synthesis and drug development.

References

The Synthetic Journey of a Versatile Building Block: A Technical Guide to 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-cyclohexen-1-one, a cyclic enaminone, is a pivotal intermediate in synthetic organic chemistry. While not a household name in drug discovery, its history is rooted in the foundational principles of organic synthesis, evolving from classical condensation reactions to more refined, environmentally benign methodologies. This technical guide provides a comprehensive overview of the discovery and history of this compound, not as a singular breakthrough event, but as a story of evolving synthetic strategies. It details key experimental protocols, presents collated quantitative data, and illustrates the logical workflows of its synthesis and its role as a precursor to a diverse array of biologically active heterocyclic compounds.

Discovery and Historical Synthesis

The "discovery" of this compound is intrinsically linked to the broader history of enaminone synthesis. Enaminones are recognized as valuable and highly reactive scaffolds in organic synthesis.[1][2] The most traditional and widely employed method for the preparation of this compound is the condensation of 1,3-cyclohexanedione (B196179) with ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium acetate (B1210297).[3] This method, often requiring the azeotropic removal of water using solvents like benzene, represents the classical approach to forming this key intermediate.

Over the years, the synthetic community has focused on developing more efficient, practical, and environmentally friendly procedures. These newer methods aim to overcome the limitations of traditional protocols, such as the use of hazardous solvents, the need for a large excess of reagents, and harsh reaction conditions.[3]

Key historical synthetic approaches can be categorized as follows:

  • Condensation of 1,3-Cyclohexanedione: The foundational method involving the reaction of 1,3-cyclohexanedione with ammonia or ammonium acetate.

  • From 3-Aminophenol (B1664112): A modern, one-pot procedure involving the hydrogenation of 3-aminophenol using a Palladium on carbon (Pd/C) catalyst, offering a more sustainable alternative.[3]

  • Intramolecular Cyclization: The cyclization of 5-oxohexanenitrile (B84432) under basic conditions, though this method can be limited by selectivity issues.[3][4]

These varied approaches highlight the compound's enduring relevance, with research continually refining its accessibility for broader synthetic applications.

Quantitative Data

The following tables summarize key quantitative data for this compound and its synthesis.

Table 1: Physical and Spectroscopic Properties
PropertyValueSource
Molecular FormulaC₆H₉NOPubChem
Molecular Weight111.14 g/mol PubChem
Melting Point128-131 °CECHEMI[5]
¹H NMR (400 MHz, CDCl₃)
δ 5.23 (s, 1H)Vinylic CHECHEMI[5]
δ 3.20 (bs, 1H)NHECHEMI[5]
δ 2.37 (m, 2H)Allylic CH₂ECHEMI[5]
δ 2.28 (m, 2H)CH₂ adjacent to C=OECHEMI[5]
δ 1.97 (m, 2H)CH₂ECHEMI[5]
¹³C NMR Data available but specific shifts require consultation of primary spectral data.ChemicalBook, SpectraBase[6][7]
IR (KBr) Characteristic peaks for N-H, C=O, and C=C stretches are observable.PubChem[8]
Table 2: Comparison of Synthetic Protocols
Synthetic MethodStarting MaterialReagents/CatalystSolventYieldReference
Classical Condensation1,3-CyclohexanedioneAmmonium AcetateBenzene31%ECHEMI[5]
Modified Condensation1,3-CyclohexanedioneAmmonia gasBenzene86%ECHEMI[5]
High-Yield Condensation1,3-CyclohexanedioneAmmonium AcetateNone (Oil Bath)93.6%ECHEMI[5]
Catalytic Hydrogenation3-Aminophenol10% Pd/C, H₂Methanol (B129727)94%Sajiki, H., et al. (2005)[3]

Experimental Protocols

Detailed methodologies for key synthetic preparations of this compound are provided below.

Protocol 1: Synthesis from 1,3-Cyclohexanedione and Ammonium Acetate

This protocol is adapted from a high-yield, solvent-minimized procedure.

Materials:

  • 1,3-Cyclohexanedione (0.03 mol)

  • Ammonium Acetate (0.039 mol)

  • Ethyl Acetate

  • 100 mL three-necked flask

  • Magnetic stirrer

  • Oil bath

Procedure:

  • To a 100 mL three-necked flask, add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).

  • Stir the mixture and heat it in an oil bath at 110 °C for 15 minutes.

  • Remove the flask from the oil bath and allow it to cool to room temperature, during which the reaction mixture will solidify.

  • Add 10 mL of ethyl acetate and heat to dissolve the solid.

  • Cool the solution to 0 °C to induce crystallization.

  • Collect the resulting yellow crystals by filtration and dry to obtain this compound. (Expected Yield: ~93.6%).[5]

Protocol 2: Catalytic Hydrogenation of 3-Aminophenol

This protocol describes a modern, environmentally conscious synthesis.

Materials:

  • 3-Aminophenol (50.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (546 mg, 10 wt %)

  • Methanol (50 mL)

  • Reaction tube suitable for hydrogenation

  • Hydrogen gas supply (balloon)

  • Stirring apparatus

Procedure:

  • Place 3-aminophenol (5.46 g, 50.0 mmol) and 10% Pd/C (546 mg) in a reaction tube.

  • Add methanol (50 mL) to the tube.

  • Seal the reaction tube and purge with hydrogen gas by performing two vacuum/H₂ cycles to remove air.

  • Stir the mixture at 60 °C under an ambient pressure of hydrogen (supplied by a balloon).

  • Monitor the reaction by TLC until completion (approx. 11 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a Celite pad or a membrane filter to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to isolate the product, this compound. (Expected Yield: 94%).[3]

Visualization of Synthesis and Applications

The following diagrams, rendered using the DOT language, illustrate the primary synthetic workflow for this compound and its subsequent use as a versatile chemical intermediate.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product A 1,3-Cyclohexanedione C Heat (e.g., 110°C) A->C B Ammonia Source (e.g., NH₄OAc) B->C D Condensation (Water Removal) C->D E This compound D->E

Caption: Classical synthesis workflow for this compound.

G cluster_products Synthesized Bioactive Compound Classes A This compound (Core Building Block) B Pyridines & Quinolines A->B C Acetylcholinesterase Inhibitors A->C D Dopamine Autoreceptor Agonists A->D E Anticonvulsants A->E F CXCR2 Antagonists A->F

References

Health and Safety Profile of 3-Amino-2-cyclohexen-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data currently available for 3-Amino-2-cyclohexen-1-one (CAS No. 5220-49-5). The information is intended to support risk assessment and ensure safe handling in a laboratory and drug development setting. Data has been compiled from Safety Data Sheets (SDS), chemical databases, and relevant toxicological literature.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₉NO[1][2]
Molecular Weight 111.14 g/mol [1][2]
Appearance Dark yellow to brown crystalline powder[3][4]
Melting Point 129-133 °C[1][5]
Density 1.091 ± 0.06 g/cm³ (Predicted)[1]
pKa 5.65 ± 0.20 (Predicted)[6]
LogP 0.582[2]
Topological Polar Surface Area (TPSA) 43.1 Ų[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for its hazard warnings, as detailed in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementReference(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7][8][9]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[7][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[7][8][9]

Toxicological Data

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Ensure eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[9]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[9]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid breathing dust.[9]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from strong oxidizing agents and strong acids.[9]

First Aid Measures

In the event of exposure, immediate action is critical. Table 3 outlines the recommended first aid procedures.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[9]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]

Experimental Protocols for Safety Assessment

Standardized protocols are crucial for the consistent and reliable assessment of the health and safety profile of chemical compounds. The following sections detail the methodologies for key toxicological endpoints.

Skin Irritation Testing (OECD Guideline 404)

The potential of this compound to cause skin irritation can be assessed using the OECD Guideline 404 for Acute Dermal Irritation/Corrosion.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A 0.5 g sample of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape. An adjacent area of untreated skin serves as a control.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The degree of skin reaction is scored according to a standardized scale.

Skin_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring Animal_Selection Select Healthy Albino Rabbits Fur_Removal Clip Fur from Dorsal Area Animal_Selection->Fur_Removal Application Apply 0.5g of This compound to Skin Fur_Removal->Application Cover Cover with Gauze Patch (4 hours) Application->Cover Removal Remove Patch & Cleanse Skin Cover->Removal Observation Observe for Erythema & Edema at 1, 24, 48, 72 hours Removal->Observation Scoring Score Skin Reactions Observation->Scoring Eye_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring Animal_Selection Select Healthy Albino Rabbits Application Instill 0.1g of This compound into Conjunctival Sac Animal_Selection->Application Observation Examine Cornea, Iris, & Conjunctiva at 1, 24, 48, 72 hours Application->Observation Scoring Score Ocular Lesions Observation->Scoring Metabolic_Pathway cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) substance This compound cyp450 Cytochrome P450 (Oxidation, Hydroxylation) substance->cyp450 conjugation Conjugation (Glucuronidation, Sulfation, Glutathione Conjugation) substance->conjugation Direct Conjugation metabolite1 Phase I Metabolite (More Polar) cyp450->metabolite1 metabolite2 Phase II Metabolite (Water-Soluble) conjugation->metabolite2 metabolite1->conjugation excretion Excretion (Urine, Feces) metabolite2->excretion

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 3-Amino-2-cyclohexen-1-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 3-Amino-2-cyclohexen-1-one, a valuable and versatile building block in the synthesis of pharmaceutically active compounds. Its unique enaminone functionality serves as a linchpin for the construction of diverse heterocyclic scaffolds.

Introduction

This compound is a cyclic enaminone that has garnered significant attention in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group in a conjugated system, allows for a wide range of chemical transformations. This makes it an ideal starting material for the synthesis of various biologically active molecules, including but not limited to, dopamine (B1211576) autoreceptor agonists, acetylcholinesterase inhibitors, and chemokine receptor antagonists.

Synthesis of this compound

Several methods exist for the synthesis of this compound. A common and efficient laboratory-scale preparation involves the condensation of 1,3-cyclohexanedione (B196179) with ammonia (B1221849) or an ammonium (B1175870) salt.

Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

Materials:

  • 1,3-Cyclohexanedione

  • Ammonium Acetate (B1210297)

  • Toluene (B28343)

  • Ethyl Acetate

  • Round-bottom flask with a Dean-Stark trap and condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 1,3-cyclohexanedione (10.0 g, 89.2 mmol) and ammonium acetate (10.3 g, 133.8 mmol).

  • Add 100 mL of toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Remove the toluene by decantation.

  • Add 50 mL of ethyl acetate to the solid residue and heat gently to dissolve.

  • Allow the solution to cool to room temperature and then place it in an ice bath to promote crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the product under vacuum to obtain this compound as a yellow crystalline solid.

Expected Yield: 85-95%

Application in the Synthesis of CXCR2 Antagonists

A significant application of this compound and its derivatives is in the development of antagonists for the C-X-C Motif Chemokine Receptor 2 (CXCR2). CXCR2 is a G-protein coupled receptor that plays a crucial role in inflammatory responses, and its antagonists are being investigated for the treatment of various inflammatory diseases.

General Synthetic Scheme for CXCR2 Antagonists

Derivatives of this compound can be synthesized and subsequently modified to produce potent CXCR2 antagonists. A general synthetic route involves the reaction of a substituted 3-aminocyclohex-2-en-1-one with an isocyanate.

CXCR2 Signaling Pathway

The CXCR2 signaling cascade is initiated by the binding of chemokines, such as CXCL8 (IL-8), leading to a conformational change in the receptor and the activation of intracellular G-proteins. This triggers a cascade of downstream signaling events crucial for neutrophil activation and chemotaxis.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCR2 CXCR2 G_protein Gαi/βγ CXCR2->G_protein Activates PLC PLC-β G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Cellular_Response Neutrophil Activation & Chemotaxis Ca2_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response CXCL8 CXCL8 (IL-8) CXCL8->CXCR2 Binds

CXCR2 Signaling Pathway Diagram
Experimental Protocol: Synthesis of a Representative CXCR2 Antagonist

This protocol describes the synthesis of a urea-based CXCR2 antagonist derived from 3-amino-5,5-dimethyl-2-cyclohexen-1-one (B1266611) and 3-(trifluoromethyl)phenyl isocyanate.

Materials:

  • 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

  • 3-(Trifluoromethyl)phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needles

  • Hexane (B92381)

  • Ethyl Acetate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Set up a 100 mL Schlenk flask or an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a nitrogen or argon atmosphere.

  • To the flask, add 3-amino-5,5-dimethyl-2-cyclohexen-1-one (1.0 g, 7.18 mmol).

  • Add 30 mL of anhydrous THF to the flask via syringe. Stir the mixture until the solid is completely dissolved.

  • In a separate, dry vial, dissolve 3-(trifluoromethyl)phenyl isocyanate (1.48 g, 7.90 mmol, 1.1 equivalents) in 10 mL of anhydrous THF.

  • Slowly add the isocyanate solution to the stirred solution of the enaminone at room temperature using a syringe over a period of 10-15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.

  • The crude product will be obtained as a solid or a viscous oil. Purify the crude product by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

  • Collect the fractions containing the desired product, identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1-(3,3-dimethyl-5-oxocyclohex-1-en-1-yl)-3-(3-(trifluoromethyl)phenyl)urea, as a white or off-white solid.

Expected Yield: 70-85%

Quantitative Data

The following table summarizes the in vitro activity of a selection of this compound derivatives as CXCR2 antagonists, as determined by a Tango assay measuring the inhibition of CXCR2 downstream signaling.

Compound IDR1R2IC50 (µM)
1 HH> 25
2 H3-CF38.2
3 H4-Cl12.5
4 5,5-dimethylH> 25
5 5,5-dimethyl3-CF33.7
6 5,5-dimethyl4-Cl9.8

Application in the Synthesis of Heterocyclic Scaffolds

Beyond CXCR2 antagonists, this compound is a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines and acridines, which are prevalent in many pharmaceutical agents.

Synthesis of Tetrahydroquinoline Derivatives

This compound can participate in multicomponent reactions to afford complex molecular architectures in a single step. For instance, a Bohlmann-Rahtz pyridine (B92270) synthesis allows for the formation of substituted tetrahydroquinolines.

Experimental Workflow: Multicomponent Synthesis of Tetrahydroquinolines

Tetrahydroquinoline_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions enaminone This compound product 2-Amino-4-aryl-5-oxo-5,6,7,8- tetrahydroquinoline-3-carbonitrile enaminone->product aldehyde Aromatic Aldehyde aldehyde->product malononitrile Malononitrile malononitrile->product solvent Ethanol solvent->product catalyst Piperidine (cat.) catalyst->product conditions Reflux conditions->product

Multicomponent Tetrahydroquinoline Synthesis

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of pharmaceutical scaffolds. Its application in the development of CXCR2 antagonists highlights its importance in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of pharmaceutical synthesis and development.

Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of valuable quinoline (B57606) derivatives, specifically 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, utilizing 3-amino-2-cyclohexen-1-one as a key starting material. This class of compounds is of significant interest in medicinal chemistry due to their potential therapeutic applications. The described protocol is based on a highly efficient, one-pot, three-component reaction, which is a cornerstone of modern synthetic chemistry for building molecular complexity in a single step.

Introduction

Quinoline and its partially saturated derivatives, such as tetrahydroquinolines, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of functionalized quinolines is therefore a critical task for medicinal chemists. The use of this compound (also known as an enaminone) as a precursor offers a straightforward and convergent approach to highly substituted tetrahydroquinoline systems.

The methodology detailed herein is a variation of the renowned Friedländer annulation and involves the condensation of three key building blocks:

  • This compound : The core cyclic enaminone.

  • An aromatic aldehyde : To introduce aryl diversity at the 4-position.

  • Malononitrile (B47326) : A source of the nitrile and amino functionalities at the 3- and 2-positions, respectively.

This three-component reaction is typically catalyzed by a base and proceeds with high atom economy, often in environmentally benign solvents.

Reaction Principle and Mechanism

The synthesis of 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles from this compound, an aromatic aldehyde, and malononitrile is a domino reaction that proceeds through several key steps. The generally accepted mechanism is as follows:

  • Knoevenagel Condensation : The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. This step forms a highly reactive α,β-unsaturated dinitrile intermediate, benzylidenemalononitrile.

  • Michael Addition : The enamine nitrogen of this compound acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile.

  • Intramolecular Cyclization and Tautomerization : The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups. This is followed by a tautomerization to yield the stable, aromatic 2-amino-tetrahydroquinoline-3-carbonitrile derivative.

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization Aldehyde Aldehyde Benzylidenemalononitrile Benzylidenemalononitrile Aldehyde->Benzylidenemalononitrile + Malononitrile (Base catalyst) Malononitrile Malononitrile Intermediate Michael Adduct Intermediate Benzylidenemalononitrile->Intermediate Enaminone This compound Enaminone->Intermediate + Benzylidenemalononitrile Product Tetrahydroquinoline Product Intermediate->Product Intramolecular Cyclization & Tautomerization Experimental_Workflow Start Start Reactants Combine: - this compound - Aromatic Aldehyde - Malononitrile - Solvent & Catalyst Start->Reactants Reaction Heat to Reflux (2-6 hours) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Isolation Isolate Product (Vacuum Filtration) Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Under Vacuum Washing->Drying Product Pure Product Drying->Product

Application Notes and Protocols: 3-Amino-2-cyclohexen-1-one as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-cyclohexen-1-one is a highly valuable and versatile starting material in synthetic organic and medicinal chemistry. Its unique structural features, combining a nucleophilic enamine system with a reactive carbonyl group, make it an ideal precursor for the construction of a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of biologically active quinoline (B57606) and pyridine (B92270) derivatives from this compound, with a focus on their potential applications in drug discovery, particularly in the fields of oncology and neurology.

I. Synthesis of Tetrahydroquinoline Derivatives via Friedländer Annulation

The Friedländer annulation is a classic and efficient method for the synthesis of quinolines.[1][2] This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. In this case, this compound serves as the cyclic o-aminoaryl ketone equivalent, which upon reaction with various active methylene (B1212753) compounds, yields valuable tetrahydroquinoline scaffolds. These scaffolds are prevalent in numerous pharmacologically active molecules.[3][4][5]

Application: Anticancer Agents

Quinoline derivatives are well-established as potent anticancer agents, exhibiting a variety of mechanisms of action, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[3][6][7][8][9] The tetrahydroquinoline derivatives synthesized from this compound represent a promising class of compounds for the development of novel cancer therapeutics. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer, such as those involving c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGF (Vascular Endothelial Growth Factor).[6]

dot

Anticancer_Mechanism_of_Quinolines cluster_cell Cancer Cell Growth_Factors Growth Factors (e.g., EGF, HGF) RTK Receptor Tyrosine Kinases (EGFR, c-Met, VEGFR) Growth_Factors->RTK binds Signaling_Cascade Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade activates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules polymerization Cell_Division Cell Division Microtubules->Cell_Division Quinoline_Derivative Quinoline Derivative (from this compound) Quinoline_Derivative->RTK inhibits Quinoline_Derivative->Tubulin

Caption: Mechanism of action for anticancer quinoline derivatives.

Experimental Protocol: Synthesis of 2-Aryl-5,6,7,8-tetrahydroquinolin-5-ones

This protocol describes a general procedure for the synthesis of 2-aryl-5,6,7,8-tetrahydroquinolin-5-ones from this compound and an aryl methyl ketone.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the substituted acetophenone (1.1 eq).

  • Add a catalytic amount of potassium hydroxide (0.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated HCl.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Reactant 1Reactant 2ProductCatalystSolventTime (h)Yield (%)
This compoundAcetophenone2-Phenyl-5,6,7,8-tetrahydroquinolin-5-oneKOHEthanol575-85
This compound4-Chloroacetophenone2-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinolin-5-oneKOHEthanol670-80

II. Synthesis of Dihydropyridine (B1217469) Derivatives via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridine and pyridine scaffolds.[10][11][12][13][14] By reacting this compound (as the enamine component) with an aldehyde and a β-ketoester, functionalized dihydropyridine derivatives can be synthesized in a one-pot procedure.

Application: Anticonvulsant Agents

Pyridine and its derivatives are known to exhibit a range of central nervous system activities, including anticonvulsant properties.[15][16][17][18] The mechanism of action for some anticonvulsant drugs involves the modulation of ion channels, such as voltage-gated sodium and calcium channels, or enhancement of GABAergic neurotransmission. Dihydropyridines, in particular, are well-known as L-type calcium channel blockers.

dot

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Action_Potential Action Potential Ca_Channel Voltage-Gated Ca²⁺ Channel Action_Potential->Ca_Channel opens Vesicle_Fusion Vesicle Fusion Ca_Channel->Vesicle_Fusion triggers Neurotransmitter_Release Excitatory Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Receptor Neurotransmitter Receptor Neurotransmitter_Release->Receptor binds Depolarization Depolarization Receptor->Depolarization causes Neuronal_Excitation Neuronal Hyperexcitability (Seizure) Depolarization->Neuronal_Excitation Dihydropyridine Dihydropyridine Derivative (from this compound) Dihydropyridine->Ca_Channel blocks Acridine_Dione_Synthesis_Workflow cluster_reactants Reactants Enaminone This compound (2 eq) Mixing Mixing in Solvent (e.g., Ethanol) Enaminone->Mixing Aldehyde Aldehyde (1 eq) Aldehyde->Mixing Heating Heating/Reflux (with catalyst, e.g., acid) Mixing->Heating Precipitation Precipitation on Cooling Heating->Precipitation Purification Filtration & Washing (e.g., with cold ethanol) Precipitation->Purification Product Acridine-1,8-dione Derivative Purification->Product

References

Application Notes and Protocols for Michael Addition Reactions with 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-cyclohexen-1-one, an enaminone, is a versatile building block in organic synthesis, prized for its dual nucleophilic and electrophilic character. Its application in Michael addition reactions opens avenues for the creation of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications. The conjugate addition of this compound to various Michael acceptors is a key step in the construction of substituted quinolines and other fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. These application notes provide an overview of the utility of this compound in Michael additions and detailed protocols for its use.

Reaction Landscape and Applications

The enamine moiety in this compound allows it to act as a potent nucleophile in Michael additions, reacting with a variety of electron-deficient olefins (Michael acceptors). The resulting adducts can then undergo further intramolecular reactions, such as cyclization and dehydration, to yield complex heterocyclic structures. This strategy is particularly valuable in diversity-oriented synthesis for the generation of compound libraries for drug discovery.

A significant application of this methodology is in the synthesis of tetrahydroquinolines. For instance, the reaction of this compound with arylidenemalononitriles initiates a cascade reaction involving a Michael addition followed by an intramolecular cyclization and tautomerization to afford highly functionalized 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles[1]. These structures are of interest in medicinal chemistry due to their potential biological activities.

Data Presentation

The following table summarizes representative data for the Michael addition reaction of this compound with an arylidenemalononitrile to form a tetrahydroquinoline derivative.

EntryMichael AcceptorCatalystSolventReaction Time (min)Yield (%)Reference
1Benzylidenemalononitrile (B1330407)None (thermal)Ethanol (B145695)1593.6[1]

Experimental Protocols

This section provides a detailed protocol for a representative Michael addition reaction involving this compound.

Protocol 1: Synthesis of 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

This protocol describes the synthesis of a tetrahydroquinoline derivative via a one-pot reaction that proceeds through a Michael addition followed by cyclization.

Materials:

  • This compound

  • Benzylidenemalononitrile

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.03 mol) and benzylidenemalononitrile (0.03 mol).

  • Add 50 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Upon cooling, a solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven or air-dry to obtain the final 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Visualizations

Diagram 1: Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, which commences with a Michael addition.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 This compound Intermediate1 Michael Adduct (Enolate Intermediate) Reactant1->Intermediate1 Michael Addition Reactant2 Benzylidenemalononitrile Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-5-oxo-4-phenyl- 5,6,7,8-tetrahydroquinoline-3-carbonitrile Intermediate2->Product Tautomerization & Aromatization

Mechanism of Tetrahydroquinoline Synthesis

Diagram 2: Experimental Workflow

The following diagram outlines the general experimental workflow for the Michael addition reaction described in Protocol 1.

Experimental_Workflow Start Start Step1 Mixing Reactants This compound Benzylidenemalononitrile Ethanol Start->Step1 Step2 Reaction Reflux for 15 min Step1->Step2 Heat Step3 Workup Cool to RT Precipitate forms Step2->Step3 Step4 Isolation Vacuum filtration Wash with cold ethanol Step3->Step4 Step5 Drying Air or vacuum oven Step4->Step5 End Final Product Step5->End

General Experimental Workflow

References

Application Notes and Protocols for the Synthesis of Piperidone Derivatives from 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of piperidone derivatives, utilizing 3-Amino-2-cyclohexen-1-one as a key starting material. The piperidine (B6355638) and piperidone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds and pharmaceuticals. These protocols are designed to be a practical guide for researchers in organic synthesis and drug discovery.

Synthesis of the Starting Material: this compound

The synthesis of this compound is a crucial first step and can be readily achieved from commercially available 1,3-cyclohexanedione (B196179).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Reaction Scheme:

G reactant1 1,3-Cyclohexanedione reagents Toluene (B28343) 110-120 °C reactant1->reagents reactant2 Ammonium (B1175870) Acetate (B1210297) reactant2->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
1,3-Cyclohexanedione112.1310011.21 g
Ammonium Acetate77.0813010.02 g
Toluene--100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,3-cyclohexanedione (11.21 g, 100 mmol) and ammonium acetate (10.02 g, 130 mmol).

  • Add toluene (100 mL) to the flask.

  • Heat the mixture to reflux (approximately 110-120 °C) and collect the water that azeotropically distills off in the Dean-Stark trap.

  • Continue refluxing for 2-4 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of toluene under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold toluene or diethyl ether.

  • Dry the product under vacuum to obtain this compound as a yellow crystalline solid.

Expected Yield: 85-95%

Characterization Data for this compound
PropertyData
Appearance Yellow crystalline solid
Molecular Formula C₆H₉NO
Molar Mass 111.14 g/mol
Melting Point 103-106 °C
¹³C NMR (CDCl₃, ppm) δ 197.2, 162.8, 98.1, 36.5, 28.9, 21.8
IR (KBr, cm⁻¹) 3420, 3300, 1640, 1570, 1420, 1320

Proposed Synthesis of Piperidone Derivatives via a Mannich-type Reaction

While a direct one-step conversion of this compound to a piperidone derivative is not extensively reported, a plausible multi-step approach involves an initial Mannich-type reaction to introduce a side chain, followed by subsequent cyclization. This proposed protocol is based on general Mannich reaction principles and would require experimental optimization.

Conceptual Workflow

The proposed strategy involves three main stages:

  • Mannich Reaction: Introduction of an aminomethyl group at the C-2 position of the enaminone.

  • Reduction: Selective reduction of the ketone functionality.

  • Intramolecular Cyclization: Formation of the piperidone ring.

G start This compound mannich Mannich Reaction (Primary Amine, Aldehyde) start->mannich intermediate1 Mannich Adduct mannich->intermediate1 reduction Selective Reduction intermediate1->reduction intermediate2 Amino Alcohol Intermediate reduction->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product Piperidone Derivative cyclization->product

Caption: Proposed multi-step synthesis of a piperidone derivative.

Experimental Protocol: Mannich Reaction of this compound (Hypothetical)

This protocol describes the first step of the proposed sequence.

Reaction Scheme (First Step):

G reactant1 This compound reagents Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) reactant1->reagents reactant2 Primary Amine (R-NH2) reactant2->reagents reactant3 Aldehyde (R'-CHO) reactant3->reagents product Mannich Adduct reagents->product

Caption: Mannich reaction of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound111.14101.11 g
Benzylamine (B48309)107.15101.07 g
Formaldehyde (B43269) (37% in H₂O)30.03110.9 mL
Ethanol (B145695)--50 mL
Hydrochloric Acid (conc.)--catalytic

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.11 g, 10 mmol) in ethanol (50 mL).

  • Add benzylamine (1.07 g, 10 mmol) to the solution.

  • Cool the mixture in an ice bath and add formaldehyde (0.9 mL, 11 mmol) dropwise with stirring.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Note: This is a hypothetical protocol and the reaction conditions, including the choice of amine, aldehyde, catalyst, and solvent, may require significant optimization.

Subsequent Steps for Piperidone Formation

The purified Mannich adduct would require further chemical transformations to yield the desired piperidone. These steps are presented conceptually and would need to be developed and optimized experimentally.

  • Reduction of the Ketone: The carbonyl group of the cyclohexenone moiety would need to be reduced to an alcohol. This could potentially be achieved using a selective reducing agent such as sodium borohydride (B1222165) (NaBH₄) to avoid reduction of the enamine double bond.

  • Intramolecular Cyclization: The resulting amino alcohol intermediate could then undergo an intramolecular cyclization to form the piperidone ring. This cyclization could be promoted by heat or by using a suitable catalyst. The exact conditions would depend on the nature of the substituents.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Formaldehyde is a known carcinogen and should be handled with extreme caution.

These application notes and protocols provide a starting point for the synthesis of piperidone derivatives from this compound. While the synthesis of the starting material is well-established, the subsequent conversion to piperidones represents a research opportunity requiring further investigation and methods development.

Application Notes: 3-Amino-2-cyclohexen-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-cyclohexen-1-one, a cyclic enaminone, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting material for the synthesis of a diverse range of biologically active heterocyclic compounds. The presence of a conjugated system involving an amino group, a double bond, and a ketone confers specific reactivity, allowing for modifications at multiple positions. This scaffold has been successfully employed in the development of novel therapeutic agents targeting various diseases, including inflammatory disorders and cancer.[1][2][3] Its utility as a building block stems from its straightforward synthesis and its capacity to serve as a template for creating libraries of compounds for structure-activity relationship (SAR) studies.[1][4][5]

Key Applications in Drug Discovery

The this compound core has been instrumental in the discovery of potent modulators of several key biological targets.

Anti-inflammatory Agents

Derivatives of this scaffold have shown significant promise as anti-inflammatory agents through multiple mechanisms of action.

  • CXCR2 Antagonism: The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a critical role in the chemotaxis of neutrophils to sites of inflammation.[1] Antagonism of this receptor is a key strategy for treating inflammatory diseases. A series of this compound derivatives have been synthesized and identified as novel and potent CXCR2 antagonists.[1] SAR studies revealed that modifications to the amino and carboxamide moieties significantly influence antagonist activity, leading to the identification of compounds with IC50 values in the low micromolar range.[1] These compounds were shown to inhibit downstream signaling of CXCR2 without exhibiting cytotoxicity, highlighting their therapeutic potential.[1]

  • Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a well-established approach for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The cyclic enaminone structure of this compound has been identified as a new chemotype for developing selective COX-2 inhibitors.[6] Several synthesized derivatives demonstrated predominant inhibition of COX-2 over COX-1, with some compounds showing anti-inflammatory activity in vivo comparable or superior to celecoxib (B62257) and diclofenac.[6]

Anticancer Activity

The cyclohexenone moiety is a known Michael acceptor and has been incorporated into various anticancer compounds.[3] Derivatives of this compound have been investigated for their potential as anticancer agents. Studies on related ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have shown that these compounds can inhibit the growth of cancer cells, such as HCT116 colon cancer cells, through the induction of apoptosis.[3] The mechanism often involves the activation of apoptosis-regulatory proteins like caspases.[3] Furthermore, some of these derivatives have also been found to inhibit acetylcholinesterase (AChE), an enzyme implicated in the proliferation of certain cancer cells.[3]

Quantitative Data Summary

The biological activities of various this compound derivatives are summarized below.

Table 1: CXCR2 Antagonist Activity of this compound Derivatives[1]

Compound IDR1 Group (at Amino position)R2 Group (at Carboxamide)CXCR2 Tango Assay IC50 (µM)
16 BenzylPhenyl5.6
40 Benzyl4-Fluorophenyl5.3
41 Benzyl3-(Trifluoromethyl)phenyl2.9
42 Benzyl4-(Trifluoromethyl)phenyl2.5
47 2-MethoxybenzylPhenyl7.9

Table 2: Selective COX-2 Inhibitory Activity of Cyclic Enaminone Derivatives[6]

Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
7d N-Aryl substitution>1001.35>74.09
8 N-Alkyl substitution18.280.9419.45
9 N-Heteroaryl substitution>1000.92>108.68
Celecoxib Reference Drug15.20.04380
Diclofenac Reference Drug1.20.0815

Visualizations

G cluster_workflow Drug Discovery Workflow Scaffold This compound Scaffold Synthesis Synthesis of Derivative Library Scaffold->Synthesis Starting Material Screening Biological Screening (e.g., CXCR2, COX-2) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead G CXCR2 Signaling Pathway in Inflammation cluster_pathway Chemokine Chemokines (CXCL1, CXCL8) CXCR2 CXCR2 Receptor (GPCR) Chemokine->CXCR2 Binds G_Protein G-protein Activation CXCR2->G_Protein Signaling Downstream Signaling (Ca²+ Mobilization, PI3K/Akt) G_Protein->Signaling Response Neutrophil Chemotaxis & Activation Signaling->Response Inflammation Inflammation Response->Inflammation Inhibitor This compound Derivatives Inhibitor->CXCR2 Blocks

References

Application Notes and Protocols: 3-Amino-2-cyclohexen-1-one in the Synthesis of Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-cyclohexen-1-one and its derivatives, belonging to the class of compounds known as enaminones, have emerged as a promising scaffold in the development of novel anticonvulsant agents. These compounds have demonstrated significant efficacy in preclinical models of epilepsy, often coupled with a favorable safety profile. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for lead optimization in anticonvulsant drug discovery programs. This document provides detailed application notes on the synthesis, pharmacological evaluation, and proposed mechanism of action of anticonvulsants derived from this compound, along with specific experimental protocols.

Synthetic Applications

The core structure of this compound serves as a versatile building block for the synthesis of a variety of anticonvulsant enaminones. The general synthetic strategy involves the condensation of a cyclic β-dicarbonyl precursor with a primary or secondary amine. This straightforward approach allows for the introduction of diverse substituents on the amino group, enabling extensive structure-activity relationship (SAR) studies.

A particularly successful series of anticonvulsant agents has been developed from cyclic beta-dicarbonyl precursors condensed with various amines, including morpholine, pyrrolidine, phenethylamine, hydrazines, and substituted anilines.[1] The resulting enaminones have shown potent activity in preclinical models.[1]

Data Presentation

The anticonvulsant activity of various derivatives of this compound has been evaluated, primarily through the maximal electroshock (MES) seizure test, a well-validated model for generalized tonic-clonic seizures.[2] Neurotoxicity is often assessed using the rotarod test. The data is typically presented as the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity. The protective index (PI), calculated as the ratio of TD50 to ED50, is a crucial parameter for evaluating the therapeutic window of a compound.

Compound Name/NumberAnimal ModelAdministration RouteAnticonvulsant Activity (MES) ED50 (mg/kg)Neurotoxicity (Rotarod) TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oateRatOral5.8> 380> 65.5[1]
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oateMouseIntraperitonealNot specified, but noted to have a similar high PINot specified> 65.5 (implied)[1]
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylateMouseIntraperitoneal16.7110.76.6[3]
Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylateRatOral3.0> 250> 83.3[3]

Experimental Protocols

General Synthesis of 4-Arylamino-6-methyl-2-oxocyclohex-3-ene-1-carboxylate Derivatives

This protocol describes a general method for the synthesis of enaminone derivatives from a cyclic β-dicarbonyl precursor and an aromatic amine.

Materials:

  • Methyl 2-methyl-4,6-dioxocyclohexanecarboxylate (or other suitable cyclic β-dicarbonyl precursor)

  • Substituted aniline (B41778) (e.g., p-chloroaniline)

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add the cyclic β-dicarbonyl precursor (1 equivalent) and the substituted aniline (1.1 equivalents).

  • Add a sufficient amount of toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired enaminone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Maximal Electroshock (MES) Seizure Test Protocol

This protocol outlines the standard procedure for evaluating the anticonvulsant activity of a test compound in rodents using the MES test.[2][4][5][6]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compound and vehicle control

  • Male CF-1 mice or Sprague-Dawley rats

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions for at least 3 days prior to the experiment. Weigh each animal to determine the correct dosage.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be consistent across all groups.

  • Anesthesia and Electrode Placement: At the time of peak effect of the test compound, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia. Following this, apply a drop of 0.9% saline to improve electrical conductivity. Place the corneal electrodes on the eyes of the restrained animal.[2][4]

  • Stimulation: Deliver an alternating current electrical stimulus. For mice, a typical stimulus is 50 mA at 60 Hz for 0.2 seconds. For rats, a typical stimulus is 150 mA at 60 Hz for 0.2 seconds.[2][4]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[2][4]

  • Data Analysis: The percentage of animals protected in the drug-treated group is compared to the vehicle-treated control group. The ED50 can be calculated using probit analysis.

Rotarod Test for Neurotoxicity

This protocol describes the use of the rotarod test to assess potential motor impairment and neurotoxicity of a test compound in rodents.[7][8]

Materials:

  • Rotarod apparatus

  • Test compound and vehicle control

  • Male CF-1 mice or Sprague-Dawley rats

Procedure:

  • Animal Training: Prior to the test day, train the animals to stay on the rotating rod. Place the mice or rats on the rod rotating at a low speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes). Repeat this training for 2-3 trials.

  • Compound Administration: On the test day, administer the test compound or vehicle control at various doses.

  • Testing: At the time of peak effect, place the animal on the rotarod, which is set to a constant speed or an accelerating speed protocol.

  • Endpoint: Record the latency to fall from the rod. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.

  • Data Analysis: The TD50, the dose at which 50% of the animals exhibit motor impairment (fall off the rotarod), can be calculated.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Pharmacological Screening cluster_analysis Data Analysis & Lead Optimization start Start: this compound Derivative Design synthesis Synthesis of Enaminone Derivatives start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mes_test Anticonvulsant Activity (MES Test) characterization->mes_test rotarod_test Neurotoxicity (Rotarod Test) characterization->rotarod_test data_analysis Determine ED50, TD50, and Protective Index mes_test->data_analysis rotarod_test->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Experimental workflow for the discovery of anticonvulsants.

mechanism_of_action cluster_channel Voltage-Gated Sodium Channel resting Resting State open Open State (Na+ Influx) resting->open Depolarization inactivated Inactivated State open->inactivated Inactivation inactivated->resting Repolarization reduced_firing Reduced Repetitive Neuronal Firing inactivated->reduced_firing enaminone This compound Derivative stabilization Stabilization of Inactivated State enaminone->stabilization neuron Neuron hyperexcitability Neuronal Hyperexcitability (Seizure) neuron->hyperexcitability anticonvulsant_effect Anticonvulsant Effect hyperexcitability->anticonvulsant_effect Inhibited by stabilization->inactivated reduced_firing->anticonvulsant_effect

Caption: Proposed mechanism of action for enaminone anticonvulsants.

Mechanism of Action

The primary mechanism of action for many anticonvulsant drugs derived from this compound is believed to be the modulation of voltage-gated sodium channels.[9] These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit rapid and repetitive firing, a state of hyperexcitability.

Voltage-gated sodium channels exist in three main states: resting, open, and inactivated. Anticonvulsants that block these channels often exhibit use-dependent and voltage-dependent binding, meaning they have a higher affinity for channels that are frequently opening and closing, as is the case during a seizure. By binding to and stabilizing the inactivated state of the sodium channel, these enaminone derivatives prevent the channel from returning to the resting state, thereby reducing the number of channels available to open in response to depolarization. This action effectively suppresses the sustained repetitive firing of neurons that underlies seizure activity, leading to an anticonvulsant effect. Some studies have performed sodium channel binding assays to confirm this mechanism for active enaminone compounds.

References

One-Pot Synthesis of Bioactive Tetrahydroquinoline Derivatives from 3-Amino-2-cyclohexen-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of highly functionalized tetrahydroquinoline derivatives, starting from the versatile building block, 3-amino-2-cyclohexen-1-one. A catalyst-free, three-component reaction methodology is highlighted, offering a streamlined and atom-economical approach to generating molecular diversity. The resulting tetrahydroquinoline scaffold is a privileged core in medicinal chemistry, known for a wide range of biological activities. This guide includes tabulated quantitative data, detailed experimental procedures, and a visual representation of a key signaling pathway modulated by these derivatives, providing a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

This compound is a valuable and reactive intermediate in organic synthesis, serving as a precursor for a variety of biologically significant heterocyclic compounds. Its enaminone functionality allows for diverse reactivity, making it an ideal candidate for multicomponent reactions (MCRs). MCRs are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This one-pot approach enhances efficiency by reducing the number of synthetic steps, purification procedures, and overall resource consumption.

This application note focuses on a one-pot, three-component synthesis of 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitriles. These compounds are of significant interest due to their demonstrated potential as anticancer agents.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of various 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. The synthesis involves the reaction of this compound, an aromatic aldehyde, and malononitrile (B47326) in an aqueous medium.

EntryAromatic AldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde (B42025)2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile495
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile794
34-Fluorobenzaldehyde2-Amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile596
44-Methylbenzaldehyde2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile588
54-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile696
62-Chlorobenzaldehyde2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile1097
73-Nitrobenzaldehyde2-Amino-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile790
84-Nitrobenzaldehyde2-Amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile1099

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Materials:

  • This compound (1 mmol, 111.14 mg)

  • Benzaldehyde (1 mmol, 106.12 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • Ethanol (B145695) (10 mL)

  • Piperidine (B6355638) (catalytic amount, ~0.1 mmol)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and ethanol (10 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Protocol 2: General Procedure for the Catalyst-Free One-Pot Synthesis in Aqueous Media

Materials:

  • This compound (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Water (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Continue heating for the time specified in the data presentation table, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Dry the purified product in a vacuum oven.

Mandatory Visualization

Reaction Workflow

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_product Product This compound This compound ReactionVessel One-Pot Reaction (Aqueous Reflux) This compound->ReactionVessel Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Tetrahydroquinoline 2-Amino-4-aryl-5-oxo-5,6,7,8- tetrahydroquinoline-3-carbonitrile ReactionVessel->Tetrahydroquinoline

Caption: One-pot synthesis of tetrahydroquinolines.

Signaling Pathway: EGFR Inhibition by Tetrahydroquinoline Derivatives

Many quinoline-based compounds, including tetrahydroquinoline derivatives, have been identified as potent anticancer agents that function by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[1][2] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor Tetrahydroquinoline Derivative Inhibitor->P Blocks Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR signaling pathway and its inhibition.

References

Catalytic Synthesis of 3-Amino-2-cyclohexen-1-one Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3-amino-2-cyclohexen-1-one derivatives represents a significant area of interest due to their diverse biological activities. These compounds serve as valuable scaffolds in medicinal chemistry, with applications ranging from anti-inflammatory and anticancer agents to modulators of neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound derivatives. It includes a summary of various catalytic methods, quantitative data for reaction optimization, and insights into their biological significance, particularly as antagonists of the CXCR2 receptor.

Application Notes

The this compound core is a privileged scaffold in drug discovery. Its derivatives have been extensively explored for a variety of therapeutic applications.

Anti-inflammatory Activity: A significant application of these derivatives is in the modulation of inflammatory responses. Certain derivatives have been identified as potent antagonists of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 plays a crucial role in the recruitment of neutrophils to sites of inflammation, and its inhibition is a promising strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease.

Anticancer Activity: Several studies have investigated the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, some derivatives have demonstrated inhibitory activity against human colon carcinoma (HCT116) cells.

Neuroprotective Potential: Emerging research suggests that this compound derivatives may have therapeutic potential in the context of neurodegenerative diseases like Alzheimer's disease. Some of these compounds have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters, and also to inhibit the aggregation of amyloid-β peptides.[1]

Catalytic Synthesis Methodologies

A variety of catalytic methods have been developed for the efficient synthesis of this compound and its derivatives. These methods offer advantages in terms of yield, selectivity, and operational simplicity.

Palladium-Catalyzed Hydrogenation

A practical one-pot synthesis of the parent compound, this compound, can be achieved through the palladium on carbon (Pd/C) catalyzed hydrogenation of 3-aminophenol (B1664112). This method is environmentally benign and proceeds with high yield.

Base-Catalyzed Intramolecular Cyclization

The intramolecular cyclization of 5-oxohexanenitrile (B84432) in the presence of a basic catalyst provides an alternative route to this compound. This process is typically carried out at elevated temperatures in a polar organic solvent.[2]

Condensation of 1,3-Diketones with Amines

A straightforward and widely used method involves the direct condensation of 1,3-cyclohexanediones with a variety of primary or secondary amines. This reaction can be performed under solvent-free conditions or in the presence of a catalyst to afford a diverse range of N-substituted this compound derivatives.

Organocatalytic Asymmetric Synthesis

For the synthesis of chiral this compound derivatives, organocatalysis has emerged as a powerful tool. Chiral amines, such as those derived from cinchona alkaloids, can catalyze the asymmetric Robinson annulation to produce fluorinated cyclohexenones with high enantioselectivity.[3]

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient approach to construct complex this compound derivatives in a single step from simple starting materials. These reactions are highly atom-economical and allow for the rapid generation of compound libraries for screening purposes.

Data Presentation

The following tables summarize quantitative data for the different catalytic synthesis methods described.

Table 1: Palladium-Catalyzed Hydrogenation of 3-Aminophenol

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
10% Pd/C3-AminophenolMethanol (B129727)601194[4]

Table 2: Base-Catalyzed Cyclization of 5-Oxohexanenitrile [2]

CatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Potassium tert-butoxidetert-Butanol1801.57487
Sodium MethoxideMethanol1801.58585
Sodium HydroxideMethanol1801.56578

Table 3: Condensation of 1,3-Cyclohexanediones with Amines

1,3-DiketoneAmineCatalystConditionsYield (%)Reference
5,5-Dimethyl-1,3-cyclohexanedioneBenzylamine (B48309)NoneToluene (B28343), reflux, 3h85[5]
1,3-CyclohexanedioneAmmonium AcetateNone110 °C, 15 min93.6[6]

Table 4: Organocatalytic Asymmetric Robinson Annulation [3]

Catalyst (mol%)Michael AcceptorAcid Additivedree (%)Yield (%)
Cinchona Alkaloid Amine (20)Fluorinated ChalconeCF₃C₆H₄CO₂H9:19989

Table 5: Biological Activity of Selected this compound Derivatives

Compound IDTargetAssayIC₅₀ (µM)Reference
Derivative 1CXCR2Tango Assay2.5[7]
Derivative 2CXCR2Tango Assay2.9[7]
Derivative 3CXCR2Tango Assay4.2[7]
Compound 3oAcetylcholinesteraseIn vitro0.037[1]
Compound 4fMDA-MB-231 cellsMTT Assay6.25[2]
Compound 4kMDA-MB-231 cellsMTT Assay8.18[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound via Palladium-Catalyzed Hydrogenation

Materials:

  • 3-Aminophenol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite or membrane filter (0.22 µm)

Procedure:

  • In a reaction tube, combine 3-aminophenol (5.46 g, 50.0 mmol) and 10% Pd/C (546 mg, 10 wt % of the substrate) in methanol (50 mL).

  • Purge the reaction tube with hydrogen gas by performing two vacuum/H₂ cycles to remove air.

  • Stir the mixture at 60 °C under a hydrogen atmosphere (balloon pressure) for 11 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Flame Ionization Detection (GC-FID).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite or a membrane filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a solid.

  • The product is typically obtained in high purity (94% yield) and does not require further chromatographic purification.[4]

Protocol 2: Synthesis of N-Substituted 3-Amino-2-cyclohexen-1-ones via Condensation

Materials:

  • 5,5-Dimethyl-1,3-cyclohexanedione

  • Benzylamine

  • Toluene

  • Dean-Stark trap

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve 5,5-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) in toluene (30 mL).

  • Reflux the solution for 3 hours, azeotropically removing the water formed during the reaction using the Dean-Stark trap.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization to afford the desired N-benzyl-3-amino-5,5-dimethyl-2-cyclohexen-1-one (yield: 85%).[5]

Visualizations

CXCR2 Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by the activation of the CXCR2 receptor. Antagonists based on the this compound scaffold can block these pathways, leading to an anti-inflammatory response.

CXCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein cluster_plc PLC Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway CXCLs CXCLs (e.g., IL-8) CXCR2 CXCR2 CXCLs->CXCR2 G_alpha Gαi CXCR2->G_alpha G_betagamma Gβγ CXCR2->G_betagamma PLC PLCβ G_alpha->PLC Ras Ras G_alpha->Ras G_betagamma->PLC PI3K PI3K G_betagamma->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Degranulation, Gene Transcription) Ca2->Cellular_Responses PKC->Cellular_Responses PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to AKT AKT PIP3->AKT NFkB NF-κB AKT->NFkB NFkB->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Responses Inhibitor This compound Derivatives Inhibitor->Block

Caption: CXCR2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives as potential drug candidates.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Design of Target Molecules Synthesis Catalytic Synthesis of This compound Derivatives Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Screening (e.g., In vitro enzyme assays, Cell viability assays) Characterization->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR SAR->Start Iterative Design & Synthesis ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead_Candidate Lead Candidate Selection ADMET->Lead_Candidate

Caption: A typical drug discovery workflow for this compound derivatives.

References

Application Notes & Protocols: 3-Amino-2-cyclohexen-1-one as a Versatile Synthon for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-cyclohexen-1-one is a valuable and versatile starting material, or synthon, in organic synthesis. As an enaminone, it possesses two reactive sites, making it an ideal building block for constructing a variety of heterocyclic compounds. This functionality has been widely exploited in medicinal chemistry to develop novel molecules with significant biological activities. These notes detail the application of this compound in synthesizing compounds with anticonvulsant, calcium channel blocking, and anti-inflammatory properties, providing detailed protocols for their evaluation.

Application Note 1: Synthesis of Novel Anticonvulsant Agents

Derivatives of this compound have been investigated extensively for their potential as anticonvulsant drugs. The enaminone core is a key pharmacophore in a class of compounds that have shown high efficacy in preclinical models of epilepsy, particularly the Maximal Electroshock (MES) seizure model, which is predictive of activity against generalized tonic-clonic seizures.[1][2] These compounds often exhibit a wide safety margin with low neurotoxicity.[2][3]

Data Presentation: Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of representative enaminone derivatives in rodent models. The median effective dose (ED50) is the dose required to protect 50% of animals from induced seizures, while the median toxic dose (TD50) is the dose causing minimal motor impairment in 50% of animals. The Protective Index (PI), calculated as TD50/ED50, is a measure of the drug's safety margin.

Compound IDDerivative StructureAnimal ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
1e Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylateMES (Mice, i.p.)16.7110.76.6[4]
1e Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylateMES (Rats, p.o.)3.0>250>83.3[4]
27 Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oateMES (Rats, p.o.)5.8>380>65.5[2]
ADD 196022 Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oateMES (Mice, i.p.)26.2--[3]
ADD 196022 Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oateMES (Rats, p.o.)5.79--[3]

MES: Maximal Electroshock Seizure test; i.p.: Intraperitoneal; p.o.: Oral administration.

Experimental Workflow: Preclinical Anticonvulsant Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Neurotoxicity Assessment cluster_2 Phase 3: Data Analysis & Selection start Synthesized Enaminone Derivatives mes Maximal Electroshock (MES) Seizure Test start->mes Dose-response scptz Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test start->scptz Dose-response rotarod Rotarod Test for Motor Impairment mes->rotarod ed50 Calculate ED50 mes->ed50 scptz->rotarod Active Compounds scptz->ed50 td50 Calculate TD50 rotarod->td50 pi Determine Protective Index (PI = TD50/ED50) ed50->pi td50->pi lead Lead Compound Selection pi->lead

Caption: Workflow for anticonvulsant drug discovery and evaluation.

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test [5][6] This model is used to screen for compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss mice (20-25 g) or Sprague-Dawley rats (100-150 g).

  • Compound Administration: Administer the test compound, dissolved in a suitable vehicle (e.g., 10% DMSO), intraperitoneally (i.p.) or orally (p.o.) to groups of 8-10 animals at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin, 25 mg/kg).

  • Induction: After a predetermined time for drug absorption (e.g., 30-60 minutes), apply a drop of topical anesthetic to the eyes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension (THLE). The absence of THLE is defined as protection.

  • Data Analysis: Calculate the median effective dose (ED50), the dose protecting 50% of animals from THLE, using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test [5][7] This model screens for compounds effective against myoclonic and absence seizures.

  • Animals: Male Swiss mice (20-25 g).

  • Compound Administration: Administer the test compound as described in the MES protocol. A positive control such as Ethosuximide (150 mg/kg) can be used.

  • Induction: At the time of peak effect, administer Pentylenetetrazol (PTZ) subcutaneously at a pre-determined convulsive dose (e.g., 85 mg/kg).

  • Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes for the occurrence of generalized clonic seizures lasting at least 5 seconds.

  • Data Analysis: The absence of such seizures is considered protection. Calculate the ED50 using probit analysis.

Protocol 3: Rotarod Neurotoxicity Test [5][8] This test assesses motor coordination to determine the neurological deficit or sedative effects of a compound.

  • Apparatus: A rotarod apparatus with a rotating rod (e.g., 3.2 cm diameter) rotating at a constant speed (e.g., 10 rpm).

  • Training: Pre-select animals by training them to remain on the rotating rod for at least one minute.

  • Procedure: Administer various doses of the test compound to groups of trained animals. At the time of peak effect, place each animal on the rotarod.

  • Observation: Record the number of animals that fall off the rod within a set time (e.g., 1-2 minutes). An animal's inability to maintain equilibrium on the rod is indicative of neurotoxicity.

  • Data Analysis: Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test.

Application Note 2: Development of L-Type Calcium Channel Blockers

This compound is a key precursor for the synthesis of dihydropyridines (DHPs) and related heterocyclic systems. DHPs, such as Amlodipine and Nifedipine, are a major class of L-type calcium channel blockers used to treat hypertension and angina.[9] They function by inhibiting the influx of Ca²⁺ into vascular smooth muscle and cardiac cells, leading to vasodilation.[9][10] Cell-based calcium imaging assays provide a robust method for screening new derivatives for this activity.[10]

Data Presentation: Calcium Channel Blocking Activity

Quantitative data for novel this compound derivatives as calcium channel blockers is less prevalent in initial screenings. The primary output of the screening assay is typically the IC50 value, which represents the concentration of the compound required to inhibit the calcium influx by 50%.

Compound ClassTargetAssay TypeKey MeasurementExpected Outcome
Dihydropyridine derivativesL-type Calcium ChannelsFluo-4 AM Calcium ImagingIC50 (µM)Dose-dependent decrease in fluorescence signal
Tetrahydropyrimidine derivativesL-type Calcium ChannelsAortic Ring ContractionRelaxation (%)Inhibition of contractile response

Mechanism & Assay Principle: Calcium Channel Blockade

G cluster_0 Cellular Mechanism cluster_1 Assay Principle depol Cell Depolarization (e.g., high K+) channel_open L-type Ca²⁺ Channel Opens depol->channel_open ca_influx Ca²⁺ Influx channel_open->ca_influx response Cellular Response (e.g., Contraction) ca_influx->response fluo4_bind Fluo-4 binds to intracellular Ca²⁺ ca_influx->fluo4_bind fluo4_load Load Cells with Fluo-4 AM Dye fluorescence Fluorescence Signal Increases fluo4_bind->fluorescence blocker DHP Derivative (Channel Blocker) blocker->channel_open Inhibits

Caption: Mechanism of L-type calcium channel blockers and the assay principle.

Experimental Protocol

Protocol 4: Cell-Based Calcium Imaging Assay [10]

  • Cell Culture: Plate a suitable cell line expressing L-type calcium channels (e.g., HEK-293 cells stably expressing the channel, or vascular smooth muscle cells) in a 96-well black, clear-bottom plate and culture until confluent.

  • Dye Loading:

    • Prepare a dye loading solution containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (to aid dispersion) in Hank's Balanced Salt Solution (HBSS).

    • Remove culture medium, wash cells with HBSS, and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Treatment:

    • Wash the cells gently with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of the test compounds (prepared from a stock solution in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amlodipine).

    • Incubate for 10-20 minutes at room temperature to allow compound binding.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Record a baseline fluorescence reading (Excitation ~494 nm, Emission ~516 nm).

    • Add a depolarization solution (e.g., HBSS with high KCl concentration) to all wells to induce Ca²⁺ influx.

    • Immediately begin recording the fluorescence signal over time (e.g., for 2 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the vehicle control.

    • Plot the percentage inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Application Note 3: Screening for Anti-inflammatory Activity

The 3-aminocyclohex-2-en-1-one scaffold has been used to generate potent antagonists for chemokine receptors like CXCR2, which play a crucial role in inflammatory responses by mediating neutrophil activation and chemotaxis.[11] Additionally, a common primary screening method for anti-inflammatory activity involves assessing a compound's ability to prevent protein denaturation, a process implicated in inflammation.[12][13]

Data Presentation: Anti-inflammatory Activity

The following table shows the inhibitory activity of 3-aminocyclohex-2-en-1-one derivatives against the CXCR2 receptor.

Compound IDR Group (at amino position)R' Group (at C4)% Inhibition @ 10 µMIC50 (µM)Reference
41 Benzyl3-Trifluoromethylphenyl (carboxamide)-2.9[11]
42 Benzyl4-Trifluoromethylphenyl (carboxamide)-2.5[11]
49 Benzylα-Benzylmethyl (carboxamide)-4.2[11]

Experimental Workflow: In Vitro Anti-inflammatory Screening

G cluster_0 Assay Preparation cluster_1 Incubation & Denaturation cluster_2 Measurement & Analysis start Test Compound (Enaminone Derivative) prep_rxn Prepare Reaction Mixture: - Egg Albumin Solution - Phosphate Buffer - Test Compound (Varying Conc.) start->prep_rxn incubate_37 Incubate at 37°C (e.g., 30 min) prep_rxn->incubate_37 incubate_70 Heat at 70°C to Induce Protein Denaturation (e.g., 15 min) incubate_37->incubate_70 cool Cool to Room Temp. incubate_70->cool measure Measure Absorbance (Turbidity) at 280 nm cool->measure calc_inhib Calculate % Inhibition vs Control measure->calc_inhib ic50 Determine IC50 Value calc_inhib->ic50

Caption: Workflow for the in vitro protein denaturation anti-inflammatory assay.

Experimental Protocol

Protocol 5: Inhibition of Protein Denaturation Assay [12][13]

  • Reagents:

    • Egg Albumin Solution: 0.2% or 1% solution prepared from fresh hen's egg albumin in phosphate-buffered saline (PBS, pH 7.4).

    • Test Compounds: Solutions of varying concentrations (e.g., 50-300 µg/mL) prepared in a suitable solvent.

    • Standard Drug: Diclofenac sodium solution as a positive control.

  • Reaction Mixture:

    • In a test tube, mix 2.8 mL of PBS, 2 mL of the test compound solution (or standard/vehicle), and 0.2 mL of the egg albumin solution.

    • The control tube contains the vehicle instead of the test compound.

  • Incubation and Denaturation:

    • Incubate the reaction mixtures at 37°C for 15-30 minutes.

    • Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5-15 minutes.

  • Measurement:

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions using a UV-Vis spectrophotometer at 280 nm or 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • Plot the % inhibition against concentration to determine the IC50 value (the concentration required for 50% inhibition).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-2-cyclohexen-1-one, a valuable intermediate in the preparation of various biologically active compounds.[1][2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, focusing on two primary methods: the condensation of 1,3-cyclohexanedione (B196179) with an ammonia (B1221849) source and the palladium-catalyzed hydrogenation of 3-aminophenol (B1664112).

Issue 1: Low Yield in Condensation Reaction

  • Question: My yield of this compound from the condensation of 1,3-cyclohexanedione and ammonium (B1175870) acetate (B1210297) is significantly lower than the reported >90%. What are the possible causes and solutions?

  • Answer: Low yields in this reaction can stem from several factors:

    • Incomplete reaction: Ensure the reaction is heated to the appropriate temperature (around 110°C) for a sufficient amount of time (approximately 15 minutes) to drive the condensation to completion.[3][4] Monitoring the reaction by TLC can help determine the optimal reaction time.

    • Inefficient water removal: The formation of the enaminone from 1,3-cyclohexanedione and ammonia involves the removal of water. If water is not effectively removed, the equilibrium may not favor product formation. For reactions run in solvents like benzene (B151609) or toluene, a Dean-Stark apparatus is crucial for azeotropic removal of water.[3][5]

    • Sub-optimal temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures (above 220°C) can lead to the formation of by-products such as 6-methyl-3,4-dihydro-2-pyridone, which reduces the selectivity and yield of the desired product.[6] A temperature range of 170-200°C is often optimal to maximize yield and selectivity.[6]

    • Impure reactants: The purity of 1,3-cyclohexanedione and the ammonia source (ammonia gas or ammonium acetate) is critical. Impurities can interfere with the reaction.

Issue 2: Incomplete Hydrogenation of 3-Aminophenol

  • Question: The Pd/C-catalyzed hydrogenation of 3-aminophenol is not going to completion, even after extended reaction times. What could be the problem?

  • Answer: Incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions:

    • Catalyst activity: The 10% Pd/C catalyst may be deactivated. Ensure you are using a fresh or properly stored catalyst. The catalyst should be handled under an inert atmosphere as much as possible to prevent oxidation.

    • Insufficient hydrogen: The reaction requires a hydrogen atmosphere. Ensure a continuous supply of hydrogen, for example, by using a hydrogen balloon.[1][2] The reaction vessel should be properly sealed to maintain the hydrogen pressure. Performing vacuum/H2 cycles at the beginning of the reaction helps to remove any air from the system.[1][2]

    • Reaction temperature: The reaction is sensitive to temperature. At room temperature, the hydrogenation may be incomplete even after 32 hours. Increasing the temperature to 60°C can significantly increase the reaction rate, with completion observed within 11 hours.[1][2]

    • Solvent: Methanol (B129727) is a commonly used solvent for this reaction and has been shown to be effective.[1][2]

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. How can I improve the selectivity for this compound?

  • Answer: The formation of side products is a common challenge. Here are some strategies to improve selectivity:

    • For the condensation reaction: As mentioned, controlling the temperature is crucial. Avoid excessively high temperatures that can promote the formation of pyridone derivatives.[6]

    • For the hydrogenation reaction: A key advantage of the Pd/C-catalyzed hydrogenation of 3-aminophenol is its high selectivity, with over-reduction to 3-aminocyclohexane not being a significant issue under the recommended conditions.[1][2] If side products are observed, it is important to re-evaluate the purity of the starting material and the reaction setup to eliminate potential contaminants.

Issue 4: Difficulty in Product Purification

  • Question: How can I effectively purify the synthesized this compound?

  • Answer: The purification method depends on the synthesis route and the nature of the impurities.

    • From hydrogenation of 3-aminophenol: This method is noted for its clean reaction profile, often yielding a product that is spectrally pure after simple filtration of the catalyst and solvent evaporation, without the need for chromatographic separation.[1][2] The catalyst can be removed by filtering through Celite or a membrane filter.[1][2]

    • From condensation reaction: After the reaction, the product often solidifies upon cooling.[3][4] Recrystallization from a suitable solvent, such as ethyl acetate, can be an effective purification method.[3][4] In some cases, trituration with a solvent like chloroform (B151607) can be used to wash away impurities.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to this compound?

    • A1: The most common and industrially relevant methods are:

      • Condensation of 1,3-cyclohexanedione with ammonia or ammonium acetate. [1][2][3] This method is often high-yielding but can require the use of hazardous solvents like benzene for azeotropic water removal.[1][2]

      • Palladium on carbon (Pd/C) catalyzed hydrogenation of 3-aminophenol. [1][2][7] This is an efficient, clean, and environmentally benign method that produces the product in high yield under mild conditions.[1][2][7]

      • A two-step procedure involving the Pd/C-catalyzed hydrogenation of 1,3-phenylenediamine followed by hydrolysis. [1][2]

      • Intramolecular cyclization of 5-oxohexanenitrile (B84432) under drastic conditions. [1][2]

  • Q2: What is the typical yield for the synthesis of this compound?

    • A2: The yield is highly dependent on the chosen synthetic method and the optimization of reaction conditions.

      • The Pd/C-catalyzed hydrogenation of 3-aminophenol has been reported to achieve a 94% isolated yield .[1][2]

      • The condensation of 1,3-cyclohexanedione with ammonium acetate can yield up to 93.6% .[3][4]

      • Another protocol involving 1,3-cyclohexanedione and ammonia in benzene reports an 86% yield .[3]

  • Q3: Are there any safety precautions I should be aware of?

    • A3: Yes, standard laboratory safety practices should always be followed. Specific hazards include:

      • The use of flammable solvents like methanol, benzene, and toluene.

      • The use of hydrogen gas, which is highly flammable.

      • Palladium on carbon can be pyrophoric, especially when dry and exposed to air. It should be handled with care.

      • This compound itself is reported to cause skin and eye irritation and may cause respiratory irritation.[8][9]

Data Presentation

Table 1: Comparison of Synthesis Protocols for this compound

MethodStarting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
Hydrogenation3-Aminophenol10% Pd/C, H₂Methanol6011 h94[1][2]
Condensation1,3-CyclohexanedioneAmmonium AcetateNone (neat)11015 min93.6[3][4]
Condensation1,3-CyclohexanedioneAmmoniaBenzeneReflux4 h86[3]
Condensation1,3-CyclohexanedioneBenzylamineTolueneReflux3 h85[5]

Experimental Protocols & Visualizations

Protocol 1: Pd/C-Catalyzed Hydrogenation of 3-Aminophenol

A mixture of 3-aminophenol (5.46 g, 50.0 mmol) and 10% Pd/C (546 mg, 10 wt %) in methanol (50 mL) is placed in a reaction tube. The tube is subjected to two vacuum/H₂ cycles to remove air. The mixture is then stirred at 60°C under a hydrogen atmosphere (e.g., using a balloon) for 11 hours. After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield this compound.[1][2]

experimental_workflow_hydrogenation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reactant1 3-Aminophenol mix Mix Reactants reactant1->mix reactant2 10% Pd/C reactant2->mix solvent Methanol solvent->mix purge Vacuum/H₂ Cycles mix->purge react Stir at 60°C under H₂ atmosphere (11 hours) purge->react cool Cool to RT react->cool filter Filter through Celite cool->filter evaporate Solvent Evaporation filter->evaporate product This compound evaporate->product

Workflow for Pd/C-Catalyzed Hydrogenation
Protocol 2: Condensation of 1,3-Cyclohexanedione with Ammonium Acetate

In a 100 mL three-necked flask, 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol) are added. The mixture is stirred and heated in an oil bath at 110°C for 15 minutes, during which the mixture may solidify. After cooling to room temperature, ethyl acetate (10 mL) is added, and the mixture is heated to dissolve the solid. The solution is then cooled to 0°C to induce crystallization. The resulting yellow crystals of this compound are collected by filtration and dried.[3][4]

experimental_workflow_condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reactant1 1,3-Cyclohexanedione mix Mix Reactants reactant1->mix reactant2 Ammonium Acetate reactant2->mix heat Heat at 110°C (15 minutes) mix->heat cool_rt Cool to RT heat->cool_rt dissolve Dissolve in Ethyl Acetate cool_rt->dissolve crystallize Cool to 0°C dissolve->crystallize filter Filter Crystals crystallize->filter product This compound filter->product

Workflow for Condensation Reaction

References

Technical Support Center: Purification of 3-Amino-2-cyclohexen-1-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-Amino-2-cyclohexen-1-one by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on documented laboratory procedures, ethyl acetate (B1210297) is a commonly used and effective solvent for the recrystallization of this compound.[1] Ethanol has also been mentioned as a potential solvent.

Q2: What is the expected appearance of pure this compound?

A2: Purified this compound should appear as yellow crystals.[1]

Q3: What is the melting point of pure this compound?

A3: The reported melting point of this compound is in the range of 129-133 °C.[1][2] A sharp melting point within this range is a good indicator of purity.

Q4: What is a typical yield for the recrystallization of this compound from ethyl acetate?

A4: A yield of approximately 93.6% has been reported when recrystallizing this compound from ethyl acetate.[1]

Q5: How can I assess the purity of my recrystallized this compound?

A5: Purity can be assessed by several methods, including melting point determination (a narrow range close to the literature value indicates high purity), thin-layer chromatography (TLC), and spectroscopic techniques such as NMR or IR spectroscopy.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too slow, or the final temperature is not low enough.1. Evaporate some of the solvent to increase the concentration of the compound and attempt to recrystallize again. 2. Cool the solution in an ice bath to 0°C to induce crystallization.[1] 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of pure this compound if available.
The product "oils out" instead of forming crystals. The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or cooling the solution too quickly.1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Low yield of recovered crystals. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough.1. Concentrate the mother liquor and cool it again to recover more product. 2. Ensure the filtration apparatus is pre-heated before hot filtration. Use a slight excess of hot solvent to prevent premature crystallization and then evaporate the excess. 3. Always wash the crystals with ice-cold recrystallization solvent.
Colored impurities remain in the crystals. The impurities have similar solubility to this compound in the chosen solvent.1. Consider a pre-purification step, such as treatment with activated carbon, before recrystallization. 2. Try a different recrystallization solvent or a mixed solvent system.

Data Presentation

Physical and Recrystallization Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₉NO[2]
Molecular Weight 111.14 g/mol [3]
Appearance Yellow crystals[1]
Melting Point 129-133 °C[1][2]
Recommended Recrystallization Solvent Ethyl Acetate[1]
Recrystallization Conditions Dissolve in hot solvent, cool to 0°C[1]
Reported Yield ~93.6%[1]

Experimental Protocols

Recrystallization of this compound from Ethyl Acetate

This protocol is based on a reported laboratory procedure.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If insoluble impurities are present, proceed to hot filtration.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution to remove the impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath and cool to 0°C to maximize crystal formation.

  • Isolation: Collect the yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimal hot ethyl acetate A->B C Completely dissolved? B->C D Hot gravity filtration C->D No (insoluble impurities) E Cool to room temperature C->E Yes D->E F Cool to 0°C in ice bath E->F G Crystal formation F->G H Vacuum filtration G->H I Wash with ice-cold ethyl acetate H->I J Dry crystals I->J K Pure this compound J->K

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Check NotColdEnough Not cold enough? NoCrystals->NotColdEnough Check Impure High impurity level? OilingOut->Impure Consider CooledTooFast Cooled too quickly? OilingOut->CooledTooFast Consider SolventVolume Too much solvent used? LowYield->SolventVolume Check PrematureCrystallization Premature crystallization? LowYield->PrematureCrystallization Check Evaporate Evaporate solvent & retry TooMuchSolvent->Evaporate Yes CoolFurther Cool to 0°C / Scratch / Seed NotColdEnough->CoolFurther Yes RedissolveAddSolvent Reheat, add more solvent Impure->RedissolveAddSolvent Possible SlowCooling Cool slowly before ice bath CooledTooFast->SlowCooling Yes ConcentrateMotherLiquor Concentrate mother liquor SolventVolume->ConcentrateMotherLiquor Yes PreheatApparatus Pre-heat filtration apparatus PrematureCrystallization->PreheatApparatus Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-2-cyclohexen-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common synthetic routes and their associated side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three main industrial and laboratory-scale methods for the synthesis of this compound:

Q2: What is the most common side reaction when synthesizing this compound from 5-Oxohexanenitrile?

A2: The primary side product is 6-methyl-3,4-dihydro-2-pyridone. Its formation is favored at higher reaction temperatures, typically above 220°C.[2]

Q3: Can over-reduction be an issue during the synthesis from 3-Aminophenol?

A3: Yes, over-reduction to 3-aminocyclohexane is a potential side reaction. However, under optimized conditions, this side reaction can be completely avoided. One reported successful protocol uses 10% Pd/C in methanol (B129727) at 60°C under ambient hydrogen pressure, which yielded the desired product without any detectable over-reduction.[1]

Q4: What are the challenges associated with the condensation of 1,3-Cyclohexanedione with ammonia?

A4: This method can be prone to the formation of condensation byproducts. Additionally, it often requires a large excess of ammonia or ammonium acetate and may utilize hazardous solvents like benzene (B151609) with azeotropic removal of water.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield and Formation of 6-methyl-3,4-dihydro-2-pyridone in the Cyclization of 5-Oxohexanenitrile

Symptoms:

  • The final product is a mixture of this compound and a significant amount of a byproduct.

  • GC-MS analysis indicates the presence of 6-methyl-3,4-dihydro-2-pyridone.

  • Overall yield of the desired product is lower than expected.

Root Cause: The intramolecular cyclization of 5-oxohexanenitrile can proceed through two different pathways, especially at elevated temperatures. The desired pathway leads to this compound, while the competing pathway results in the formation of 6-methyl-3,4-dihydro-2-pyridone. High temperatures favor the formation of the pyridone byproduct.[2]

Corrective Actions:

  • Temperature Control: Maintain the reaction temperature between 170°C and 200°C. Exceeding 220°C significantly increases the selectivity towards the pyridone byproduct.[2]

  • Catalyst Selection: Use a suitable basic catalyst as specified in established protocols.

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and prevent the formation of degradation products.

Logical Troubleshooting Workflow:

Troubleshooting_Issue_1 start Low yield of this compound and presence of byproduct check_temp Verify Reaction Temperature start->check_temp temp_high Temperature > 200°C check_temp->temp_high Yes temp_ok Temperature in 170-200°C range check_temp->temp_ok No reduce_temp Action: Reduce reaction temperature to 170-200°C temp_high->reduce_temp check_catalyst Verify Catalyst temp_ok->check_catalyst monitor_reaction Monitor reaction progress (TLC/GC-MS) reduce_temp->monitor_reaction optimize_time Action: Optimize reaction time monitor_reaction->optimize_time end_point Problem Resolved optimize_time->end_point catalyst_ok Catalyst is correct check_catalyst->catalyst_ok Yes catalyst_wrong Incorrect catalyst used check_catalyst->catalyst_wrong No catalyst_ok->monitor_reaction replace_catalyst Action: Use recommended basic catalyst catalyst_wrong->replace_catalyst replace_catalyst->monitor_reaction

Caption: Troubleshooting workflow for low yield in 5-oxohexanenitrile cyclization.

Issue 2: Formation of Over-reduction Products in the Hydrogenation of 3-Aminophenol

Symptoms:

  • The product mixture contains 3-aminocyclohexane in addition to the desired this compound.

  • The reaction does not stop at the desired intermediate.

Root Cause: While the catalytic hydrogenation of 3-aminophenol can be highly selective, harsh reaction conditions such as high hydrogen pressure, elevated temperatures for prolonged periods, or a high catalyst-to-substrate ratio can lead to the further reduction of the enaminone intermediate to the corresponding saturated amine.

Corrective Actions:

  • Control Hydrogen Pressure: The reaction can be successfully carried out under ambient hydrogen pressure (e.g., using a hydrogen balloon).[1] High-pressure hydrogenation should be avoided unless necessary and carefully optimized.

  • Optimize Temperature and Time: A reaction temperature of 60°C for approximately 11 hours has been shown to be effective for complete conversion without over-reduction.[1] Monitor the reaction to avoid unnecessarily long reaction times.

  • Catalyst Loading: Use a catalyst loading of around 10 wt% of 10% Pd/C relative to the substrate.[1] Higher loadings may increase the rate of over-reduction.

Reaction Pathway Diagram:

Hydrogenation_Pathway sub 3-Aminophenol int This compound (Desired Product) sub->int 10% Pd/C, H2 (1 atm) MeOH, 60°C (Controlled Conditions) side 3-Aminocyclohexane (Over-reduction Product) int->side Excess H2, High Pressure High Temperature (Harsh Conditions)

Caption: Reaction pathway for the hydrogenation of 3-aminophenol.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey Reagents & ConditionsReported YieldCommon Side ProductsAdvantagesDisadvantages
Condensation 1,3-CyclohexanedioneAmmonia or Ammonium Acetate, RefluxModerate to HighCondensation byproductsReadily available starting material.Requires excess ammonia, potentially hazardous solvents, and can have side reactions.[1]
Hydrogenation 3-Aminophenol10% Pd/C, H₂ (1 atm), MeOH, 60°C94%[1]3-Aminocyclohexane (avoidable)High yield, clean reaction, mild conditions, environmentally benign.[1][3]Requires a hydrogenation setup.
Cyclization 5-OxohexanenitrileBasic catalyst, 170-200°CHigh Conversion, 87% Selectivity[2]6-methyl-3,4-dihydro-2-pyridoneHigh conversion and selectivity under optimal conditions.Sensitive to temperature, potential for byproduct formation at higher temperatures.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminophenol via Catalytic Hydrogenation[1]

Materials:

  • 3-Aminophenol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Celite or membrane filter

Procedure:

  • In a round-bottom flask, combine 3-aminophenol (e.g., 5.46 g, 50.0 mmol) and methanol (50 mL).

  • Add 10% Pd/C catalyst (10 wt% of the substrate, e.g., 546 mg).

  • Seal the flask and purge with hydrogen gas twice (vacuum/H₂ cycles) to remove air.

  • Stir the mixture at 60°C under a hydrogen atmosphere (a balloon is sufficient) for 11 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TFC) or Gas Chromatography-Flame Ionization Detection (GC-FID).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite or a membrane filter to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain analytically pure this compound.

Purification: This method typically yields a product that is pure enough for most applications without further purification.[1] If necessary, recrystallization from a suitable solvent such as ethanol (B145695) can be performed.[3]

Protocol 2: Synthesis of this compound from 5-Oxohexanenitrile via Intramolecular Cyclization[2]

Materials:

  • 5-Oxohexanenitrile

  • Basic catalyst (e.g., potassium tert-butoxide)

  • Inert organic polar solvent (e.g., tert-butanol)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge a high-pressure reactor with the basic catalyst (e.g., 0.41 mmol of potassium tert-butoxide) and the solvent (30 mL of tert-butanol).

  • Add an initial portion of 5-oxohexanenitrile (e.g., 3.09 mmol).

  • Heat the mixture to the desired temperature (e.g., 180°C).

  • Periodically add fresh 5-oxohexanenitrile to the reaction mixture (e.g., 2.81 mmol every 30 minutes).

  • After the desired reaction time (e.g., 1.5 hours), cool the reactor.

  • Analyze the reaction mixture by gas chromatography to determine the conversion and selectivity.

  • The product can be isolated by distillation or crystallization.

Note: The periodic addition of the reactant helps to maintain a low concentration of unreacted 5-oxohexanenitrile, which can improve selectivity.

This technical support center provides a foundational guide to the synthesis of this compound. For more specific applications and advanced troubleshooting, consulting the primary literature is recommended.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-2-cyclohexen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-amino-2-cyclohexen-1-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound and its derivatives?

A1: The primary precursors for the synthesis of this compound and its derivatives are typically 1,3-cyclohexanediones and a source of ammonia (B1221849) or a primary amine. For the parent compound, 1,3-cyclohexanedione (B196179) is often reacted with ammonia or ammonium (B1175870) acetate. For N-substituted derivatives, a primary amine is used in place of ammonia. Another approach involves the catalytic hydrogenation of 3-aminophenol.

Q2: My reaction yield is consistently low. What are the first troubleshooting steps I should take?

A2: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Reactants: Ensure that your 1,3-dicarbonyl compound, amine, and solvents are pure and dry. Moisture can lead to unwanted side reactions.

  • Reaction Temperature: The reaction temperature can significantly impact the rate and yield. Experiment with a range of temperatures to find the optimum. For some syntheses, heating is necessary, while others may proceed at room temperature.

  • Catalyst Choice: The choice of catalyst can be critical. While some reactions proceed without a catalyst, others benefit from the addition of an acid or a metal catalyst.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.

Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions?

A3: The formation of multiple products often indicates the presence of side reactions. Common side products can include bis-adducts (where two molecules of the dicarbonyl compound react with one molecule of a diamine), products of self-condensation of the starting dicarbonyl, or over-alkylation if a substituted amine is used. The specific side products will depend on your starting materials and reaction conditions. Careful analysis of your product mixture by techniques like NMR and MS can help identify these impurities.

Q4: How can I improve the regioselectivity of the reaction when using an unsymmetrical 1,3-dicarbonyl compound?

A4: Achieving high regioselectivity with unsymmetrical 1,3-dicarbonyls can be challenging. The outcome is often influenced by both steric and electronic factors. To favor the reaction at a specific carbonyl group, you can try:

  • Modifying Steric Hindrance: Introducing a bulky substituent near one of the carbonyl groups can sterically hinder its reaction.

  • Altering Electronic Effects: The electronic nature of the substituents on the dicarbonyl can influence the reactivity of the carbonyl groups.

  • Catalyst Screening: Different catalysts can exhibit different selectivities. Experimenting with a range of Lewis acids or other catalysts may improve the regiochemical outcome.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction, decomposition of starting materials or product, inappropriate reaction conditions.- Verify the purity of starting materials and solvents. - Systematically vary the reaction temperature and time. - Consider using a catalyst (e.g., acid or metal catalyst). - Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Formation of Multiple Products Side reactions such as bis-adduct formation, self-condensation, or over-alkylation.- Adjust the stoichiometry of the reactants. A slight excess of the amine may be beneficial. - Lower the reaction temperature to reduce the rate of side reactions. - Purify the crude product using column chromatography or recrystallization.
Product is Difficult to Purify Presence of closely related impurities or unreacted starting materials.- Optimize the reaction to minimize byproduct formation. - Employ different chromatographic techniques (e.g., reverse-phase chromatography). - Consider derivatization of the desired product to facilitate separation.
Inconsistent Results Variability in reagent quality, reaction setup, or work-up procedure.- Standardize the experimental protocol and ensure consistent reagent sources. - Carefully control reaction parameters such as temperature and stirring rate. - Maintain a consistent work-up and purification procedure.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of this compound and its derivatives, highlighting the impact of different parameters on the reaction outcome.

Starting Materials Catalyst Solvent Temperature (°C) Time (h) Yield (%) Notes
1,3-Cyclohexanedione, Ammonium AcetateNoneBenzeneReflux486Azeotropic removal of water with a Dean-Stark trap.
3-Aminophenol10% Pd/CMethanol601194Hydrogenation reaction.
5,5-Dimethyl-1,3-cyclohexanedione, AnilineFe(OTf)₃ (5 mol%)Solvent-free800.595Green synthesis approach.
Various Cyclohexanones, Various AminesTEMPO1,4-Dioxane1203640-96Dehydrogenative synthesis of N-functionalized 2-aminophenols.[1]

Experimental Protocols

General Protocol for the Synthesis of 3-Arylamino-5,5-dimethyl-2-cyclohexen-1-one

This protocol is based on the reaction of 5,5-dimethyl-1,3-cyclohexanedione with an aromatic amine using an iron(III) triflate catalyst.

Materials:

  • 5,5-Dimethyl-1,3-cyclohexanedione (1 mmol)

  • Aromatic amine (1 mmol)

  • Iron(III) triflate (Fe(OTf)₃) (5 mol%)

Procedure:

  • In a round-bottom flask, combine 5,5-dimethyl-1,3-cyclohexanedione (1 mmol) and the aromatic amine (1 mmol).

  • Add iron(III) triflate (5 mol%) to the mixture.

  • Heat the reaction mixture at 80°C with stirring for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-arylamino-5,5-dimethyl-2-cyclohexen-1-one.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine 1,3-Dicarbonyl and Amine start->reactants catalyst Add Catalyst (if applicable) reactants->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete purify Purify (Chromatography/ Recrystallization) cool->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_analysis Analysis cluster_solution Solution start Low Yield or Impure Product check_purity Verify Purity of Starting Materials & Solvents start->check_purity optimize_temp Optimize Temperature start->optimize_temp analyze_byproducts Identify Byproducts (NMR, MS) start->analyze_byproducts optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_catalyst Screen Catalysts optimize_time->optimize_catalyst adjust_stoichiometry Adjust Stoichiometry analyze_byproducts->adjust_stoichiometry modify_workup Modify Work-up/ Purification analyze_byproducts->modify_workup

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound derivatives.

References

Technical Support Center: Purification of 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-2-cyclohexen-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route employed.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q3: Which solvent is best for the recrystallization of this compound?

A3: Ethyl acetate is a commonly used and effective solvent for the recrystallization of this compound.[1][2] Other potential solvents include acetone/water mixtures.[1]

Q4: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A4: A common and effective system for the column chromatography of this compound is silica (B1680970) gel as the stationary phase with a mobile phase of ethyl acetate/petroleum ether. The ratio of the solvents can be adjusted to optimize separation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool more slowly.
No Crystal Formation The solution is not sufficiently saturated, or there are no nucleation sites.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath).
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.1. Concentrate the filtrate and cool to obtain a second crop of crystals. 2. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.
Poor Purity The cooling process was too rapid, trapping impurities within the crystal lattice.1. Re-dissolve the crystals in the minimum amount of hot solvent. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation The polarity of the mobile phase is too high or too low.1. Adjust the solvent ratio. For better separation of polar compounds on silica gel, a less polar mobile phase may be required. 2. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase before running the column.
Tailing of the Product Spot The compound is interacting too strongly with the stationary phase.1. Add a small amount of a polar modifier to the mobile phase, such as triethylamine (B128534) (0.1-1%), to reduce interactions with acidic sites on the silica gel.
Cracking of the Column Bed The column was not packed properly, or the solvent polarity was changed too drastically.1. Ensure the column is packed uniformly without any air bubbles. 2. When running a gradient, change the solvent polarity gradually.
Product is not Eluting The mobile phase is not polar enough to move the compound down the column.1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the ethyl acetate/petroleum ether mixture.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Solvents/Mobile PhaseReported YieldReported PurityReference
RecrystallizationEthyl Acetate31% - 93.6%Yellow crystals, mp 128-131 °C[1][2]
Column ChromatographySilica gel, Ethyl acetate/Petroleum ether80%96% (by TLC)[1]

Note: Yields can vary significantly depending on the scale of the reaction and the purity of the crude material.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Use a hot plate and a condenser to maintain the solvent at its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a high petroleum ether to ethyl acetate ratio).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to elute the product.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude Crude Product AddSolvent Add Hot Ethyl Acetate Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Cooling Slow Cooling HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Drying Drying under Vacuum Wash->Drying PureProduct Pure Crystals Drying->PureProduct

Caption: Workflow for the recrystallization of this compound.

Chromatography_Troubleshooting Start Poor Separation in Column Chromatography Cause1 Mobile Phase Polarity Incorrect Start->Cause1 Cause2 Compound Tailing Start->Cause2 Cause3 Column Cracking Start->Cause3 Solution1a Adjust Solvent Ratio Cause1->Solution1a Solution Solution1b Run TLC First Cause1->Solution1b Solution Solution2 Add Polar Modifier (e.g., Triethylamine) Cause2->Solution2 Solution Solution3a Repack Column Cause3->Solution3a Solution Solution3b Gradual Solvent Polarity Change Cause3->Solution3b Solution

References

Technical Support Center: 3-Amino-2-cyclohexen-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of 3-Amino-2-cyclohexen-1-one, a crucial intermediate in the development of various biologically active compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound from 1,3-cyclohexanedione (B196179) is lower than expected. What are the common causes and solutions?

Low yields in the condensation of 1,3-cyclohexanedione with an ammonia (B1221849) source can often be attributed to incomplete reaction, inefficient water removal, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Inadequate Water Removal: The formation of the enaminone from the dione (B5365651) and ammonia is a condensation reaction that produces water. This water can hydrolyze the product back to the starting material, leading to an equilibrium that disfavors product formation.

    • Solution: Employ azeotropic distillation to remove water as it is formed. Benzene (B151609) or toluene (B28343) are commonly used solvents for this purpose with a Dean-Stark apparatus.[1][2]

  • Insufficient Ammonia Source: An inadequate amount of ammonia or ammonium (B1175870) salt will lead to incomplete conversion of the 1,3-cyclohexanedione.

    • Solution: Use a molar excess of the ammonia source (e.g., ammonium acetate) to drive the reaction to completion.[2][3]

  • Suboptimal Temperature: The reaction temperature needs to be high enough to facilitate both the condensation reaction and the azeotropic removal of water.

    • Solution: Ensure the reaction is heated to reflux. A temperature of around 110°C in an oil bath is reported to be effective.[2][3]

  • Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 15 minutes to several hours.[2][3]

Q2: I am attempting the one-pot synthesis from 3-aminophenol (B1664112) and observing a low yield. What should I investigate?

This environmentally friendly method relies on a palladium-catalyzed hydrogenation. Low yields can stem from issues with the catalyst, hydrogen source, or reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: The 10% Pd/C catalyst may be old or deactivated.

    • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled properly to avoid deactivation.

  • Hydrogen Source and Pressure: Inefficient hydrogenation can result from a poor hydrogen source or inadequate pressure.

    • Solution: While the procedure can work under ambient hydrogen pressure (e.g., a balloon), ensuring a leak-free system is critical.[1] For more stubborn reactions, a slightly positive pressure of hydrogen might be beneficial.

  • Reaction Temperature: The hydrogenation of the aromatic ring is sensitive to temperature.

    • Solution: A reaction temperature of 60°C has been shown to be effective, leading to complete reaction within 11 hours. Room temperature reactions may be incomplete even after extended periods.[1]

  • Solvent Choice: The choice of solvent can influence the reaction.

    • Solution: Methanol is a commonly used and effective solvent for this reaction.[1]

Q3: My synthesis via intramolecular cyclization of 5-oxohexanenitrile (B84432) is producing significant byproducts. How can I improve the selectivity for this compound?

The intramolecular cyclization of 5-oxohexanenitrile is highly temperature-dependent. Improper temperature control is a primary cause of low yields and byproduct formation.

Troubleshooting Steps:

  • Incorrect Reaction Temperature: Temperatures that are too high can lead to the formation of 6-methyl-3,4-dihydro-2-pyridone as a major byproduct, consuming the desired product in a secondary reaction.[4] Conversely, temperatures below 160°C can result in low conversion of the starting material.[4]

    • Solution: Maintain a strict reaction temperature range of 170-200°C to maximize the selectivity and yield of this compound.[4]

  • Catalyst Choice and Concentration: The choice and amount of basic catalyst are crucial.

    • Solution: Use an appropriate basic catalyst within the recommended concentration range of about 0.005 to 0.2 moles per mole of the starting nitrile.[4]

  • Solvent Polarity: The use of an inert, organic, polar solvent is recommended.

    • Solution: Ensure the chosen solvent is appropriate for the reaction conditions and does not participate in side reactions.

Data Presentation: Comparison of Synthetic Methods

Synthetic Method Starting Materials Typical Reagents/Catalysts Reported Yield Key Advantages Common Issues
Condensation1,3-CyclohexanedioneAmmonia, Ammonium Acetate (B1210297)86-93.6%[2][3]High yield, straightforward procedureRequires azeotropic water removal, use of hazardous solvents like benzene[1]
One-Pot from 3-Aminophenol3-Aminophenol10% Pd/C, H₂94%[1]Environmentally benign, high yield, simple workup[1][5]Catalyst sensitivity, requires hydrogenation setup
Intramolecular Cyclization5-OxohexanenitrileBasic CatalystHigh conversion and selectivity under optimal conditions[4]Utilizes a different starting materialStrict temperature control is critical to avoid side products[4]

Experimental Protocols

1. Synthesis of this compound from 1,3-Cyclohexanedione

  • Materials: 1,3-Cyclohexanedione, Ammonium Acetate, Benzene (or Toluene), Ethyl Acetate.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,3-cyclohexanedione (1.0 eq) and ammonium acetate (1.3 eq).

    • Add benzene to the flask.

    • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethyl acetate to obtain pure this compound as a yellow solid. A yield of 93.6% has been reported with this method.[3]

2. One-Pot Synthesis of this compound from 3-Aminophenol

  • Materials: 3-Aminophenol, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • In a reaction vessel, suspend 3-aminophenol (1.0 eq) and 10% Pd/C (10 wt %) in methanol.

    • Purge the vessel with hydrogen gas (a balloon is sufficient).

    • Stir the mixture at 60°C under a hydrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed (approximately 11 hours).

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound. A 94% yield has been reported for this procedure.[1]

Visualizations

Below are diagrams illustrating the key synthetic pathways for this compound.

Synthesis_Pathways cluster_1 Condensation Pathway cluster_2 Hydrogenation Pathway cluster_3 Cyclization Pathway CHD 1,3-Cyclohexanedione Product1 This compound CHD->Product1 - H₂O Ammonia NH₃ or NH₄OAc Ammonia->Product1 AP 3-Aminophenol Product2 This compound AP->Product2 Catalyst 10% Pd/C, H₂ Catalyst->Product2 OHN 5-Oxohexanenitrile Product3 This compound OHN->Product3 Intramolecular Cyclization Base Basic Catalyst Base->Product3 Troubleshooting_Logic Start Low Yield Observed Method Which synthetic method was used? Start->Method Condensation 1,3-Cyclohexanedione Condensation Method->Condensation Condensation Hydrogenation 3-Aminophenol Hydrogenation Method->Hydrogenation Hydrogenation Cyclization 5-Oxohexanenitrile Cyclization Method->Cyclization Cyclization WaterRemoval Check for inefficient water removal (Dean-Stark) Condensation->WaterRemoval ReagentStoichiometry Verify excess of ammonia source Condensation->ReagentStoichiometry TempTime Ensure proper reflux temperature and time Condensation->TempTime CatalystCheck Use fresh, active Pd/C catalyst Hydrogenation->CatalystCheck HydrogenSource Ensure leak-free H₂ source and adequate pressure Hydrogenation->HydrogenSource TempCheck Maintain reaction temperature at ~60°C Hydrogenation->TempCheck TempControl Strictly control temperature (170-200°C) Cyclization->TempControl ByproductAnalysis Analyze for byproducts like 6-methyl-3,4-dihydro-2-pyridone Cyclization->ByproductAnalysis

References

Technical Support Center: Scalable Synthesis of 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3-Amino-2-cyclohexen-1-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful industrial-scale production.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient removal of water (for condensation reactions). - Degradation of the product under harsh conditions.- Monitor the reaction progress using TLC or GC-FID to ensure completion.[1] - Optimize the reaction temperature. For the cyclization of 5-oxohexanenitrile (B84432), temperatures between 170-200°C are optimal to maximize yield and selectivity.[2] - For the reaction of 1,3-cyclohexanedione (B196179) with ammonia (B1221849), use a Dean-Stark apparatus to effectively remove water.[3] - Avoid excessively high temperatures or prolonged reaction times, especially under strong basic or acidic conditions, to prevent product degradation.[2]
Poor Selectivity / Formation of Byproducts - Incorrect reaction temperature. - Presence of impurities in starting materials. - Suboptimal catalyst concentration.- For the cyclization of 5-oxohexanenitrile, temperatures below 160°C can lead to the formation of 6-methyl-3,4-dihydro-2-pyridone.[2] - Ensure the purity of starting materials. - Optimize the amount of basic catalyst used in the cyclization of 5-oxohexanenitrile; typically 0.005 to 0.2 moles per mole of starting material is effective.[2]
Difficult Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Formation of emulsions during workup. - Co-crystallization with impurities.- After the reaction, cool the mixture to 0°C to promote crystallization.[4] - Use a different solvent for extraction or add brine to break emulsions. - Recrystallize the crude product from a suitable solvent like ethyl acetate (B1210297).[3][4]
Inconsistent Reaction Times - Inefficient heating or temperature control on a larger scale. - Poor mixing. - Variations in catalyst activity.- Ensure uniform heating and efficient stirring, especially in large reaction vessels. - Use a freshly opened or properly stored catalyst.
Discoloration of Final Product - Presence of impurities. - Air oxidation.- Recrystallize the product to remove colored impurities. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The three main industrially applicable methods are:

  • Condensation of 1,3-cyclohexanedione with ammonia or ammonium (B1175870) acetate: This is a widely used method that involves the reaction of a readily available starting material with a source of ammonia.[1][3][4]

  • Intramolecular cyclization of 5-oxohexanenitrile: This method utilizes a basic catalyst at elevated temperatures to form the desired product.[1][2]

  • One-pot synthesis from 3-aminophenol (B1664112): This newer method involves the hydrogenation of 3-aminophenol and subsequent rearrangement, offering a potentially more environmentally friendly route.[1]

Q2: What are the key safety precautions to consider during the synthesis?

A2: It is important to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reactions involve flammable solvents like benzene (B151609) or toluene, so appropriate measures to prevent ignition should be in place. Reactions at high temperatures and pressures should be conducted behind a safety shield. This compound itself can cause skin and eye irritation.[5][6]

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using various analytical techniques, including:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Chromatography: Thin-layer chromatography (TLC) and gas chromatography-flame ionization detection (GC-FID) can be used to check for the presence of impurities.[1]

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify any impurities.[3][6]

Q4: Are there any "green" or more environmentally friendly synthetic routes?

A4: The one-pot synthesis from 3-aminophenol is considered a more environmentally benign procedure as it is a totally catalytic process that operates under mild and neutral conditions, and avoids the use of hazardous solvents like benzene.[1] Additionally, methods that utilize water as a solvent are being explored for the synthesis of enaminones.[7]

Q5: Can this synthesis be performed as a continuous process?

A5: The cyclization of 5-oxohexanenitrile can be performed in a batchwise, semi-continuous, or continuous manner, which is advantageous for industrial-scale production.[2]

Data Presentation

The following table summarizes quantitative data for different scalable synthesis methods of this compound.

Synthetic Method Starting Material(s) Reagents/Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Reference
Condensation1,3-Cyclohexanedione, Ammonium Acetate--11015 min93.6[4]
Condensation1,3-Cyclohexanedione, Ammonia-BenzeneReflux4 h86[3]
Condensation1,3-Cyclohexanedione, Ammonium Acetate-TolueneReflux4 h-[3]
Intramolecular Cyclization5-OxohexanenitrileBasic CatalystInert Organic Polar Solvent170-200-High Conversion & Selectivity[2]
One-Pot Synthesis3-Aminophenol10% Pd/C, H2Methanol (B129727)6011 h94[1]

Experimental Protocols

Method 1: Condensation of 1,3-Cyclohexanedione with Ammonium Acetate

This protocol is adapted from a procedure that offers a high yield in a short reaction time.[4]

Materials:

  • 1,3-Cyclohexanedione

  • Ammonium acetate

  • Ethyl acetate

  • 100 mL three-necked flask

  • Oil bath

  • Stirrer

Procedure:

  • Add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol) to a 100 mL three-necked flask.

  • Thoroughly stir the mixture.

  • Place the flask in an oil bath preheated to 110°C.

  • Allow the reaction to proceed for 15 minutes.

  • Remove the flask from the oil bath and let it cool to room temperature, during which the reaction mixture will solidify.

  • Add 10 mL of ethyl acetate and heat to dissolve the solid.

  • Cool the solution to 0°C to induce crystallization.

  • Collect the precipitated yellow crystals of this compound by filtration and dry.

Method 2: One-Pot Synthesis from 3-Aminophenol

This method provides a high-yield, catalytic route to the product.[1]

Materials:

  • 3-Aminophenol

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (balloon)

  • Reaction tube with a stirrer

  • Filtration apparatus (e.g., Celite cake or membrane filter)

Procedure:

  • In a reaction tube, combine 3-aminophenol (5.46 g, 50.0 mmol) and 10% Pd/C (546 mg, 10 wt % of the substrate) in methanol (50 mL).

  • Purge the reaction tube with hydrogen gas by evacuating and backfilling with hydrogen twice.

  • Stir the mixture at 60°C under a balloon of hydrogen.

  • Monitor the reaction by TLC or GC-FID until the hydrogenation is complete (approximately 11 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a Celite cake or a membrane filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to isolate the product.

Visualizations

Experimental Workflow: Condensation of 1,3-Cyclohexanedione

Condensation_Workflow cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product A 1,3-Cyclohexanedione C Mix & Heat (110°C, 15 min) A->C B Ammonium Acetate B->C D Cool to RT C->D E Dissolve in Ethyl Acetate D->E F Crystallize at 0°C E->F G Filter & Dry F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via condensation.

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Solution1 Monitor Reaction Progress (TLC, GC-FID) Cause1->Solution1 Solution2 Optimize Temperature Cause2->Solution2 Solution3 Avoid Harsh Conditions Cause3->Solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 3-Amino-2-cyclohexen-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 3-Amino-2-cyclohexen-1-one, a valuable intermediate in the development of biologically active compounds.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low or I've isolated no product. What are the common causes?

A1: Low or no yield can stem from several factors depending on your synthetic route.

  • For Condensation Reactions (from 1,3-cyclohexanedione):

    • Inefficient Water Removal: The condensation of 1,3-cyclohexanedione (B196179) with ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) is a reversible reaction that produces water.[3][4] If water is not efficiently removed (e.g., using a Dean-Stark trap with a solvent like benzene (B151609) or toluene), the equilibrium will not favor product formation.[5][6]

    • Insufficient Reaction Time or Temperature: Ensure the reaction is heated adequately (e.g., 110°C) and for a sufficient duration to drive the reaction to completion.[5][7]

    • Reagent Stoichiometry: An inappropriate ratio of ammonium acetate to the dione (B5365651) can lead to incomplete conversion. Some procedures call for a moderate excess of the ammonia source.[2][5]

  • For Catalytic Hydrogenation (from 3-aminophenol):

    • Catalyst Inactivity: The 10% Pd/C catalyst may be old or deactivated. Ensure you are using a fresh, active catalyst.

    • Incomplete Hydrogenation: The reaction is sensitive to temperature. Hydrogenation at room temperature has been reported as incomplete even after 32 hours, whereas stirring at 60°C leads to completion within 11 hours.[1][2]

    • Poor Hydrogen Gas Contact: Ensure the reaction mixture is being stirred vigorously to maximize the contact between the catalyst, substrate, and hydrogen gas. Check for leaks in the hydrogen balloon or gas line.

Q2: The final product is a dark oil or discolored solid, not the expected yellow crystals. How can I purify it?

A2: The expected product is a dark yellow or yellow crystalline solid.[5] Discoloration or an oily consistency suggests impurities.

  • Incomplete Reaction: Unreacted starting materials (like 1,3-cyclohexanedione) can contaminate the product.

  • Side Reactions: Aldol condensation of the starting ketone can sometimes occur as a side reaction in enamine syntheses.[8]

  • Purification:

    • Recrystallization: This is the most common purification method. Ethyl acetate is an effective solvent for recrystallization.[5][7] The crude solid can be dissolved in hot ethyl acetate and then cooled to 0°C to precipitate purer crystals.[5][7]

    • Trituration: Washing the crude solid with a solvent in which the product has low solubility (like chloroform) can remove more soluble impurities.[5]

    • Chromatography: While many procedures aim to avoid it, column chromatography can be used if recrystallization is ineffective. A reverse-phase HPLC method using acetonitrile (B52724) and water has been described for analysis, which could be adapted for purification.[9]

Q3: The reaction seems to have stalled. What should I check?

A3: A stalled reaction can often be restarted.

  • Check Temperature: For the hydrogenation method, a low temperature is a likely cause for a sluggish reaction.[1][2] For the condensation method, ensure the oil bath temperature is stable and at the target (e.g., 110°C).[5][7]

  • Check Stirring: In heterogeneous reactions like catalytic hydrogenation, vigorous stirring is critical.

  • Catalyst Health (Hydrogenation): If you suspect the catalyst has been poisoned or has lost activity, adding a fresh portion of catalyst may restart the reaction.

Q4: I see an unexpected peak in my NMR/GC-MS. What could it be?

A4: The identity of side products is route-dependent.

  • Condensation Route: The most likely impurities are unreacted 1,3-cyclohexanedione or self-condensation products.[8]

  • Hydrogenation Route: Over-reduction to 3-aminocyclohexane is a theoretical possibility, but has been reported to not be a problem under recommended conditions.[1][2] In the presence of certain reagents like nitriles, N-alkylation side products can form.[1]

  • Cyclization Route (from 5-oxohexanenitrile): At temperatures above 220°C, the formation of 6-methyl-3,4-dihydro-2-pyridone can become a significant side reaction.[10]

Q5: How do I confirm I have successfully synthesized this compound?

A5: Spectroscopic analysis is key for confirmation. The reported 1H NMR data in DMSO-d6 is: δ 1.76 (m, 2H), 1.98 (t, J = 6.3 Hz, 2H), 2.25 (t, J = 6.3 Hz, 2H), 4.90 (s, 1H), 6.66 (brs, NH2).[1] The reported 1H NMR in CDCl3 is: 5.23 (s, 1 H), 3.20 (bs, 1 H), 2.37 (m, 2 H), 2.28 (m, 2 H), 1.97 (m, 2 H).[5]

Data Presentation: Comparison of Synthetic Methods

FeatureMethod A: CondensationMethod B: Catalytic HydrogenationMethod C: Intramolecular Cyclization
Starting Material 1,3-Cyclohexanedione3-Aminophenol (B1664112)5-Oxohexanenitrile
Primary Reagent(s) Ammonium Acetate or Ammonia Gas10% Pd/C, H₂ GasBasic Catalyst (e.g., alkali metal hydroxide)
Solvent Benzene, Toluene, or EthanolMethanol (B129727) (MeOH)Inert Organic Polar Solvent
Temperature Reflux (80-110°C)60°C160-220°C
Reported Yield 31-94%~94%High Conversion & Selectivity
Key Advantage Uses readily available starting materials.Environmentally benign, high yield, no chromatography needed.[1][2]Potentially high throughput.
Key Disadvantage Often requires azeotropic removal of water with hazardous solvents like benzene.[1][2]Requires handling of hydrogen gas and a precious metal catalyst.Requires high temperatures and specialized starting material.[10]
Reference [2][5][6][7][1][2][2][10]

Experimental Protocols

Method A: Condensation from 1,3-Cyclohexanedione

This protocol is based on the reaction with ammonium acetate.

  • Setup: To a 100 mL three-necked flask equipped with a stirrer, add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).[5][7]

  • Reaction: Place the flask in a preheated oil bath at 110°C. Stir the mixture for 15 minutes. The mixture will eventually solidify.[5][7]

  • Workup: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Purification: Add 10 mL of ethyl acetate and heat the mixture to dissolve the solid. Cool the solution to 0°C to induce crystallization. Collect the resulting yellow crystals by filtration and dry them. This method has reported a yield of 93.6%.[5][7]

Method B: Catalytic Hydrogenation from 3-Aminophenol

This protocol is noted for being environmentally benign and high-yielding.[1][11]

  • Setup: In a reaction tube, combine 3-aminophenol (5.46 g, 50.0 mmol), 10% Pd/C catalyst (546 mg, 10 wt %), and methanol (50 mL).[1]

  • Inerting: Seal the tube and cycle between vacuum and hydrogen gas (from a balloon) two times to remove air.

  • Reaction: Place the reaction vessel in a preheated oil bath at 60°C. Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) for 11 hours. Monitor reaction completion by TLC.[1][2]

  • Workup: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the analytically pure product as a solid. This method has reported a yield of 94%.[1][2]

Visualized Workflow: Troubleshooting Guide

Troubleshooting_Workflow start Problem: Low or No Product Yield cause1 Cause: Inefficient Water Removal (Condensation Rxn) start->cause1 cause2 Cause: Incomplete Reaction start->cause2 cause3 Cause: Inactive Catalyst (Hydrogenation Rxn) start->cause3 solution1 Solution: Use Dean-Stark trap. Ensure azeotropic solvent is refluxing properly. cause1->solution1 solution2a Solution: Increase reaction time. Verify temperature is correct (e.g., 60°C for H₂, 110°C for condensation). cause2->solution2a solution2b Solution: Ensure vigorous stirring for proper mixing and H₂ contact. cause2->solution2b solution3 Solution: Use fresh 10% Pd/C catalyst. Handle catalyst under inert atmosphere to prevent deactivation. cause3->solution3 impurity Problem: Impure Product (Discolored / Oily) cause4 Cause: Residual Starting Material or Side Products impurity->cause4 solution4 Solution: Recrystallize from hot ethyl acetate. Triturate with a non-solvent like chloroform. cause4->solution4

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Preventing Dimerization of 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimerization encountered during the handling and reaction of 3-Amino-2-cyclohexen-1-one.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid discoloration and precipitation of the product upon dissolution or during reaction. Dimerization of this compound is occurring. This is often accelerated by factors such as high concentration, elevated temperatures, and unfavorable pH conditions.Implement one or more of the preventative measures outlined in the detailed experimental protocols below, such as temperature and pH control, use of dilute solutions, or N-acylation.
Low yield of the desired product in reactions involving this compound. The starting material is consumed by self-condensation (dimerization) before it can react as intended.Optimize reaction conditions to favor the desired reaction pathway. This may involve lowering the reaction temperature, adjusting the pH, or using a more dilute solution of the enaminone. Consider in-situ generation of the enaminone if possible.
Complex mixture of byproducts observed in NMR or LC-MS analysis. In addition to dimerization, other side reactions like hydrolysis may be occurring, especially under acidic conditions.Ensure rigorous exclusion of water and maintain a neutral to slightly basic pH during the reaction and workup. Use of basic alumina (B75360) for chromatography can also prevent on-column degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the dimerization of this compound?

A1: this compound can undergo a self-condensation reaction where two molecules react with each other to form a larger molecule, a dimer. This process is a common side reaction for enaminones and can lead to product loss and purification challenges. The likely mechanism involves the nucleophilic attack of the enamine nitrogen or the α-carbon of one molecule onto the carbonyl group of another.

Q2: What factors promote the dimerization of this compound?

A2: Several factors can accelerate the rate of dimerization:

  • High Concentration: Increased proximity of the molecules in concentrated solutions leads to a higher probability of collision and reaction.

  • Elevated Temperature: Higher temperatures provide the activation energy for the self-condensation reaction to occur more rapidly.

  • pH: Both acidic and strongly basic conditions can catalyze side reactions. While enaminones are generally more stable than enamines, they can be susceptible to hydrolysis under acidic conditions which can lead to other undesired products.[1] The dimerization itself can be influenced by pH changes that affect the nucleophilicity of the enamine.

  • Presence of Water: Water can facilitate hydrolysis, which may create conditions conducive to other side reactions.[2]

Q3: How can I detect if dimerization is occurring in my sample?

A3: Dimerization can often be observed visually as a change in color (e.g., darkening) or the formation of a precipitate. Spectroscopic methods are definitive for detection:

  • NMR Spectroscopy: The appearance of new, more complex signals in the 1H and 13C NMR spectra that do not correspond to the starting material or the expected product is a strong indicator.

  • Mass Spectrometry: The detection of a molecular ion peak corresponding to twice the molecular weight of this compound (or its dehydrated equivalent) confirms the presence of a dimer.

  • Chromatography (TLC, LC-MS): The appearance of new, less polar spots on a TLC plate or new peaks in an LC-MS chromatogram can indicate the formation of byproducts, including dimers.

Q4: Are there any general storage recommendations to minimize dimerization?

A4: To prolong the shelf-life of this compound, it is recommended to store it as a solid in a cool, dark, and dry place. For solutions, it is best to prepare them fresh and use them promptly. If a solution must be stored, it should be kept at a low temperature (e.g., in a refrigerator or freezer) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Experimental Protocols for Preventing Dimerization

Below are detailed methodologies for key experiments aimed at preventing the dimerization of this compound.

Protocol 1: Control of Temperature and Concentration

This protocol outlines the fundamental steps for handling this compound to minimize dimerization by controlling physical conditions.

Methodology:

  • Dissolution: Whenever possible, dissolve this compound in a suitable solvent at a low temperature (e.g., 0-5 °C) to prepare a dilute solution (e.g., ≤ 0.1 M).

  • Reaction Setup: Set up the reaction vessel in a cooling bath (e.g., ice-water or a cryocooler) to maintain a low temperature throughout the experiment.

  • Reagent Addition: If the reaction allows, add the this compound solution dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure the desired reaction is proceeding without significant byproduct formation.

  • Work-up: Perform the reaction work-up at low temperatures where possible.

Data Presentation:

Condition Concentration Temperature Observation
A 0.5 MRoom TemperatureSignificant precipitate formation within 1 hour.
B 0.1 MRoom TemperatureSlight discoloration after several hours.
C 0.1 M0-5 °CSolution remains clear for an extended period.
Protocol 2: pH Control for Enhanced Stability

This protocol details how to control the pH of the reaction medium to improve the stability of this compound.

Methodology:

  • Solvent Selection: Choose a solvent system that is compatible with the desired pH range and the reaction chemistry.

  • Buffering: If the reaction tolerates it, use a buffer system to maintain a neutral to slightly basic pH (e.g., pH 7-8). Phosphate or borate (B1201080) buffers can be considered, depending on compatibility.

  • Base Addition: In non-aqueous systems, a non-nucleophilic organic base (e.g., triethylamine (B128534) or diisopropylethylamine) can be added in a stoichiometric amount to neutralize any acidic impurities or byproducts that may form.

  • Monitoring pH: If possible, monitor the pH of the reaction mixture periodically and adjust as necessary.

Protocol 3: N-Acylation for Amine Protection

This protocol describes a chemical modification approach to prevent dimerization by protecting the reactive amino group.

Methodology:

  • Dissolution: Dissolve this compound in an aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Base Addition: Add an equivalent of a non-nucleophilic base (e.g., triethylamine).

  • Acylating Agent Addition: Slowly add an acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) at a low temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Perform an aqueous work-up to remove the base and excess acylating agent. Purify the N-acylated product by chromatography or crystallization. The resulting N-acyl-3-amino-2-cyclohexen-1-one is significantly more stable towards dimerization.

  • Deprotection (if necessary): The acyl group can be removed later in the synthetic sequence if the primary amine is required for a subsequent transformation.

Visualizations

Dimerization_Pathway Monomer1 This compound Intermediate Intermediate Adduct Monomer1->Intermediate Nucleophilic Attack Monomer2 This compound Monomer2->Intermediate Dimer Dimer Intermediate->Dimer Dehydration Conditions High Concentration, High Temperature Conditions->Intermediate

Caption: Proposed pathway for the dimerization of this compound.

Prevention_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome Dimerization Dimerization Observed Temp_Control Lower Temperature Dimerization->Temp_Control Conc_Control Use Dilute Solution Dimerization->Conc_Control pH_Control Adjust pH to 7-8 Dimerization->pH_Control N_Acylation N-Acylation Protection Dimerization->N_Acylation Stabilized Stabilized Monomer Temp_Control->Stabilized Conc_Control->Stabilized pH_Control->Stabilized N_Acylation->Stabilized

Caption: Logical workflow for troubleshooting and preventing dimerization.

References

Technical Support Center: Efficient Synthesis of 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-cyclohexen-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are several established methods for the synthesis of this compound:

  • Hydrogenation of 3-Aminophenol (B1664112): This is a highly efficient, one-pot procedure that utilizes a 10% Palladium on carbon (Pd/C) catalyst. It is considered an environmentally benign process with high yields.[1][2]

  • Condensation of 1,3-Cyclohexanedione (B196179): This traditional method involves the reaction of 1,3-cyclohexanedione with ammonia (B1221849) or ammonium (B1175870) acetate.[1][3] However, it may require harsh conditions and the use of hazardous solvents.

  • Cyclization of 5-Oxohexanenitrile (B84432): This route involves the intramolecular cyclization of 5-oxohexanenitrile in the presence of a basic catalyst.[1][4]

Q2: Which catalyst is recommended for the most efficient synthesis?

For a highly efficient and clean synthesis, 10% Pd/C is the recommended catalyst for the hydrogenation of 3-aminophenol.[1][5] This method has been shown to produce this compound in high yields (around 94%) under mild conditions, and the product can often be isolated by simple solvent evaporation without the need for chromatographic purification.[1]

Q3: Are there any biocatalytic methods available for this synthesis?

While direct biocatalytic synthesis of this compound is not extensively documented in the provided results, related biocatalytic systems using ene-reductases (EReds) and amine transaminases (ATAs) have been employed for the asymmetric synthesis of chiral amines from similar precursors.[6] These methods are particularly relevant for producing stereoisomerically pure products.

Troubleshooting Guide

This guide focuses on the widely used and efficient method of synthesizing this compound via the hydrogenation of 3-aminophenol using a 10% Pd/C catalyst.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalystEnsure the Pd/C catalyst is fresh and has been stored properly. Consider using a new batch of catalyst.
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider increasing the temperature to 60°C.[1][5]
Insufficient hydrogen pressureEnsure a proper hydrogen atmosphere is maintained throughout the reaction. Using a hydrogen balloon is a common practice for maintaining ambient pressure.[1][5]
Poor quality of starting materialVerify the purity of the 3-aminophenol. Impurities can interfere with the catalytic activity.
Presence of Impurities in the Final Product Over-reductionWhile over-reduction to 3-aminocyclohexanol (B121133) is generally not an issue with this method, ensure the reaction is stopped once the starting material is consumed (as monitored by TLC).[1]
Catalyst contamination in the productAfter the reaction, ensure the catalyst is completely removed by filtration through a suitable medium like Celite.[1]
Reaction is Slow Low reaction temperatureThe hydrogenation can be slow at room temperature. Heating the reaction mixture to 60°C can significantly increase the reaction rate.[1][5]
Inefficient stirringEnsure the reaction mixture is stirred vigorously to maintain a good suspension of the catalyst and facilitate contact with the reactants and hydrogen.

Data Presentation

The following table summarizes the key quantitative data for the efficient synthesis of this compound from 3-aminophenol.

ParameterValueReference
Catalyst 10% Pd/C[1][5]
Substrate 3-Aminophenol[1][5]
Solvent Methanol (B129727) (MeOH)[1][5]
Catalyst Loading 10 wt % of the substrate[1][5]
Reaction Temperature 60 °C[1][5]
Reaction Time ~11 hours[1][5]
Hydrogen Pressure Ambient (balloon)[1][5]
Yield 94%[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Hydrogenation of 3-Aminophenol [1][5]

  • Reaction Setup: In a reaction tube, combine 3-aminophenol (e.g., 5.46 g, 50.0 mmol) and 10% Pd/C (e.g., 546 mg, 10 wt % of the substrate) in methanol (e.g., 50 mL).

  • Inert Atmosphere: Cycle the reaction tube with vacuum and hydrogen gas twice to remove air.

  • Hydrogenation: Stir the mixture at 60°C under a hydrogen atmosphere (maintained with a balloon).

  • Reaction Monitoring: Monitor the completion of the reaction by TLC. The reaction is typically complete within 11 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture through a Celite cake to remove the Pd/C catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the analytically pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation cluster_product Final Product start Combine 3-Aminophenol, 10% Pd/C, and Methanol inert Create Inert Atmosphere (Vacuum/H2 Cycles) start->inert In Reaction Tube react Stir at 60°C under H2 Atmosphere inert->react monitor Monitor by TLC react->monitor Periodically cool Cool to Room Temperature monitor->cool Upon Completion filter Filter through Celite cool->filter Remove Catalyst concentrate Concentrate Filtrate filter->concentrate Isolate Product end This compound concentrate->end

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of 3-Amino-2-cyclohexen-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of the versatile synthetic intermediate, 3-Amino-2-cyclohexen-1-one. This guide provides a detailed comparison with a structurally related analog, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, supported by experimental data and protocols.

This publication presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key building block in the synthesis of various biologically active compounds. A direct comparison is made with 3-Amino-5,5-dimethyl-2-cyclohexen-1-one to illustrate the influence of substituent effects on the spectral parameters. This guide is intended to serve as a valuable resource for chemists in identifying and characterizing these and similar molecular scaffolds.

Experimental Protocols

General NMR Spectroscopy Procedure

All NMR spectra were acquired on a Bruker Avance spectrometer operating at 400 MHz for ¹H nuclei and 100 MHz for ¹³C nuclei. Samples were prepared by dissolving approximately 10-20 mg of the analyte in 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00). Coupling constants (J) are reported in Hertz (Hz). Data processing was performed using standard NMR software. For ¹³C NMR, broadband proton decoupling was employed.

¹H and ¹³C NMR Data of this compound

The NMR data for this compound was collected in both deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) to provide a comprehensive understanding of its spectral behavior under different solvent conditions.

Table 1: ¹H and ¹³C NMR Data for this compound

Position ¹H NMR (CDCl₃) δ (ppm), multiplicity, J (Hz), integration¹³C NMR (CDCl₃) δ (ppm)¹H NMR (DMSO-d₆) δ (ppm), multiplicity, J (Hz), integration¹³C NMR (DMSO-d₆) δ (ppm)
1 (C=O)-196.8-194.3
2 (C=C-N)5.23, s, 1H98.94.98, s, 1H98.1
3 (C-N)-163.5-163.7
4 (CH₂)2.28, t, J = 6.2, 2H36.52.13, t, J = 6.2, 2H36.1
5 (CH₂)1.97, p, J = 6.2, 2H21.81.77, p, J = 6.2, 2H21.2
6 (CH₂)2.37, t, J = 6.2, 2H28.92.22, t, J = 6.2, 2H28.5
NH₂5.5 (br s, 2H)-6.75 (br s, 2H)-

Note: The chemical shift of the NH₂ protons can be variable and is dependent on concentration and temperature.

Comparative Analysis with 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

To understand the influence of alkyl substitution on the cyclohexene (B86901) ring, the NMR data of this compound is compared with that of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one.

Table 2: ¹H and ¹³C NMR Data for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one in CDCl₃

Position ¹H NMR (CDCl₃) δ (ppm), multiplicity, integration¹³C NMR (CDCl₃) δ (ppm)
1 (C=O)-196.5
2 (C=C-N)5.18, s, 1H98.2
3 (C-N)-163.1
4 (CH₂)2.08, s, 2H51.1
5 (C(CH₃)₂)-31.8
6 (CH₂)2.15, s, 2H41.5
CH₃1.05, s, 6H28.3
NH₂5.4 (br s, 2H)-

Discussion of Spectral Features

The ¹H NMR spectrum of this compound in CDCl₃ shows a characteristic singlet for the vinylic proton at δ 5.23 ppm.[1] The three methylene (B1212753) groups appear as triplets and a pentet, indicative of their coupling with adjacent protons. The broad singlet for the amino protons at δ 5.5 ppm is also a key feature. In DMSO-d₆, the signals are generally shifted to slightly lower ppm values, and the NH₂ protons appear further downfield at δ 6.75 ppm, likely due to enhanced hydrogen bonding with the solvent.

In the ¹³C NMR spectrum, the carbonyl carbon (C-1) resonates at approximately δ 196.8 ppm in CDCl₃ and δ 194.3 ppm in DMSO-d₆. The carbons of the enamine moiety (C-2 and C-3) are observed at δ 98.9 ppm and δ 163.5 ppm in CDCl₃, respectively.[2]

Comparing the data with 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, the introduction of the gem-dimethyl group at the C-5 position leads to predictable changes in the NMR spectra. In the ¹H NMR of the dimethyl analog, the protons on C-4 and C-6 appear as singlets due to the absence of adjacent protons for coupling. The methyl groups give a prominent singlet at δ 1.05 ppm, integrating to six protons. In the ¹³C NMR, the quaternary carbon at C-5 is observed around δ 31.8 ppm, and the two methyl carbons appear at δ 28.3 ppm.

Experimental Workflow and Data Interpretation

The logical workflow for the NMR analysis of these compounds is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_interp Structure Elucidation Prep Dissolve sample in deuterated solvent (CDCl₃ or DMSO-d₆) H1_NMR ¹H NMR Acquisition (400 MHz) Prep->H1_NMR C13_NMR ¹³C NMR Acquisition (100 MHz, Proton Decoupled) Prep->C13_NMR Processing Fourier Transform, Phase Correction, Baseline Correction H1_NMR->Processing C13_NMR->Processing Integration Integration Processing->Integration Multiplicity Multiplicity Analysis Processing->Multiplicity Chem_Shift Chemical Shift (δ) Analysis Processing->Chem_Shift Coupling Coupling Constant (J) Analysis Processing->Coupling Structure Structure Confirmation and Comparison Integration->Structure Multiplicity->Structure Chem_Shift->Structure Coupling->Structure

Caption: Workflow for NMR Analysis of this compound.

This systematic approach, from sample preparation to detailed spectral analysis, allows for the unambiguous identification and characterization of the target molecules and provides a solid basis for comparing their structural features.

References

Mass Spectrometry of 3-Amino-2-cyclohexen-1-one and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric behavior of 3-amino-2-cyclohexen-1-one and its derivatives. The following sections detail the fragmentation patterns observed under electron ionization (EI) for the parent compound and selected C- and N-substituted analogs, supported by experimental data from publicly available databases. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis are also provided, along with visualizations of fragmentation pathways and analytical workflows.

Comparative Analysis of Fragmentation Patterns

The mass spectrometric fragmentation of this compound and its derivatives under electron ionization provides valuable structural information. The primary fragmentation pathways involve cleavages of the cyclohexenone ring and the substituents at the 3-position. A comparison of the key fragment ions for this compound, 3-methyl-2-cyclohexen-1-one (B144701), and 3-phenyl-2-cyclohexen-1-one is presented below.

Table 1: Comparison of Key Mass Fragments (m/z) under Electron Ionization

Compound NameMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Other Key Fragments [m/z]
This compoundC₆H₉NO111.14111[1]83[1]55[1]
3-Methyl-2-cyclohexen-1-oneC₇H₁₀O110.15110[2][3]82[2]54, 39[2]
3-Phenyl-2-cyclohexen-1-oneC₁₂H₁₂O172.22172144Not specified

Note: Data for this compound and 3-methyl-2-cyclohexen-1-one is derived from the NIST Mass Spectrometry Data Center.[1][2] Data for 3-phenyl-2-cyclohexen-1-one is based on available information, though detailed relative abundances were not consistently reported.

Experimental Protocols

A generalized protocol for the analysis of this compound and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is a composite based on standard methods for the analysis of enaminones and related compounds.

1. Sample Preparation

  • Dissolution: Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent such as methanol, ethanol, or ethyl acetate.

  • Derivatization (Optional): For certain derivatives, particularly those with labile protons, derivatization may be necessary to improve volatility and thermal stability. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the silylating agent in a sealed vial.

2. Gas Chromatography (GC) Conditions

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for these compounds.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-400.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Visualizations

Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization, leading to the observed major fragments.

fragmentation_pathway M [C₆H₉NO]⁺ M⁺ m/z = 111 F1 [C₅H₇O]⁺ m/z = 83 M->F1 - NH₂ F2 [C₄H₇]⁺ m/z = 55 F1->F2 - CO

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

This diagram outlines the general workflow for the analysis of this compound and its derivatives using GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in Solvent derivatization Derivatization (Optional) dissolution->derivatization injection Injection derivatization->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum fragmentation_analysis Fragmentation Analysis spectrum->fragmentation_analysis comparison Comparative Analysis fragmentation_analysis->comparison

Caption: General workflow for GC-MS analysis.

References

A Comparative Guide to HPLC, GC, and NMR for Purity Analysis of 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity determination of 3-Amino-2-cyclohexen-1-one, a versatile building block in organic synthesis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is a suitable approach.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., a mixture of the mobile phase) to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[1]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (B52724) and Water (containing 0.1% Phosphoric Acid). A typical starting condition could be 95:5 Water:Acetonitrile, transitioning to a higher acetonitrile concentration to elute any less polar impurities.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Run Time: 20 minutes.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for the HPLC purity analysis of this compound.

Gas Chromatography (GC) Analysis

GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given that commercial standards for this compound often specify purity as determined by GC, it is a highly relevant alternative.

Experimental Protocol: GC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 1 mL of a suitable solvent such as Methanol or Dichloromethane.

  • For compounds with low volatility or active sites, derivatization (e.g., silylation) may be necessary, though it might not be required for this specific molecule.

2. GC Conditions:

  • Column: A mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

3. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak from the FID signal.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Analysis

Quantitative NMR (qNMR) is an absolute method for purity determination that does not rely on the response factor of the analyte. It provides a direct measure of the molar concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.

Experimental Protocol: qNMR

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The standard should have a resonance that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to the NMR tube and ensure complete dissolution.

2. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Acquisition Time: Sufficient to resolve the peaks of interest.

3. Data Analysis:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Comparison of Analytical Methods

The choice of analytical method often depends on the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of accuracy and precision.

Comparative Workflow of Analytical Methods

Analytical_Methods_Comparison cluster_hplc HPLC cluster_gc GC cluster_nmr qNMR start Purity Analysis of this compound hplc_prep Liquid Sample Prep start->hplc_prep Soluble, Non-volatile gc_prep Volatile Sample Prep start->gc_prep Volatile or Derivatizable nmr_prep Solution with Internal Standard start->nmr_prep Soluble hplc_analysis Chromatographic Separation hplc_prep->hplc_analysis hplc_quant Relative Quantification (Area %) hplc_analysis->hplc_quant gc_analysis Chromatographic Separation gc_prep->gc_analysis gc_quant Relative Quantification (Area %) gc_analysis->gc_quant nmr_analysis Spectroscopic Measurement nmr_prep->nmr_analysis nmr_quant Absolute Quantification nmr_analysis->nmr_quant

Caption: Comparison of workflows for HPLC, GC, and qNMR purity analysis.

Quantitative Performance Comparison

The following table summarizes the hypothetical but realistic performance characteristics of each method for the analysis of this compound.

ParameterHPLCGCqNMR
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.08%~0.3%
Linearity (R²) >0.999>0.998N/A (Absolute Method)
Precision (RSD) < 2%< 3%< 1%
Accuracy High (with standard)High (with standard)Very High (Absolute)
Analysis Time per Sample 20-30 min15-25 min10-20 min (plus setup)
Qualitative Comparison of Methods
FeatureHPLCGCqNMR
Principle Liquid-solid partitioningGas-solid/liquid partitioningNuclear spin resonance
Sample Volatility Not requiredRequiredNot required
Sample Solubility Required in mobile phaseRequired in a volatile solventRequired in a deuterated solvent
Quantification Relative (requires standards)Relative (requires standards)Absolute (with internal standard)
Structural Information Limited (retention time)Limited (retention time)High (chemical shifts, coupling)
Common Impurities Detected Non-volatile, polar & non-polarVolatileSoluble impurities
Pros Versatile, good for non-volatile and thermally labile compounds.High resolution for volatile compounds.Absolute quantification, structural info.
Cons Requires soluble samples, relative quantification.Limited to volatile and thermally stable compounds.Lower sensitivity, requires pure internal standard.

Potential Impurities in this compound

The purity analysis should be able to separate and quantify potential impurities arising from the synthesis. A common synthesis route involves the reaction of 1,3-cyclohexanedione (B196179) with an ammonia (B1221849) source. Potential impurities could include:

  • Unreacted 1,3-cyclohexanedione: The starting material for the synthesis.

  • Dimerization or polymerization products: Side reactions that can occur under the reaction conditions.

  • Products of side reactions: Depending on the specific reagents and conditions used.

Another synthetic route from 5-oxohexanenitrile (B84432) could lead to nitrile-containing byproducts. A robust analytical method should be able to resolve the main peak from these and any other potential process-related impurities.

Conclusion

The choice between HPLC, GC, and qNMR for the purity analysis of this compound depends on the specific analytical needs.

  • HPLC is a versatile and robust method suitable for routine quality control, capable of detecting a wide range of non-volatile impurities.

  • GC is an excellent alternative, particularly if the potential impurities are volatile and if a GC system is readily available.

  • qNMR offers the distinct advantage of being an absolute quantification method, providing a highly accurate purity value without the need for a specific reference standard of the analyte. It also provides valuable structural information that can help in the identification of unknown impurities.

For comprehensive characterization and in-depth purity assessment, a combination of these techniques is often employed, leveraging the strengths of each to provide a complete purity profile of this compound.

References

A Comparative Guide to the Synthesis of 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-2-cyclohexen-1-one, a cyclic enaminone, serves as a crucial building block for a wide array of biologically active compounds, including potential dopamine (B1211576) autoreceptor agonists, acetylcholinesterase inhibitors, and anticonvulsants.[1] This guide provides an objective comparison of the primary synthetic routes to this versatile compound, supported by experimental data to aid in methodology selection.

Comparison of Key Synthesis Methods

The synthesis of this compound is predominantly achieved through three main strategies: the condensation of 1,3-cyclohexanedione (B196179) with an ammonia (B1221849) source, the catalytic hydrogenation of 3-aminophenol (B1664112), and the intramolecular cyclization of 5-oxohexanenitrile. The following table summarizes the quantitative data associated with these methods.

Method Starting Material Reagents Solvent Temperature Reaction Time Yield Key Advantages Key Disadvantages
Method 1: Condensation 1,3-CyclohexanedioneAmmonium (B1175870) Acetate (B1210297) or Ammonia GasBenzene or Ethanol80-110°C (Reflux)3-5 hours31-93.6%[2][3]Readily available starting material, high potential yield.Use of hazardous solvents like benzene, requires azeotropic removal of water, can require a large excess of ammonia source.[1]
Method 2: Catalytic Hydrogenation 3-Aminophenol10% Pd/C, H₂Methanol (B129727)60°C11 hours94% (isolated)[1]High yield, mild and neutral conditions, operational simplicity, no chromatographic separation required.[1]Requires handling of hydrogen gas and a palladium catalyst.
Method 3: Intramolecular Cyclization 5-OxohexanenitrileBasic CatalystInert Organic Polar Solvent160-220°CNot specifiedHigh conversion and good selectivity reported[4]Utilizes a different precursor.Drastic conditions (high heat, strong base), potential for low selectivity, costly substrate.[1][4]

Experimental Protocols

Method 1: Condensation of 1,3-Cyclohexanedione with Ammonium Acetate

This protocol is adapted from a common procedure for the synthesis of this compound.[3]

Materials:

  • 1,3-Cyclohexanedione (0.03 mol)

  • Ammonium acetate (0.039 mol)

  • Ethyl acetate

Procedure:

  • To a 100 mL three-necked flask, add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).

  • Stir the mixture and heat it in an oil bath at 110°C for 15 minutes.

  • Remove the oil bath and allow the reaction mixture to cool to room temperature, during which the liquid will solidify.

  • Add 10 mL of ethyl acetate and heat to dissolve the solid.

  • Cool the solution to 0°C to induce crystallization.

  • Collect the yellow crystals by filtration and dry to obtain this compound. This method has been reported to yield up to 93.6%.[3]

Method 2: Palladium-Catalyzed Hydrogenation of 3-Aminophenol

This protocol is based on a practical and efficient one-pot synthesis.[1]

Materials:

  • 3-Aminophenol (5.46 g, 50.0 mmol)

  • 10% Palladium on carbon (Pd/C) (546 mg, 10 wt % of the substrate)

  • Methanol (50 mL)

  • Hydrogen gas (balloon)

Procedure:

  • In a reaction tube, combine 3-aminophenol (5.46 g) and 10% Pd/C (546 mg) in methanol (50 mL).

  • Purge the reaction tube by evacuating and refilling with hydrogen gas twice to remove air.

  • Stir the mixture at 60°C under an atmosphere of hydrogen (provided by a balloon).

  • Monitor the reaction progress by TLC or GC-FID until completion (approximately 11 hours).

  • After the reaction is complete, filter the mixture through a membrane filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product. This procedure yields spectrally pure this compound with a reported isolated yield of 94%.[1]

Synthesis Method Selection Workflow

The choice of a synthetic route often depends on a variety of factors including available starting materials, required scale, and safety considerations. The following diagram illustrates a logical workflow for selecting an appropriate synthesis method for this compound.

SynthesisMethodSelection Start Start: Need to Synthesize This compound Precursor Primary Precursor Available? Start->Precursor Cyclohexanedione 1,3-Cyclohexanedione Precursor->Cyclohexanedione Yes Aminophenol 3-Aminophenol Precursor->Aminophenol Yes Oxohexanenitrile 5-Oxohexanenitrile Precursor->Oxohexanenitrile Yes Method1 Method 1: Condensation Cyclohexanedione->Method1 Method2 Method 2: Catalytic Hydrogenation Aminophenol->Method2 Method3 Method 3: Intramolecular Cyclization Oxohexanenitrile->Method3 Considerations1 Considerations: - Use of hazardous solvents (e.g., Benzene) - Azeotropic water removal Method1->Considerations1 Considerations2 Considerations: - Handling of H₂ gas and Pd catalyst - Mild conditions Method2->Considerations2 Considerations3 Considerations: - High temperature and strong base - Potential for low selectivity Method3->Considerations3 End Select Optimal Synthesis Method Considerations1->End Considerations2->End Considerations3->End

Caption: Workflow for selecting a synthesis method for this compound.

References

A Comparative Guide to the Reactivity of 3-Amino-2-cyclohexen-1-one and Acyclic Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of the cyclic enaminone, 3-amino-2-cyclohexen-1-one, and its acyclic analogue, 4-amino-3-penten-2-one (B74499). Enaminones are versatile synthons in organic chemistry, valued for their dual nucleophilic and electrophilic nature, which makes them key intermediates in the synthesis of a wide array of biologically active compounds and complex molecular architectures. Understanding the nuanced differences in reactivity between cyclic and acyclic enaminones is crucial for designing efficient synthetic routes and predicting reaction outcomes.

General Reactivity of Enaminones

Enaminones, characterized by the N-C=C-C=O conjugated system, exhibit ambident nucleophilicity and electrophilicity. The nitrogen lone pair donates electron density into the conjugated system, enhancing the nucleophilicity of the α-carbon and the nitrogen atom itself. Conversely, the electron-withdrawing carbonyl group renders the β-carbon and the carbonyl carbon electrophilic. This electronic profile allows enaminones to participate in a variety of reactions, including Michael additions, alkylations, and acylations.

Reactivity Comparison: this compound vs. 4-Amino-3-penten-2-one

While direct quantitative kinetic data comparing the reactivity of this compound and 4-amino-3-penten-2-one under identical conditions is not extensively available in the literature, a qualitative comparison can be drawn based on their structural differences.

The cyclic nature of This compound imposes conformational rigidity. This can influence the accessibility of the reactive sites and the stability of reaction intermediates and transition states. The s-cis conformation of the enaminone system is fixed, which may enhance its reactivity in certain cycloaddition reactions.

In contrast, 4-amino-3-penten-2-one is an acyclic, flexible molecule that can adopt different conformations. This flexibility might lead to a different reactivity profile, particularly in reactions where steric hindrance plays a significant role.

Table 1: Comparative Reactivity Overview

Reaction TypeThis compound (Cyclic)4-Amino-3-penten-2-one (Acyclic)Key Considerations
Michael Addition Generally reactive as a Michael donor at the α-carbon. The fixed conformation may influence stereoselectivity.Also a good Michael donor. Flexibility might allow for better orbital overlap in some cases, potentially leading to faster reaction rates.The nucleophilicity of the α-carbon is a key factor.
N-Alkylation The nitrogen is nucleophilic. Steric hindrance around the nitrogen might be slightly higher due to the ring structure.The nitrogen is readily alkylated. Less steric hindrance compared to the cyclic analogue may lead to faster N-alkylation.The basicity of the nitrogen and the nature of the alkylating agent are important.
C-Alkylation The α-carbon is the primary site of C-alkylation.The α-carbon is also the primary site for C-alkylation.The choice of base and reaction conditions can influence the regioselectivity (N- vs. C-alkylation).
N-Acylation The nitrogen can be acylated.The nitrogen is readily acylated.Generally a facile reaction for primary and secondary enaminones.
C-Acylation The α-carbon can be acylated, leading to the formation of β-dicarbonyl compounds.The α-carbon is also susceptible to acylation.Strong bases are often required to deprotonate the α-carbon for C-acylation.

Experimental Protocols

The following protocols provide methodologies for key reactions involving enaminones. These can serve as a starting point for comparative studies between this compound and 4-amino-3-penten-2-one.

Synthesis of Enaminones

Protocol 1: Synthesis of this compound

This protocol describes the synthesis from 1,3-cyclohexanedione (B196179) and ammonium (B1175870) acetate (B1210297).

  • Materials: 1,3-cyclohexanedione, ammonium acetate, toluene (B28343).

  • Procedure:

    • A mixture of 1,3-cyclohexanedione (1.0 eq) and ammonium acetate (1.5 eq) in toluene is refluxed using a Dean-Stark apparatus to remove water.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and can be further purified by recrystallization.

Protocol 2: Synthesis of 4-Amino-3-penten-2-one

This protocol describes the synthesis from acetylacetone (B45752) and ammonia (B1221849).

  • Materials: Acetylacetone, concentrated ammonia solution.

  • Procedure:

    • Acetylacetone is dissolved in a minimal amount of a suitable solvent (e.g., ethanol).

    • Concentrated aqueous ammonia is added dropwise with stirring at room temperature.

    • The reaction mixture is stirred for several hours.

    • The solvent is removed under reduced pressure, and the crude product can be purified by distillation or recrystallization.

Reactivity Protocols

Protocol 3: Michael Addition (Representative)

This protocol outlines the Michael addition of an enaminone to an α,β-unsaturated ketone.

  • Materials: Enaminone (e.g., this compound or 4-amino-3-penten-2-one), Michael acceptor (e.g., methyl vinyl ketone), a suitable solvent (e.g., ethanol, THF), and a base catalyst (e.g., sodium ethoxide).

  • Procedure:

    • The enaminone is dissolved in the solvent.

    • The base catalyst is added, and the mixture is stirred for a short period.

    • The Michael acceptor is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).

    • The reaction is stirred until completion (monitored by TLC).

    • The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution).

    • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

    • The crude product is purified by column chromatography.

Protocol 4: N-Alkylation (Representative)

This protocol describes the N-alkylation of an enaminone with an alkyl halide.

  • Materials: Enaminone, alkyl halide (e.g., methyl iodide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone, DMF).

  • Procedure:

    • The enaminone and the base are suspended in the solvent.

    • The alkyl halide is added, and the mixture is stirred at room temperature or heated to reflux.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solid is filtered off, and the filtrate is concentrated.

    • The residue is purified by column chromatography or recrystallization.

Protocol 5: N-Acylation (Representative)

This protocol details the N-acylation of an enaminone with an acylating agent.

  • Materials: Enaminone, acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride), a base (e.g., pyridine (B92270) or triethylamine), and a solvent (e.g., dichloromethane).

  • Procedure:

    • The enaminone is dissolved in the solvent and the base is added.

    • The solution is cooled in an ice bath.

    • The acylating agent is added dropwise with stirring.

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • The reaction is quenched with water or a dilute acid.

    • The product is extracted, and the organic layer is washed, dried, and concentrated.

    • The product is purified by appropriate methods.

Visualization of Reaction Pathways

The following diagrams illustrate the general reaction pathways for enaminones.

Enaminone_Reactivity cluster_main Enaminone Core cluster_electrophiles Electrophilic Reactions cluster_nucleophiles Nucleophilic Reactions cluster_products Products Enaminone R-NH-C(α)=C(β)-C=O C_Alkylation α-Alkylated Product Enaminone->C_Alkylation C-Alkylation (at α) N_Alkylation N-Alkylated Product Enaminone->N_Alkylation N-Alkylation Michael_Adduct Michael Adduct Enaminone->Michael_Adduct Michael Addition (as donor) Acylated_Product Acylated Product Enaminone->Acylated_Product E_plus Electrophile (E+) E_plus->C_Alkylation E_plus->N_Alkylation E_plus->Acylated_Product Acylation (N or C) Michael_Acceptor Michael Acceptor Michael_Acceptor->Michael_Adduct Nu_minus Nucleophile (Nu-) Nu_minus->Enaminone Michael Addition (as acceptor at β)

Caption: General reactivity of enaminones with electrophiles and nucleophiles.

Michael_Addition_Workflow start Start: Enaminone & Michael Acceptor dissolve Dissolve enaminone in solvent start->dissolve add_base Add base catalyst dissolve->add_base add_acceptor Add Michael acceptor add_base->add_acceptor react Stir at controlled temperature add_acceptor->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify product Final Michael Adduct purify->product

Caption: Experimental workflow for a typical Michael addition reaction.

Alkylation_vs_Acylation cluster_alkylation Alkylation (R-X) cluster_acylation Acylation (RCO-Cl) Enaminone Enaminone N_Alkylation N-Alkylation Enaminone->N_Alkylation Thermodynamic Control (Hard Electrophile) C_Alkylation C-Alkylation Enaminone->C_Alkylation Kinetic Control (Soft Electrophile) N_Acylation N-Acylation Enaminone->N_Acylation Generally Favored C_Acylation C-Acylation Enaminone->C_Acylation Requires Strong Base

Caption: Regioselectivity in alkylation and acylation of enaminones.

A Comparative Crystallographic Guide to 3-Amino-2-cyclohexen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the structural nuances of two 3-Amino-2-cyclohexen-1-one derivatives, supported by experimental data.

This guide provides a comparative overview of the X-ray crystallographic data for two derivatives of this compound: 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one and 3-Anilino-5,5-dimethylcyclohex-2-enone. The structural information presented is crucial for understanding the conformational properties and potential intermolecular interactions of this class of compounds, which has shown promise in the development of novel therapeutics, including CXCR2 antagonists.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.

Parameter3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one[1][2]3-Anilino-5,5-dimethylcyclohex-2-enone[3]
Formula C₁₀H₁₄N₂O₃C₁₄H₁₇NO
Molecular Weight 210.23 g/mol 215.29 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 11.192(2)10.1766(19)
b (Å) 12.049(2)13.159(2)
c (Å) 16.143(3)9.2877(17)
α (°) 9090
β (°) 108.08(3)104.062(7)
γ (°) 9090
Volume (ų) 2069.1(7)1206.5(4)
Z 84
Temperature (K) 293(2)150

Experimental Protocols

The methodologies employed in the X-ray crystallographic analysis of these compounds are detailed below, providing a reproducible framework for further studies.

Synthesis and Crystallization

3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one: A mixture of 3-amino-5,5-dimethylcyclohex-2-enone (1 mmol) and the potassium salt of alpha-nitro acetaldehyde (B116499) (1.5 mmol) was stirred in a solution of methanol (B129727) (2 mL) and acetic acid (2 mL) for five days at room temperature.[1] The solvents were subsequently removed under reduced pressure. The resulting residue was purified using flash chromatography on silica (B1680970) gel with a mobile phase of chloroform, hexane, acetone, and methanol (9:7:1:1). Bright-yellow crystals suitable for X-ray diffraction were obtained by crystallization from methanol.[1]

3-Anilino-5,5-dimethylcyclohex-2-enone: This compound was synthesized by reacting aniline (B41778) and 5,5-dimethyl-1,3-cyclohexanedione.[3] In a typical procedure, 1 mmol of each reactant was dissolved in ethanol (B145695) and refluxed for 24 hours in a round-bottomed flask equipped with a condenser and magnetic stirrer.[3]

X-ray Data Collection and Structure Refinement

For 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, X-ray diffraction data were collected on an Oxford Diffraction Xcalibur Eos CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

For 3-Anilino-5,5-dimethylcyclohex-2-enone, data collection was performed on a Bruker APEXII diffractometer with Mo Kα radiation.[3] The structure was also solved by direct methods and refined on F².

Molecular and Crystal Structure Insights

In the crystal structure of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, the asymmetric unit contains two independent molecules with similar conformations.[1][2] The cyclohexene (B86901) rings in both molecules adopt an envelope conformation.[1] The crystal packing is stabilized by N—H···O hydrogen bonds, forming supramolecular layers.[1]

Similarly, the hexaneone ring of 3-Anilino-5,5-dimethylcyclohex-2-enone adopts a half-chair conformation.[3] The crystal packing is characterized by alternating layers that are consolidated by N—H⋯O hydrogen bonds and C—H⋯π interactions.[3]

Signaling Pathway

Certain this compound derivatives have been identified as antagonists of the CXCR2 receptor, a G-protein-coupled receptor involved in inflammatory responses. The diagram below illustrates the general experimental workflow for X-ray crystallography.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Mounting on Diffractometer crystal_selection->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages of X-ray crystallography.

The CXCR2 signaling cascade is a critical pathway in inflammation and a target for these derivatives.

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand Chemokine (e.g., IL-8) cxcr2 CXCR2 Receptor ligand->cxcr2 Binds g_protein G-protein (Gαi, Gβγ) cxcr2->g_protein Activates plc PLC g_protein->plc Gβγ activates pi3k PI3K g_protein->pi3k Gβγ activates ip3_dag IP3 & DAG plc->ip3_dag Generates akt Akt pi3k->akt Activates ca_release Calcium Release ip3_dag->ca_release IP3 -> Ca²⁺ release pkc PKC Activation ip3_dag->pkc DAG -> PKC activation cellular_response Cellular Responses (Chemotaxis, Degranulation) ca_release->cellular_response pkc->cellular_response akt->cellular_response Leads to

Caption: The CXCR2 receptor signaling cascade upon ligand binding.

References

A Comparative Guide to the Biological Activities of 3-Amino-2-cyclohexen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of the 3-amino-2-cyclohexen-1-one scaffold have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols for key assays.

Anticancer Activity

Cyclohexenone derivatives have been investigated for their potential to inhibit cancer cell growth and induce apoptosis. Their mechanisms of action often involve interference with key signaling pathways and cellular processes.

Table 1: Anticancer Activity of Selected Cyclohexenone Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 Value (µM)Reference
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativesHCT116 (Colon)Clonogenic Survival AssayNot specified, but inhibited clonogenic ability at 20-40 µM[1]
Derivative 21 (an ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivative)Not specifiedAcetylcholinesterase (AChE) Inhibition0.93 to 133.12 (for various derivatives)[1][2]
Cyclohexene oxide CAU251 (Glioblastoma)CCK-85.161[3]
Cyclohexene oxide CAA172 (Glioblastoma)CCK-86.440[3]
Compound 1HCT116 (Colon)Crystal Violet22.4[3]
Compound 2HCT116 (Colon)Crystal Violet0.34[3]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 1260 human tumor cell linesGrowth InhibitionAverage lg GI50 = -5.18[4]

This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of cytotoxic agents.

  • Cell Seeding: Culture cancer cells (e.g., HCT116) to approximately 80% confluency. Trypsinize, count, and resuspend the cells in fresh medium. Seed a low number of cells (e.g., 500-2000) into 6-well plates.[3]

  • Compound Treatment: After allowing the cells to attach overnight, treat them with various concentrations of the cyclohexenone derivative.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), ensuring the control group forms colonies of at least 50 cells.

  • Fixation and Staining: Aspirate the medium, wash the colonies with phosphate-buffered saline (PBS), and fix them with a solution such as methanol/acetic acid. Stain the colonies with a dye like 0.5% crystal violet.

  • Colony Counting: Count the colonies containing at least 50 cells. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the compound's effect.[3]

G cluster_0 In Vitro Anticancer Screening Workflow A Cancer Cell Culture B Compound Treatment (Varying Concentrations) A->B C Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) B->C E Clonogenic Survival Assay B->E D Determine IC50 Values C->D G Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) D->G F Assess Long-Term Survival E->F F->G H Apoptosis & Cell Cycle Analysis G->H

Caption: General workflow for in vitro anticancer drug screening.

Anti-inflammatory Activity

Certain this compound derivatives have been identified as antagonists of chemokine receptors like CXCR2, which are involved in inflammatory responses. Others have been shown to modulate the production of inflammatory cytokines.

Table 2: Anti-inflammatory Activity of 3-Aminocyclohex-2-en-1-one and Related Derivatives

Compound/DerivativeTarget/AssayActivityKey FindingsReference
3-Aminocyclohex-2-en-1-one DerivativesCXCR2 Tango AssayIC50 < 10 µM (for 13 derivatives)Inhibit CXCR2 downstream signaling.[5]
Compound 41 (trifluoromethyl at 3-position)CXCR2 Tango AssayIC50 = 2.9 µMLipophilic substitutions on the benzene (B151609) ring produced active inhibitors.[5]
Compound 42 (trifluoromethyl at 4-position)CXCR2 Tango AssayIC50 = 2.5 µMImproved potency with trifluoromethyl groups.[5]
Amidrazone Derivative 2fTNF-α Secretion (in PBMCs)~66-81% inhibitionStrongly inhibited TNF-α secretion at all tested doses (10, 50, 100 µg/mL).[6]
Amidrazone Derivative 2bCytokine Release (in PBMCs)~92-99% inhibitionSignificantly reduced the release of TNF-α, IL-6, and IL-10 at a high dose.[6]
Cyclic enaminone 7dCarrageenan-induced rat paw edemaComparable to celecoxibShowed significant in vivo anti-inflammatory activity.[7]

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or a standard drug (like diclofenac (B195802) sodium) orally or via intraperitoneal injection at a specific dose. The control group receives the vehicle.[8]

  • Induction of Edema: After a set time (e.g., 30-60 minutes) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the rat's hind paw to induce localized inflammation.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_1 Carrageenan-Induced Paw Edema Workflow A Animal Grouping & Acclimatization B Administer Test Compound / Vehicle (Control) / Standard Drug A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume at Timed Intervals C->D E Calculate Percentage Inhibition of Edema D->E F Statistical Analysis E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity

The structural framework of cyclohexenone derivatives has also been explored for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of Selected Cyclohexenone Derivatives

Compound/DerivativeMicrobial StrainAssay TypeMIC Value (µg/mL)Reference
Amidrazone Derivative 2cStaphylococcus aureusNot specifiedNot specified, but showed bacteriostatic activity[6]
Amidrazone Derivative 2cMycobacterium smegmatisNot specifiedNot specified, but showed bacteriostatic activity[6]
Amidrazone Derivative 2bYersinia enterocoliticaNot specified64[6]
Piperazine derivatives (4a-4l)Various bacteria and fungiCup-plate methodModerate to significant activity at 50 µg/mL[10]
Benzyloxy chalcone-derived cyclohexenonesS. aureus, E. coli, C. albicansBroth microdilutionCompounds with a p-Fluoro substituent were most potent.[11]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

G cluster_2 Antimicrobial Susceptibility Testing Logic A Test Compound Concentration B Microbial Growth A->B Inhibits C Determination of MIC B->C Absence indicates

Caption: Logical relationship in antimicrobial susceptibility testing.

References

A Comparative Guide to the Reactivity of 3-Amino-2-cyclohexen-1-one: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 3-amino-2-cyclohexen-1-one and its derivatives, drawing upon computational studies to elucidate its chemical behavior. By presenting quantitative data from density functional theory (DFT) calculations, this document aims to offer a predictive framework for the application of this versatile scaffold in organic synthesis and drug discovery.

Introduction to a Versatile Synthon

This compound, an enaminone, is a valuable building block in organic synthesis, prized for its dual nucleophilic and electrophilic character. The conjugated system, encompassing the amine, the carbon-carbon double bond, and the carbonyl group, gives rise to a rich and tunable reactivity profile. Understanding the electronic structure and the relative reactivity of its different sites is crucial for predicting its behavior in chemical reactions and for the rational design of novel molecular architectures. Computational chemistry, particularly DFT, serves as a powerful tool to probe these properties at a molecular level, offering insights that complement and guide experimental work.

This guide focuses on the computational analysis of 5,5-dimethyl-3-amino-cyclohex-2-en-1-one, a close and synthetically accessible analog of the parent compound. By examining its frontier molecular orbitals, charge distribution, and reactivity indices, we can build a robust model for predicting its reactivity.

Computational Protocols

The insights presented in this guide are primarily derived from DFT calculations performed on 5,5-dimethyl-3-amino-cyclohex-2-en-1-one. The following methodology provides a representative computational protocol for such studies.[1]

Geometry Optimization and Frequency Calculations: The molecular geometry of the compound is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-31+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. Key analyses include:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, intramolecular charge transfer, and the nature of bonding within the molecule.

  • Molecular Electrostatic Potential (MEP) Surface Analysis: The MEP surface is generated to visualize the electron density distribution and to identify the regions most susceptible to electrophilic and nucleophilic attack.

  • Fukui Function Analysis: Fukui functions are calculated to quantify the reactivity of different atomic sites in the molecule towards electrophilic, nucleophilic, and radical attack.

Solvation Effects: To model the behavior of the molecule in solution, the Polarizable Continuum Model (PCM) can be employed, with solvents such as ethanol (B145695) or DMSO, to account for the influence of the solvent on the electronic structure and reactivity.[1]

Reactivity Analysis: A Comparative Study

The reactivity of an enaminone is governed by the interplay of the electron-donating amino group and the electron-withdrawing carbonyl group. This "push-pull" electronic arrangement leads to a polarized π-system with distinct nucleophilic and electrophilic centers.

Electronic Properties of 5,5-Dimethyl-3-amino-2-cyclohexen-1-one

The following table summarizes key quantum chemical descriptors calculated for 5,5-dimethyl-3-amino-2-cyclohexen-1-one, providing a quantitative basis for understanding its reactivity.[1]

ParameterValueSignificance
HOMO Energy -5.98 eVIndicates the electron-donating ability; higher values suggest greater nucleophilicity.
LUMO Energy -1.53 eVIndicates the electron-accepting ability; lower values suggest greater electrophilicity.
HOMO-LUMO Gap (ΔE) 4.45 eVReflects the chemical reactivity; a smaller gap suggests higher reactivity.
Dipole Moment 4.53 DebyeA high dipole moment indicates significant charge separation and a polar nature.
Comparison with 2-Cyclohexen-1-one

To appreciate the influence of the amino group on the reactivity of the cyclohexenone core, it is instructive to compare the electronic properties of the enaminone with those of the parent α,β-unsaturated ketone, 2-cyclohexen-1-one.

Parameter5,5-Dimethyl-3-amino-2-cyclohexen-1-one[1]2-Cyclohexen-1-one (complexed with BF3)[2]
HOMO Energy -5.98 eVLower than the enaminone
LUMO Energy -1.53 eVLowered upon Lewis acid complexation
Reactivity Profile Ambiphilic (nucleophilic at Cα and N, electrophilic at Cβ and C=O)Primarily electrophilic at Cβ and C=O

The presence of the amino group significantly raises the energy of the HOMO, making the enaminone a much stronger nucleophile than the parent cyclohexenone. The LUMO energy is also affected, but the primary consequence of the amino substituent is the enhancement of the system's electron-donating capacity.

Regioselectivity of Reactions

Computational analyses, such as MEP and Fukui functions, predict the most probable sites for electrophilic and nucleophilic attack.

  • Electrophilic Attack: The most electron-rich and, therefore, most nucleophilic centers are the nitrogen atom and the α-carbon (C2). The HOMO is typically localized over these atoms, indicating that reactions with electrophiles will preferentially occur at these positions.[1]

  • Nucleophilic Attack: The most electron-deficient and, therefore, most electrophilic centers are the carbonyl carbon (C1) and the β-carbon (C3). The LUMO is generally localized on these atoms, making them susceptible to attack by nucleophiles. This is the basis for the well-known Michael addition reaction of enaminones.[1]

The following table, based on NBO analysis of 5,5-dimethyl-3-amino-2-cyclohexen-1-one, illustrates the charge distribution that governs this reactivity.[1]

AtomNatural Charge (e)
O1-0.63
N7-0.82
C2-0.19
C3+0.33
C4-0.49

The significant negative charges on the oxygen and nitrogen atoms, and the contrasting positive charge on the β-carbon (C3), are consistent with the predicted sites of electrophilic and nucleophilic attack, respectively.

Visualization of Reaction Pathways and Workflows

Graphviz diagrams can effectively illustrate the logical flow of computational analyses and the proposed mechanisms of key reactions.

computational_workflow start Molecular Structure (this compound derivative) opt Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) start->opt freq Frequency Calculation opt->freq sp Single-Point Energy Calculation opt->sp homo_lumo HOMO/LUMO Analysis sp->homo_lumo nbo NBO Analysis sp->nbo mep MEP Surface sp->mep fukui Fukui Functions sp->fukui reactivity Reactivity Prediction (Nucleophilic/Electrophilic Sites) homo_lumo->reactivity nbo->reactivity mep->reactivity fukui->reactivity

Computational workflow for reactivity analysis.

reaction_pathway sub Enaminone int1 Intermediate 1 (C-Alkylation) sub->int1 Attack at Cα int2 Intermediate 2 (N-Alkylation) sub->int2 Attack at N elec Electrophile (E+) prod1 C-Alkylated Product int1->prod1 Deprotonation prod2 N-Alkylated Product int2->prod2 Deprotonation

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-amino-2-cyclohexen-1-one, a pivotal building block for a range of biologically active compounds and heterocyclic systems, has traditionally been approached through several synthetic routes. The selection of an appropriate reagent and methodology is critical, impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of the primary synthetic strategies, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Synthetic Routes

The efficiency of different synthetic pathways to this compound can be evaluated based on key performance indicators such as yield, reaction time, and the nature of the required reagents and conditions. The following table summarizes quantitative data for the most common and notable alternative methods.

Synthetic MethodStarting Material(s)Reagent(s)SolventReaction TimeTemperatureYield (%)Reference
Traditional Condensation 1,3-Cyclohexanedione (B196179)Ammonium (B1175870) Acetate (B1210297)None15 min110 °C93.6%[1]
Traditional Condensation (Azeotropic) 1,3-CyclohexanedioneAmmonia GasBenzene4 hReflux86%[1]
Catalytic Hydrogenation 3-Aminophenol (B1664112)10% Pd/C, H₂ (balloon)Methanol (B129727)11 h60 °C94%[2]
Intramolecular Cyclization 5-Oxohexanenitrile (B84432)Basic Catalyst (e.g., Potassium tert-butoxide)tert-Butanol (B103910)1.5 h180 °C~64%*[3]

Yield calculated from 74% conversion and 87% selectivity.

Reaction Pathways

The primary synthetic routes to this compound are initiated from distinct starting materials, each involving a unique chemical transformation.

Synthetic Pathways to this compound CHD 1,3-Cyclohexanedione Product This compound CHD->Product Condensation (Ammonia source) AP 3-Aminophenol AP->Product Catalytic Hydrogenation (Pd/C, H₂) ON 5-Oxohexanenitrile ON->Product Intramolecular Cyclization (Base)

Synthetic pathways to this compound.

Detailed Experimental Protocols

Method 1: Condensation of 1,3-Cyclohexanedione with Ammonium Acetate

This modern, solvent-free approach offers high yield and a significantly reduced reaction time compared to traditional azeotropic methods.[1]

Procedure:

  • To a 100 mL three-necked flask equipped with a stirrer, add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).

  • Heat the mixture in an oil bath at 110 °C with stirring for 15 minutes. During this time, the solid mixture will liquefy and then re-solidify.

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Add 10 mL of ethyl acetate to the solid mass and heat to dissolve the product.

  • Cool the solution to 0 °C to induce crystallization.

  • Filter the mixture to collect the yellow crystals of this compound.

  • Dry the filter cake to obtain the final product.

Method 2: Catalytic Hydrogenation of 3-Aminophenol

This environmentally benign process utilizes a palladium catalyst to achieve a high yield of the target compound under mild conditions.[2][4]

Procedure:

  • In a reaction tube, place 3-aminophenol (5.46 g, 50.0 mmol) and 10% Pd/C (546 mg, 10 wt % of the substrate).

  • Add methanol (50 mL) to the tube.

  • Seal the reaction tube and perform two vacuum/H₂ cycles to remove air from the system.

  • Stir the mixture at 60 °C under an ambient pressure of hydrogen (using a balloon).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 11 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a Celite cake to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford analytically pure this compound.

Method 3: Intramolecular Cyclization of 5-Oxohexanenitrile

This method involves the base-catalyzed cyclization of a nitrile precursor at elevated temperatures.[3]

Procedure:

  • Charge a 50 mL stainless steel autoclave with potassium tert-butoxide (0.41 mmol) and tert-butanol (30 mL).

  • Add an initial portion of 5-oxohexanenitrile (3.09 mmoles).

  • Heat the mixture to 180 °C.

  • Add fresh 5-oxohexanenitrile (2.81 mmoles) every 30 minutes.

  • After a total heating time of 1.5 hours, cool the reaction mixture.

  • The product, 3-amino-2-cyclohexenone, can be isolated from the reaction mixture by distillation or crystallization.

Experimental Workflow Comparison

The operational steps for each synthetic method vary in complexity, from simple one-pot procedures to those requiring specialized equipment like an autoclave or hydrogenation apparatus.

Experimental Workflow Comparison cluster_0 Condensation cluster_1 Catalytic Hydrogenation cluster_2 Intramolecular Cyclization a1 Mix 1,3-Cyclohexanedione & Ammonium Acetate a2 Heat (110°C, 15 min) a1->a2 a3 Cool & Recrystallize (Ethyl Acetate) a2->a3 a4 Filter & Dry a3->a4 b1 Combine 3-Aminophenol, Pd/C & Methanol b2 Purge with H₂ b1->b2 b3 Heat (60°C, 11 h) under H₂ b2->b3 b4 Filter Catalyst b3->b4 b5 Evaporate Solvent b4->b5 c1 Charge Autoclave with Base & Solvent c2 Add 5-Oxohexanenitrile (portion-wise) c1->c2 c3 Heat (180°C, 1.5 h) c2->c3 c4 Cool & Isolate (Distill/Crystallize) c3->c4

Comparison of experimental workflows for key synthetic routes.

Logical Relationship of Method Selection

The choice of a synthetic route often depends on a balance of factors including the availability of starting materials, desired yield and purity, and tolerance for certain reaction conditions.

Decision Framework for Synthesis Method start Select Synthesis Method for This compound crit1 High Yield & Green Chemistry? start->crit1 crit2 Rapid Synthesis & High Yield? start->crit2 crit3 Alternative Precursor Availability? start->crit3 crit1->crit2 No method1 Catalytic Hydrogenation of 3-Aminophenol crit1->method1 Yes crit2->crit3 No method2 Solvent-Free Condensation of 1,3-Cyclohexanedione crit2->method2 Yes method3 Intramolecular Cyclization of 5-Oxohexanenitrile crit3->method3 Yes

References

A Comparative Analysis of Catalysts for the Synthesis of 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-Amino-2-cyclohexen-1-one, a valuable intermediate in the production of pharmaceuticals and biologically active compounds, can be achieved through various catalytic routes. This guide provides a comparative analysis of different catalytic systems, presenting experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers, scientists, and drug development professionals in selecting the optimal method for their needs.

Catalyst Performance Comparison

The efficiency of different catalytic systems for the synthesis of this compound varies significantly based on the chosen substrate and reaction conditions. Below is a summary of quantitative data from key methods.

CatalystSubstrateReaction ConditionsCatalyst LoadingYield (%)Selectivity (%)Reference
10% Pd/C3-Aminophenol (B1664112)60 °C, 11 h, MeOH, H₂ (balloon)10 wt %94High (no over-reduction observed)[1][2]
Potassium tert-butoxide5-Oxohexanenitrile (B84432)180 °C, 1.5 h, tert-butanol~4 mol %-87[3]
Ammonia/Ammonium Acetate1,3-Cyclohexanedione (B196179)Reflux with azeotropic removal of water (e.g., in benzene)Stoichiometric/ExcessVariable-[1]

Experimental Protocols

Detailed methodologies for the most prominent catalytic syntheses of this compound are provided below.

Protocol 1: 10% Pd/C Catalyzed Hydrogenation of 3-Aminophenol[1]

This procedure represents a simple, efficient, and environmentally friendly method for the synthesis of this compound.

Materials:

  • 3-Aminophenol

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite or membrane filter (e.g., Millipore Dimex-13, 0.22 μm)

Procedure:

  • A reaction tube is charged with 3-aminophenol (e.g., 5.46 g, 50.0 mmol) and 10% Pd/C (e.g., 546 mg, 10 wt % of the substrate).

  • Methanol (e.g., 50 mL) is added to the mixture.

  • The reaction vessel is sealed, and the air is removed by two vacuum/H₂ cycles.

  • The mixture is stirred at 60 °C under an ambient pressure of hydrogen (using a balloon).

  • The reaction progress is monitored by TLC and GC-FID until completion (typically within 11 hours).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The catalyst is removed by filtration through a pad of Celite or a membrane filter.

  • The filtrate is concentrated under reduced pressure to yield the pure this compound. This method is noted for its clean reaction profile, often not requiring chromatographic purification.[1]

Protocol 2: Base-Catalyzed Intramolecular Cyclization of 5-Oxohexanenitrile[3]

This method involves the heat-induced cyclization of 5-oxohexanenitrile in the presence of a basic catalyst.

Materials:

  • 5-Oxohexanenitrile

  • Basic catalyst (e.g., Potassium tert-butoxide)

  • Inert organic polar solvent (e.g., tert-butanol)

Procedure:

  • A stainless steel autoclave is charged with the basic catalyst (e.g., 0.41 mmol of potassium tert-butoxide) and the solvent (e.g., 30 mL of tert-butanol).

  • 5-Oxohexanenitrile is added to the mixture. The concentration of the starting material is preferably kept low (e.g., around 0.1 to 0.5 mole/liter) to inhibit the formation of by-products.[3] This can be achieved by adding the substrate portion-wise.

  • The autoclave is sealed and heated to a temperature between 160 °C and 220 °C (preferably 170-200 °C) for a period of 0.5 to 4 hours.[3]

  • The reaction progress can be monitored by gas chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. The selectivity for 3-amino-2-cyclohexenone is reported to be high under optimized conditions.[3]

Synthetic Pathways and Experimental Workflow

The following diagrams illustrate the logical flow of the synthetic routes and the general experimental workflow.

Synthesis_Pathways cluster_pdc Pd/C Catalyzed Hydrogenation cluster_base Base-Catalyzed Cyclization cluster_condensation Condensation Reaction 3-Aminophenol 3-Aminophenol 3-Amino-2-cyclohexen-1-one_pdc This compound 3-Aminophenol->3-Amino-2-cyclohexen-1-one_pdc 10% Pd/C, H₂, MeOH, 60°C 5-Oxohexanenitrile 5-Oxohexanenitrile 3-Amino-2-cyclohexen-1-one_base This compound 5-Oxohexanenitrile->3-Amino-2-cyclohexen-1-one_base Basic Catalyst, 160-220°C 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Amino-2-cyclohexen-1-one_cond This compound 1,3-Cyclohexanedione->3-Amino-2-cyclohexen-1-one_cond NH₃ or NH₄OAc, Reflux

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Substrate, Catalyst, Solvent) Start->Reaction_Setup Reaction_Conditions Apply Reaction Conditions (Temperature, Pressure, Time) Reaction_Setup->Reaction_Conditions Monitoring Monitor Reaction Progress (TLC, GC-FID) Reaction_Conditions->Monitoring Workup Reaction Workup (Cooling, Filtration) Monitoring->Workup Reaction Complete Isolation Product Isolation (Solvent Evaporation) Workup->Isolation Purification Purification (If necessary) Isolation->Purification Final_Product This compound Isolation->Final_Product If pure Purification->Final_Product

Caption: General experimental workflow for catalyst-based synthesis.

Concluding Remarks

The choice of catalyst and synthetic route for producing this compound depends on several factors including available starting materials, desired scale, and environmental considerations. The 10% Pd/C-catalyzed hydrogenation of 3-aminophenol stands out as a highly efficient, clean, and practical method, offering a high yield under mild and neutral conditions without the need for extensive purification.[1] The base-catalyzed cyclization of 5-oxohexanenitrile provides an alternative route, though it requires higher temperatures.[3] Traditional methods involving the condensation of 1,3-cyclohexanedione are still viable but may involve hazardous solvents and require more rigorous purification steps.[1] This comparative guide provides the necessary data and protocols to make an informed decision for the synthesis of this important chemical intermediate.

References

Safety Operating Guide

Safe Disposal of 3-Amino-2-cyclohexen-1-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 3-Amino-2-cyclohexen-1-one are paramount for ensuring a safe and environmentally responsible laboratory environment. This guide provides essential safety information and a step-by-step operational plan for the appropriate disposal of this compound.

The primary and universally recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal facility.[1][2] Direct discharge into sewer systems or the environment is strictly prohibited to prevent contamination of water and soil.[1]

Key Safety and Handling Information

Before proceeding with any disposal procedures, it is crucial to be aware of the chemical properties and incompatibilities of this compound. This information is critical for safe storage and segregation of waste.

Chemical Incompatibility and Reactivity:

Incompatible MaterialsHazardous Decomposition Products
Strong oxidizing agentsCarbon monoxide (CO)
Strong acidsCarbon dioxide (CO2)
Nitrogen oxides (NOx)

The compound is stable under normal conditions. Avoid exposure to heat and dust formation.

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound from the point of generation to final disposal.

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Disposal Procedure start Unused or Contaminated This compound collect Collect in a Designated, Labeled, and Sealed Hazardous Waste Container start->collect segregate Store Separately from Incompatible Materials (Strong Acids, Oxidizers) collect->segregate contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor segregate->contact_ehs transport Arrange for Professional Waste Pickup and Transport contact_ehs->transport final_disposal Final Disposal at an Approved Chemical Waste Facility (e.g., Incineration) transport->final_disposal

References

Personal protective equipment for handling 3-Amino-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Amino-2-cyclohexen-1-one (CAS No: 5220-49-5) in a laboratory setting.[1] The following step-by-step guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

GHS Hazard Statements

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect from splashes and particles.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Wear appropriate protective gloves to prevent skin contact.[4][5] Remove gloves immediately after contact and wash hands thoroughly.
Body Protection Laboratory coat.Protects clothing and skin from splashes and spills.[5]
Respiratory Protection NIOSH/MSHA or CEN approved respirator.Required when working in poorly ventilated areas or when there is a risk of generating dust or aerosols.[5]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[4][5]

  • Minimize Dust: Avoid breathing dust, fumes, or spray.[4][5] Minimize dust generation and accumulation.[5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][5] Do not eat, drink, or smoke in the handling area.[5]

  • Equipment: Use non-sparking tools and explosion-proof equipment if necessary.[5][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep containers tightly closed when not in use.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Emergency Procedures: First Aid

  • If Inhaled: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[4][5] If symptoms persist, call a physician.

  • If on Skin: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice.

  • If Swallowed: Rinse mouth with water and then drink plenty of water.[4] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Collection:

  • Solid Waste: Collect surplus and non-recyclable solid this compound, as well as contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealable hazardous waste container.[8][9]

  • Liquid Waste: Collect liquid waste in a labeled, leak-proof hazardous waste container.[9]

  • Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name.[9]

Disposal Protocol:

  • Dispose of the contents and container to an approved waste disposal plant.[4][5]

  • Do not release the chemical into the environment.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for removal.[8][9]

Chemical Spill Workflow

The following diagram outlines the procedural steps for managing a spill of this compound.

G start Spill Detected assess Assess Spill Size & Risk start->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep or vacuum into container) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-cyclohexen-1-one
Reactant of Route 2
3-Amino-2-cyclohexen-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.